PARPi-FL
Description
Boron-dipyrromethene-modified Olaparib Fluorescent Imaging Agent is a poly (ADP-ribose) polymerase type 1 (PARP1) fluorescence imaging agent based on the PARP1 inhibitor olaparib, in which the cyclopropane group of olaparib is replaced by the green fluorescent dye boron-dipyrromethene (BODIPY) fluorophore (FL), with potential fluorescent imaging activity. Upon administration of the fluorescent PARP1 inhibitor PARPi-FL, the olaparib binding moiety specifically targets and binds to PARP1, which is often overexpressed on cancer cells. Upon fluorescent imaging, the PARP1-expressing cancer cells can be visualized. PARP1, the nuclear enzyme that catalyzes post-translational ADP-ribosylation of nuclear proteins, is activated by single-strand (SS) DNA breaks and overexpressed in certain tumor cells; it plays a key role in DNA repair, tumor cell resistance and survival.
Structure
2D Structure
Properties
IUPAC Name |
4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUTVNUEFKPBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32BF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380359-84-1 | |
| Record name | Olaparib-bodipy FL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olaparib-bodipy FL | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLAPARIB-BODIPY FL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PARPi-FL in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways.[1] PARPi-FL is a fluorescently labeled small molecule inhibitor of PARP1, derived from the clinically approved PARP inhibitor olaparib.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound in cancer cells, its application in research and clinical settings, and the experimental methodologies used to study its function.
Core Mechanism of Action: Targeting PARP1 in the DNA Damage Response
The primary mechanism of action of this compound revolves around its specific binding to Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR).[4][5] PARP1 plays a critical role in detecting and signaling single-strand DNA breaks (SSBs), a common form of DNA damage.[6]
In cancer cells, several factors contribute to an elevated reliance on PARP1-mediated DNA repair, including increased proliferation, higher mutational burden, and genomic instability.[4] This often leads to the overexpression of PARP1 in various tumor types compared to normal tissues, making it an attractive target for cancer-specific imaging and therapy.[4][5][7][8]
This compound, being a structural analog of olaparib, competitively binds to the NAD+ binding site of PARP1.[6] This binding has two major consequences:
-
Catalytic Inhibition: this compound prevents PARP1 from synthesizing poly(ADP-ribose) (PAR) chains, a crucial step in recruiting other DNA repair factors to the site of damage.[6]
-
PARP Trapping: The binding of this compound "traps" PARP1 on the DNA at the site of the break. This trapped PARP1-DNA complex is a significant cytotoxic lesion, as it can stall and collapse replication forks during DNA replication, leading to the formation of double-strand breaks (DSBs).[6][9]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and apoptotic cell death.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of this compound's mechanism of action, leading to cancer cell death, particularly in HR-deficient cells.
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and activity of this compound.
Table 1: Biophysical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Molecular Weight | 640 g/mol | [10] |
| Excitation Maximum | 503 nm | [10] |
| Emission Maximum | 512 nm | [10] |
| Half-maximal Inhibitory Concentration (IC50) | 12.2 nM | [10] |
| Parent Compound (Olaparib) IC50 | 5.0 nM | [10] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 Value (µM) | Reference |
| U87 Glioblastoma | This compound | 27.7 ± 1.3 | [2] |
| Olaparib | 23.8 ± 1.3 | [2] | |
| U251 Glioblastoma | This compound | 8.0 ± 1.2 | [2] |
| Olaparib | 5.5 ± 1.2 | [2] |
Table 3: In Vivo Tumor-to-Background Ratios
| Cancer Model | Imaging Method | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Brain Ratio | Reference |
| Glioblastoma Xenografts | Ex vivo fluorescence | 1 hour | > 10 | > 10 | [10] |
| Oral Squamous Cell Carcinoma | In vivo fluorescence | 90 minutes | > 3 | - | [10] |
Table 4: Clinical Study Data (Oral Cancer Detection)
| This compound Concentration | Mean Tumor-to-Mucosa Ratio (TMR) Post-Wash | Reference |
| 100 nM | 2.1 | [4] |
| 250 nM | 2.1 | [4] |
| 500 nM | 2.8 | [4] |
| 1000 nM | 3.3 | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro this compound Uptake and Target Engagement Assay
This protocol is used to quantify the uptake of this compound and assess the target engagement of other PARP inhibitors.
Caption: Workflow for in vitro this compound assays.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and seeded in multi-well plates or on coverslips for microscopy.
-
Pre-treatment (for Target Engagement): For assessing the target engagement of a therapeutic PARP inhibitor, cells are pre-incubated with the unlabeled inhibitor at various concentrations for a specified duration (e.g., 30 minutes).[11]
-
This compound Incubation: The cells are then incubated with a solution of this compound (e.g., 0.2 µM) for a short period (e.g., 15 minutes) to allow for cellular uptake and binding to PARP1.[12]
-
Washing: Unbound this compound is removed by washing the cells with fresh, drug-free medium.[12]
-
Analysis:
-
Confocal Microscopy: Live or fixed cells are imaged using a confocal microscope to visualize the subcellular localization of this compound, which is expected to be nuclear.[13]
-
Flow Cytometry: Cells are trypsinized and resuspended for analysis on a flow cytometer to quantify the mean fluorescence intensity per cell, providing a quantitative measure of this compound uptake.[13][14]
-
In Vivo Imaging of this compound in Xenograft Models
This protocol describes the use of this compound for in vivo imaging of tumors in animal models.
Caption: Workflow for in vivo this compound imaging.
Methodology:
-
Animal Models: Subcutaneous or orthotopic tumor xenografts are established in immunocompromised mice using human cancer cell lines.[2]
-
This compound Administration: this compound is administered to the tumor-bearing mice, typically via intravenous injection.[2] For specificity studies, a cohort of mice can be pre-injected with an excess of an unlabeled PARP inhibitor like olaparib to block the binding sites.[2]
-
In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using a suitable in vivo fluorescence imaging system.
-
Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumors and major organs are excised for ex vivo fluorescence imaging to confirm the in vivo findings and quantify the biodistribution of this compound.[2]
-
Histological Correlation: The excised tissues are then processed for histological analysis, such as immunohistochemistry (IHC) for PARP1 expression, to correlate the fluorescence signal with the presence of the target protein.[4]
Conclusion
This compound serves as a powerful tool for investigating the role of PARP1 in cancer biology and for the development of PARP-targeted therapies. Its mechanism of action, centered on the specific binding and trapping of PARP1 on DNA, not only enables the visualization of PARP1-overexpressing tumors but also provides a means to assess the target engagement of therapeutic PARP inhibitors. The experimental protocols detailed in this guide provide a framework for utilizing this compound in both in vitro and in vivo research settings. As our understanding of the DNA damage response in cancer continues to evolve, fluorescent probes like this compound will remain invaluable for elucidating key molecular mechanisms and guiding the development of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical Imaging of PARP1 in Response to Radiation in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
The Core Principle of PARPi-FL: A Technical Guide to a High-Affinity PARP1 Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational principles of PARPi-FL, a fluorescently labeled small molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). This compound has emerged as a powerful tool for the detection and imaging of cancer, leveraging the frequent overexpression of PARP1 in various tumor types. This document provides a comprehensive overview of its mechanism of action, binding characteristics, and experimental applications, supported by quantitative data, detailed protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Underlying Principle: Targeting PARP1 with a Fluorescent Analog of Olaparib
This compound is a synthetic molecular probe derived from olaparib, a potent PARP inhibitor approved for clinical use. The core of this compound's design involves the covalent conjugation of a BODIPY-FL fluorophore to the olaparib scaffold.[1][2] This modification endows the molecule with fluorescent properties, enabling its visualization and quantification, while largely preserving the high binding affinity and specificity of the parent drug for PARP1.[1]
The fundamental principle behind this compound as a PARP1 probe lies in its ability to selectively bind to and accumulate within the nuclei of cells expressing high levels of PARP1.[1][3][4] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, where it is recruited to sites of single-strand DNA breaks.[3] In many cancers, elevated levels of genomic instability and proliferation lead to an upregulation of PARP1 expression, making it a compelling biomarker for tumor identification.[3][4] this compound, being cell-permeable, readily enters cells and binds reversibly to the catalytic domain of PARP1, leading to a concentrated fluorescent signal in the nucleus that directly correlates with PARP1 expression levels.[3] This targeted accumulation provides a high-contrast signal that can distinguish cancerous tissue from surrounding healthy tissue with low PARP1 expression.[1][3][5]
The mechanism of this compound binding is competitive and specific. The specificity has been demonstrated in blocking experiments where pre-treatment with an excess of unlabeled olaparib significantly reduces the uptake of this compound, confirming that both molecules compete for the same binding site on PARP1.[1] This reversible, non-covalent interaction is crucial as it allows for rapid clearance of the unbound probe from non-target tissues, further enhancing the signal-to-background ratio for imaging applications.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, in vitro cytotoxicity, and in vivo imaging performance.
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (IC₅₀) | 12.2 nM | - | [1][2] |
| 23.8 µM (7 days) | U87 (Glioblastoma) | [6] | |
| 5.5 µM (7 days) | U251 (Glioblastoma) | [6] | |
| Parent Drug (Olaparib) IC₅₀ | 5 nM | - | [1][2] |
| Fluorescence Properties | Ex/Em: 503/512 nm | BODIPY-FL | [2] |
Table 1: Biophysical and In Vitro Properties of this compound. This table highlights the binding affinity of this compound in comparison to its parent compound, olaparib, as well as its cytotoxic effects on glioblastoma cell lines and its fluorescence characteristics.
| Application | Concentration/Dose | Model System | Key Findings | Reference |
| Topical (Oral Cancer) | 100 - 1000 nM | Human Patients (Phase I) | Tumor-to-Margin Ratio > 3 at 1000 nM. | [4] |
| Intravenous (Glioblastoma) | 2.5 mg/kg | Mouse Xenograft | Significant retention in tumor vs. healthy brain and muscle. | [6] |
| Intravenous (Oral Cancer) | 75 nmol | Mouse Xenograft | High-contrast imaging correlating with PARP1 expression. | [6] |
| Topical (BCC) | 10 µM (30 min) | Ex vivo Human Skin, Porcine Model | Successful permeation and nuclear staining in the epidermal basal cell layer. | [7] |
Table 2: In Vivo and Ex Vivo Applications of this compound. This table provides a summary of the concentrations and doses of this compound used in various preclinical and clinical imaging studies, along with the key outcomes.
Experimental Protocols
This section details the methodologies for key experiments involving this compound, providing a foundation for researchers to replicate and build upon these studies.
In Vitro Staining of Cells and Tissue Sections
Objective: To visualize and quantify PARP1 expression in cultured cells or tissue sections using this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium or appropriate buffer for tissue sections
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Protocol for Cultured Cells:
-
Grow cells on glass coverslips in a petri dish to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 100 nM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the this compound working solution for a specified time (e.g., 5-15 minutes) at 37°C.
-
Wash the cells three times with PBS to remove unbound probe.
-
(Optional) Counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Mount the coverslip on a microscope slide with a drop of mounting medium.
-
Image the cells using a fluorescence microscope.
Protocol for Frozen Tissue Sections:
-
Obtain fresh or frozen tissue and prepare thin sections (e.g., 5-10 µm) using a cryostat.
-
Mount the sections on microscope slides.
-
Prepare a staining solution of this compound in a suitable buffer (e.g., 30% polyethylene glycol in PBS) at a concentration of 100 nM.[7]
-
Apply the this compound solution to the tissue section and incubate for 5 minutes.[7]
-
Wash the section with the buffer for 10 minutes to remove unbound probe.[3]
-
(Optional) Apply a nuclear counterstain.
-
Coverslip the slide and image using a fluorescence or confocal microscope.[3]
In Vivo Imaging in Animal Models
Objective: To non-invasively detect and monitor PARP1-expressing tumors in live animal models.
Materials:
-
This compound formulated for in vivo injection (e.g., in a vehicle of DMAC:Kolliphor, DMSO, and PBS).[5]
-
Tumor-bearing animal model (e.g., subcutaneous or orthotopic xenografts).
-
In vivo fluorescence imaging system (e.g., IVIS).
-
Anesthesia (e.g., isoflurane).
Protocol:
-
Anesthetize the tumor-bearing animal.
-
Acquire a baseline fluorescence image before injection of the probe.
-
Administer this compound via intravenous injection at a specified dose (e.g., 75 nmol).[3]
-
Acquire fluorescence images at various time points post-injection (e.g., 5 minutes to 24 hours) to assess probe distribution, tumor uptake, and clearance.[5]
-
Quantify the fluorescence intensity in the tumor and surrounding tissues to determine tumor-to-background ratios.
-
At the end of the imaging session, euthanize the animal and excise the tumor and other organs for ex vivo imaging and histological correlation.[5]
Topical Application for In Vivo Imaging
Objective: To detect superficial tumors, such as oral or skin cancers, through topical administration of this compound.
Materials:
-
This compound solution at the desired concentration (e.g., 100-1000 nM for oral application, 10 µM for skin).[4][7]
-
A delivery vehicle or method (e.g., mouthwash solution, saturated gauze).[4][7]
-
A clearing solution (e.g., 30% PEG 300 in water) for oral applications.[4]
-
A clinical or preclinical fluorescence imaging device (e.g., endomicroscope, handheld confocal microscope).[3]
Protocol for Oral Cancer Detection (as a mouthwash):
-
The patient gargles with a this compound solution (e.g., 15 mL of 1000 nM solution) for 60 seconds.[4]
-
The patient then gargles with a clearing solution for 60 seconds to remove unbound probe.[4]
-
The oral cavity is imaged using a fluorescence imaging system before and after the application of this compound and after the clearing step.[4]
-
Fluorescence signals from the lesion and surrounding healthy mucosa are measured and compared.[4]
Protocol for Skin Application:
-
A gauze saturated with this compound solution (e.g., 10 µM) is applied to the skin area of interest.[7]
-
The gauze is left in place for a specified duration (e.g., 30 minutes) to allow for probe penetration.[7]
-
The gauze is removed, and the area is gently cleaned.
-
The skin is then imaged using a handheld confocal fluorescence microscope to visualize nuclear staining in the epidermis and dermis.[7]
Visualizing the Principles: Diagrams and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and experimental workflows described in this guide.
Caption: Mechanism of this compound action in a cancer cell.
Caption: General experimental workflows for this compound studies.
Caption: Logical relationship of this compound's principle for cancer detection.
References
- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Illuminating the Target: A Technical Guide to the Discovery and Development of Fluorescent PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of fluorescent Poly(ADP-ribose) polymerase (PARP) inhibitors. These innovative molecular tools are pivotal for advancing our understanding of PARP biology, accelerating drug discovery, and enabling novel imaging-based diagnostics. This document details the core principles, methodologies, and key data in the field, offering a practical resource for professionals engaged in oncology research and drug development.
Introduction: The Rise of Fluorescent PARP Probes
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular DNA damage response.[1][2] PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4][5] The development of fluorescently labeled PARP inhibitors has revolutionized the study of these enzymes and their inhibitors. These probes allow for direct visualization of drug distribution, target engagement, and pharmacodynamic effects at a subcellular level, providing invaluable insights that are not achievable with traditional biochemical assays alone.[6] This guide will explore the key aspects of the design, synthesis, and application of these powerful research tools.
Core Principles of Fluorescent PARP Inhibitor Design
The design of an effective fluorescent PARP inhibitor hinges on a delicate balance between maintaining high binding affinity and specificity to the target enzyme, while incorporating a fluorophore that provides a robust and detectable signal. The core strategy involves chemically linking a fluorescent dye to a known PARP inhibitor scaffold.
A prominent example is PARPi-FL , a fluorescent probe derived from the clinically approved PARP inhibitor Olaparib.[7] In the synthesis of this compound, the cyclopropane group of Olaparib was replaced with the green fluorescent dye BODIPY-FL.[7] This modification was carefully chosen to minimize the impact on the molecule's binding affinity for PARP1.[7]
Another approach is to leverage the intrinsic fluorescence of certain PARP inhibitors. Rucaparib , for instance, possesses inherent fluorescence due to its indole chromophore motif, allowing for direct imaging without the need for an external fluorophore.[6] This eliminates the potential for altered pharmacokinetics and binding properties that can arise from the addition of a fluorescent tag.[6]
Quantitative Data of Key Fluorescent PARP Inhibitors
The following tables summarize the key quantitative data for several well-characterized fluorescent PARP inhibitors, providing a comparative overview of their biochemical and photophysical properties.
| Inhibitor | Parent Compound | Fluorophore | Molecular Weight ( g/mol ) | IC50 (nM) | Binding Affinity (Ki/Kd) | Excitation Max (nm) | Emission Max (nm) | Reference(s) |
| This compound | Olaparib | BODIPY-FL | 640 | 12.2 nM | - | 503 | 512 | [1][7] |
| Olaparib | - | - | 435 | 5 nM | - | - | - | [7] |
| Rucaparib | - | Intrinsic | 323 | - | 1.4 nM (Ki) | 355 | 480 | [6] |
| AZD2281-Texas Red | Olaparib | Texas Red | - | 15.4 nM | - | 596 | 615 | [1] |
| Olaparib-spacer-SiR-COOH | Olaparib | SiR-COOH | 978 | 112 nM | - | - | - | [1] |
| I2-PARPi | - | - | - | in nM range | - | - | - | [8] |
| Inhibitor | logPCHI | Blood Half-life (t1/2) | Plasma Protein Binding (%) | Reference(s) |
| This compound | 2.9 | 24.5 min (weighted) | 99.2 ± 0.1 | [7] |
| Olaparib | 0.8 | - | 64.6 ± 5.0 | [7] |
Signaling Pathways and Experimental Workflows
PARP Signaling in DNA Single-Strand Break Repair
PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[9] Upon detection of a DNA nick, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[9][10] This PARylation acts as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.[10] PARP inhibitors block this catalytic activity, leading to the accumulation of SSBs.[3][4] In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unresolved SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality.[3][9]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to the Binding Affinity and Specificity of PARPi-FL for PARP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PARPi-FL, a fluorescently labeled PARP inhibitor, for its primary target, Poly(ADP-ribose) polymerase 1 (PARP1). This document details the quantitative binding affinity, specificity, and the experimental protocols used to determine these properties, offering valuable insights for researchers in oncology, DNA repair, and drug discovery.
Introduction to this compound and PARP1
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks. Its over-expression in various cancers has made it a prime target for therapeutic intervention. PARP inhibitors (PARPi) have emerged as a successful class of anticancer drugs, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This compound is a fluorescently labeled analog of the clinically approved PARP inhibitor olaparib.[1] The conjugation of a BODIPY-FL fluorophore to the olaparib scaffold allows for the direct visualization and quantification of PARP1 engagement in vitro and in vivo.[1] This makes this compound an invaluable tool for studying PARP1 biology, assessing target engagement of unlabeled PARP inhibitors, and for potential applications in fluorescence-guided surgery and diagnostics.[2][3]
Binding Affinity of this compound for PARP1
The binding affinity of this compound for PARP1 is a critical parameter that dictates its utility as a specific probe. The affinity is comparable to its parent compound, olaparib, indicating that the fluorescent label does not significantly hinder its interaction with the target enzyme.[1]
| Compound | IC50 (nM) | Target | Notes |
| This compound | 12.2 | PARP1 | Fluorescently labeled olaparib analog.[1] |
| Olaparib | 5 | PARP1 | Parent compound of this compound.[1] |
| Rucaparib | 1.4 (Ki) | PARP1 | Another clinically approved PARP inhibitor with intrinsic fluorescence.[4] |
Table 1: Comparative Binding Affinities of PARP Inhibitors
The similar low nanomolar IC50 value of this compound to olaparib underscores its high affinity for PARP1, making it a potent and effective tool for labeling and tracking the enzyme.
Specificity of this compound for PARP1
The utility of this compound as a research and diagnostic tool is fundamentally dependent on its specificity for PARP1. Studies have consistently demonstrated the high selectivity of this compound for its intended target.
Key evidence for this compound specificity includes:
-
Competitive Binding: The binding of this compound to PARP1 can be effectively blocked by an excess of unlabeled olaparib. This competition for the same binding site confirms that this compound interacts with PARP1 in a manner analogous to its parent drug.[1]
-
Nuclear Localization: High-resolution fluorescence microscopy reveals that this compound accumulates specifically in the cell nucleus, which is consistent with the primary localization of PARP1.[1]
-
Correlation with PARP1 Expression: The intensity of the this compound signal correlates with the expression levels of PARP1 in cells and tissues, further validating that the fluorescent signal is a direct measure of PARP1 presence.[2]
While PARP1 is the primary target, it is important to acknowledge the structural similarity of the NAD+-binding domain among different PARP family members. Some PARP inhibitors exhibit activity against other PARPs, such as PARP2.[5] However, the extensive validation of this compound through blocking experiments and correlation with PARP1 expression strongly supports its use as a specific probe for PARP1.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding affinity and specificity of this compound for PARP1.
Fluorescence Polarization (FP) Assay for Competitive Binding
Fluorescence polarization is a powerful technique to study molecular interactions in solution. It measures the change in the polarization of emitted light from a fluorescent molecule upon binding to a larger partner. This assay can be used in a competitive format to determine the binding affinity of unlabeled inhibitors.
Principle: A fluorescently labeled ligand (this compound) binds to its target protein (PARP1), resulting in a high fluorescence polarization value due to the slower tumbling of the larger complex. An unlabeled competitor molecule that binds to the same site on PARP1 will displace this compound, leading to a decrease in the polarization signal as the free, rapidly tumbling this compound population increases.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PARP1 protein in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the unlabeled competitor PARP inhibitor in DMSO.
-
-
Assay Setup (384-well plate format):
-
Add 10 µL of 4x concentrated PARP1 protein to each well.
-
Add 10 µL of 4x concentrated unlabeled competitor at various concentrations (or DMSO for control wells).
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of 2x concentrated this compound to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters for the BODIPY-FL fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.
-
Flow Cytometry for Cellular Target Engagement
Flow cytometry can be utilized to quantify the uptake and binding of this compound in living cells and to assess the ability of other PARP inhibitors to compete for target engagement.
Principle: Cells are incubated with this compound, and the resulting intracellular fluorescence is measured by a flow cytometer. To assess competitive binding, cells are pre-incubated with an unlabeled PARP inhibitor before the addition of this compound. A reduction in the this compound signal indicates that the unlabeled inhibitor is occupying the PARP1 binding sites.
Protocol:
-
Cell Culture:
-
Culture cells of interest (e.g., a cancer cell line with known PARP1 expression) to 70-80% confluency.
-
-
Competitive Binding Assay:
-
Harvest and resuspend cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the unlabeled PARP inhibitor at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).
-
Add a fixed concentration of this compound (e.g., 100 nM) to all tubes and incubate for another 15-30 minutes at 37°C, protected from light.
-
-
Cell Staining and Acquisition:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence of this compound in the appropriate channel (e.g., FITC channel for BODIPY-FL).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the geometric mean fluorescence intensity (gMFI) of the this compound signal for each condition.
-
Plot the gMFI against the logarithm of the unlabeled inhibitor concentration to determine the IC50 for cellular target engagement.[6]
-
Immunofluorescence for PARP1 and this compound Co-localization
Immunofluorescence microscopy allows for the visualization of the subcellular localization of PARP1 and its co-localization with this compound, providing strong evidence for specific binding.
Principle: Cells are first incubated with this compound, then fixed and permeabilized. A primary antibody specific for PARP1 is used to label the protein, followed by a secondary antibody conjugated to a different fluorophore. Confocal microscopy is then used to visualize the spatial distribution of both fluorescent signals.
Protocol:
-
Cell Culture and this compound Staining:
-
Grow cells on glass coverslips.
-
Incubate the cells with this compound (e.g., 100 nM) for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP1 (e.g., rabbit anti-PARP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647 anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a confocal microscope with appropriate laser lines and emission filters for this compound, the secondary antibody fluorophore, and DAPI.
-
-
Image Analysis:
-
Analyze the images for co-localization of the this compound and PARP1 signals within the nucleus. Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.
-
Visualizations
PARP1 Signaling Pathway in DNA Damage Repair
Caption: PARP1 signaling pathway in DNA damage repair.
Experimental Workflow for Fluorescence Polarization Competitive Binding Assay
Caption: Workflow for FP competitive binding assay.
Logical Relationship of this compound Specificity Confirmation
Caption: Logic for confirming this compound specificity.
Conclusion
This compound is a high-affinity and highly specific fluorescent probe for PARP1. Its binding characteristics, which closely mirror those of its parent compound olaparib, make it an indispensable tool for researchers studying the intricacies of DNA repair, developing novel PARP inhibitors, and exploring new diagnostic and therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for the accurate assessment of this compound binding and its application in various research settings.
References
- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Subcellular Localization of PARPi-FL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of PARPi-FL, a fluorescently labeled PARP1 inhibitor. The information presented herein is intended to assist researchers and professionals in the fields of oncology, drug development, and molecular imaging in understanding and applying this valuable research tool.
Introduction
This compound is a fluorescent analog of the potent PARP (Poly ADP-ribose polymerase) inhibitor, olaparib.[1] Its intrinsic fluorescence allows for the direct visualization and quantification of PARP1 expression and engagement in vitro and in vivo.[2] Understanding the dynamics of its cellular uptake and where it localizes within the cell is crucial for its application in preclinical research and potential clinical translation for intraoperative imaging and diagnostics.[3][4] This guide synthesizes key quantitative data and experimental methodologies from published studies to provide a detailed understanding of this compound's behavior at the cellular level.
Cellular Uptake of this compound
The uptake of this compound into cancer cells is a critical determinant of its efficacy as an imaging agent. Studies have demonstrated that this compound is cell-permeable and rapidly accumulates in tumor tissues.[1] The uptake is directly correlated with the expression levels of its target, PARP1.[1]
Quantitative Analysis of this compound Uptake
The following tables summarize quantitative data on the cellular uptake of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| U87 Glioblastoma | This compound | 27.7 ± 1.3 | MTT Assay (7 days) | [3] |
| Olaparib | 23.8 ± 1.3 | MTT Assay (7 days) | [3] | |
| U251 Glioblastoma | This compound | 8.0 ± 1.2 | MTT Assay (7 days) | [3] |
| Olaparib | 5.5 ± 1.2 | MTT Assay (7 days) | [3] |
Table 2: In Vivo Tumor-to-Tissue Ratios of this compound Fluorescence
| Tumor Model | Administration | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Brain Ratio | Reference |
| U87 Glioblastoma Xenograft | Intravenous | 1 hour | >10 | >10 | [2] |
| U251 Glioblastoma Xenograft | Intravenous | 1 hour | >10 | >10 | [2] |
| Esophageal Adenocarcinoma Xenografts (OE19) | Intravenous | 90 minutes | - | 20.8 ± 3.5 (Tumor-to-Esophagus) | [1] |
| Esophageal Adenocarcinoma Xenografts (ESO51) | Intravenous | 90 minutes | - | 6.1 ± 1.7 (Tumor-to-Esophagus) | [1] |
| Oral Squamous Cell Carcinoma | Topical (Gargle) | - | 2.1 (100 nM) to 3.3 (1000 nM) (Tumor-to-Margin) | - | [5] |
Table 3: Specificity of this compound Uptake
| Experiment | Model | Blocking Agent | Reduction in this compound Uptake | Reference |
| In Vivo Blocking | U87 Xenograft | 50-fold excess Olaparib | 79% | [3] |
| In Vitro Blocking | Esophageal Cancer Cells | Olaparib | 74.9% ± 7.2% to 21.0% ± 20.0% positive cells | [1] |
Subcellular Localization of this compound
A defining characteristic of this compound is its precise subcellular localization. This specificity is fundamental to its utility as a targeted imaging agent.
High-resolution fluorescence microscopy has consistently demonstrated that this compound accumulates within the cell nucleus.[3] Further investigation has revealed a more specific localization to the nucleoli, where it co-localizes with PARP1.[6] This nuclear accumulation is a direct result of this compound binding to PARP1, which is predominantly found in the nucleus and is recruited to sites of DNA damage.[1][7] The co-localization of the this compound signal with anti-PARP1 antibody staining confirms this targeted binding.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used to assess the cellular uptake and subcellular localization of this compound.
In Vitro Toxicity Assays
MTT Assay:
-
Seed glioblastoma cells (e.g., U87 or U251) in 96-well plates at a density of 2.5 × 10³ to 5 × 10³ cells/well.
-
After 24 hours of incubation at 37°C, replace the media with fresh media containing varying concentrations of this compound or Olaparib (e.g., 0.03 µM to 100 µM).
-
Incubate the plates for 7 days at 37°C.
-
Aspirate the media and add a 10% MTT solution in media to each well.
-
Incubate for 4 hours at 37°C.
-
Add an equal volume of MTT solubility solution.
-
Measure the absorbance to determine cell viability.[3]
Clonogenic Assay:
-
Seed U87 (5 × 10² cells/well) or U251 (1 × 10³ cells/well) cells in 6-well plates.
-
After 24 hours, replace the media with media containing 10 µM this compound or 10 µM Olaparib.
-
Incubate for 24 hours at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) and incubate in drug-free complete media for 14 days.
-
Stain the colonies with 0.5% crystal violet for 30 minutes and wash with water.
-
Count the number of surviving colonies.[3]
Fluorescence Microscopy
Confocal Microscopy for Subcellular Localization:
-
Incubate cells with this compound.
-
Fix and permeabilize the cells.
-
Co-stain with a primary antibody against PARP-1/2, followed by a fluorescently labeled secondary antibody.
-
Stain the cell nuclei with a nuclear counterstain (e.g., Hoechst 33342).
-
Image the cells using a confocal microscope to visualize the co-localization of this compound, PARP1, and the nucleus.[6][7]
Flow Cytometry for Uptake Quantification
-
Treat cells with PARP inhibitors or a vehicle control.
-
Incubate the cells with this compound (e.g., 0.2 µM for 15 minutes at 37°C).
-
Allow for the diffusion of unbound compound by incubating in fresh medium for 10 minutes.
-
Trypsinize the cells and analyze them using a flow cytometer to quantify the relative fluorescence signal per cell.[8]
In Vivo Imaging in Animal Models
Subcutaneous Xenograft Model:
-
Implant cancer cells (e.g., U87) subcutaneously into immunocompromised mice.
-
Once tumors reach a suitable size, intravenously inject this compound (e.g., 2.5 mg/kg).
-
For blocking studies, pre-inject a 50-fold excess of olaparib 30 minutes prior to this compound injection.
-
Image the mice at various time points using a fluorescence imaging system (e.g., IVIS spectrum).[3]
Orthotopic Glioblastoma Model:
-
Implant U87 cells into the brains of mice.
-
Inject this compound intravenously.
-
Sacrifice the mice 1 hour post-injection and perform ex vivo imaging of the brains.[3]
Visualizing the Process: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of this compound's cellular interactions.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
PARP1: A Versatile Biomarker for Precision Cancer Imaging
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical enzyme in DNA damage repair and a key target in oncology. Its overexpression in various tumor types has positioned it as a promising biomarker for cancer imaging.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and data supporting the use of PARP1-targeted imaging agents, offering insights for researchers, scientists, and drug development professionals. The ability to non-invasively quantify PARP1 expression in vivo holds the potential to revolutionize patient stratification for PARP inhibitor (PARPi) therapy, monitor treatment response, and elucidate resistance mechanisms.[4][5][6]
PARP1 Signaling Pathways in Cancer
PARP1 plays a central role in the cellular response to DNA damage, primarily through its involvement in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), tumor cells become heavily reliant on PARP1-mediated repair for survival. This dependency forms the basis of "synthetic lethality," where inhibiting PARP1 in these cancer cells leads to catastrophic DNA damage and cell death.[7] Beyond DNA repair, PARP1 is also involved in transcriptional regulation, cell death pathways, and inflammatory responses, further highlighting its significance in cancer biology.[8][9]
Quantitative Data on PARP1 Imaging
The development of radiolabeled PARP inhibitors has enabled the in vivo quantification of PARP1 expression using Positron Emission Tomography (PET). Tracers such as [18F]FluorThanatrace ([18F]-FTT) and [18F]-PARPi have shown promise in clinical trials across various cancer types.[4][10] The standardized uptake value (SUV), a semi-quantitative measure of radiotracer accumulation, has been correlated with PARP1 expression levels determined by ex vivo methods.
Preclinical Data Summary
| Tracer | Cancer Model | Key Findings | Reference |
| [18F]-FTT | Breast Cancer Xenografts | High tumor uptake that was blocked by olaparib, validating PARP-1 specificity. | [4] |
| [18F]-FTT | Ovarian Cancer PDX | Demonstrated specificity and utility for quantifying PARPi drug-target engagement. | [11] |
| [18F]-PARPi | Glioblastoma Orthotopic Models | Effective imaging agent in mice. | [10] |
| [125I]-KX1 | Breast Cancer Cell Lines | Specific binding in PARP1-expressing cells, absent in PARP1-KO cells. | [4] |
| PARPi-FL | Oral Squamous Cell Carcinoma | High-contrast imaging for tumor delineation. | [1] |
Clinical Data Summary
| Tracer | Cancer Type | N | Key Findings | Reference |
| [18F]-FTT | Ovarian Cancer | 10 | Wide range of tumor SUVs (2-12) correlating with PARP-1 immunofluorescence (r² = 0.60). | [11][12] |
| [18F]-FTT | Ovarian Cancer | 44 | Positive correlation with PARP-1 expression; reduction in uptake correlated with progression-free survival. | [10] |
| [18F]-FTT | Solid Tumors (various) | 52 | Uptake varied by primary tumor type and was lower in patients with prior PARPi therapy. | [13][14] |
| [18F]-FTT | Prostate Cancer | 9 | Significant variability in uptake (SUVmax range: 2.3–15.4), with higher uptake in patients with HRR mutations. | [15] |
| [18F]-PARPi | Head and Neck Cancer | - | Safe administration; uptake in all [18F]-FDG avid lesions. | [16] |
| [18F]-FTT | Breast Cancer | - | Range of tracer uptake observed independent of breast cancer subtype and BRCA status. | [17] |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful application and interpretation of PARP1 imaging studies. Below are methodologies for key experiments cited in the literature.
PET Imaging with [18F]-FTT
This protocol outlines the general procedure for performing a PET/CT scan using [18F]-FTT to quantify PARP1 expression in tumors.
-
Patient Preparation: Patients are typically advised to fast for at least 4-6 hours prior to the scan. Blood glucose levels may be checked.
-
Radiotracer Administration: A sterile solution of [18F]-FTT is administered intravenously. The exact dose will depend on institutional protocols and scanner specifications.
-
Uptake Period: Following injection, the patient rests for a period of 60 minutes to allow for the radiotracer to distribute and accumulate in tissues.
-
Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by a PET scan over the region of interest, which can be a whole-body scan or focused on a specific area. Dynamic scanning may be performed in some research settings.
-
Image Analysis: The acquired PET images are reconstructed and co-registered with the CT images. Regions of interest (ROIs) are drawn around tumors and other tissues to calculate the Standardized Uptake Value (SUV), most commonly the SUVmax (maximum pixel value in the ROI).
Autoradiography with [125I]-KX1
Autoradiography provides a high-resolution ex vivo assessment of PARP1 expression in tissue sections, often used to validate in vivo PET findings.
-
Tissue Preparation: Fresh frozen tumor tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat and mounted on microscope slides.
-
Radioligand Incubation: The tissue sections are incubated with a solution containing [125I]-KX1 at a specific concentration (e.g., in the low nanomolar range) in a suitable buffer for a defined period (e.g., 60 minutes) at room temperature.
-
Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried, and then apposed to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days, depending on the radioactivity concentration.
-
Imaging and Analysis: The imaging screen is read using a phosphor imager, or the film is developed. The resulting image provides a map of radioligand binding density, which can be quantified and correlated with histology.
Immunohistochemistry (IHC) for PARP1
IHC is a standard pathology technique to visualize the presence and localization of PARP1 protein in tissue sections.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned (e.g., 4-5 µm) and mounted on slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.[18][19]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PARP1 antigen, often using a citrate or EDTA buffer.[19]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal serum).[20]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for PARP1 overnight at 4°C or for a shorter period at room temperature.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied. The signal is then visualized using a chromogen (e.g., DAB) that produces a colored precipitate at the site of the antigen.[20]
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and coverslipped.
-
Scoring: The staining intensity and the percentage of positive cells are assessed by a pathologist to generate a semi-quantitative score (e.g., H-score).[21]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Detection and delineation of oral cancer with a PARP1 targeted optical imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Poly (ADP-Ribose) Polymerase-1 (PARP1) in Triple-Negative Breast Cancer and Other Primary Human Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. PARP-1 may be key to effectiveness of PARP inhibitors, and now researchers can image it - ecancer [ecancer.org]
- 7. Molecular Pathways: Targeting PARP in Cancer Treatment [cancer.fr]
- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PET imaging agent for evaluating ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Baseline PARP-1 PET imaging in patients with advanced solid tumors with DNA damage response mutations | springermedizin.de [springermedizin.de]
- 14. Baseline PARP-1 PET imaging in patients with advanced solid tumors with DNA damage response mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Advancements in PARP1 Targeted Nuclear Imaging and Theranostic Probes | MDPI [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical expression of PARP-1 in triple-negative endometrial cancer – a comparison of different score systems [termedia.pl]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. Biological and clinical significance of PARP1 protein expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of PARPi-FL in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of fluorescently-labeled poly(ADP-ribose) polymerase inhibitors (PARPi-FL) in glioblastoma (GBM) models. It is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. The information presented is collated from recent preclinical studies and aims to facilitate the design and execution of further research in this promising area of targeted cancer imaging and therapy.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in managing GBM is the difficulty in achieving complete surgical resection due to its infiltrative nature. Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for DNA single-strand break repair. Its overexpression in various cancers, including glioblastoma, coupled with low expression in healthy brain tissue, makes it an attractive target for both therapy and imaging.[1][2][3] Fluorescently-labeled PARP inhibitors, such as this compound, have emerged as promising tools for real-time, intraoperative visualization of tumor margins, potentially enabling more complete and precise tumor resection.[2][3][4] This guide details the preclinical data and methodologies that underpin the development of this compound for glioblastoma imaging.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives in glioblastoma models.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib [3]
| Cell Line | Compound | IC50 (μM) |
| U87 MG | This compound | 27.7 ± 1.3 |
| U87 MG | Olaparib | 23.8 ± 1.3 |
| U251 MG | This compound | 8.0 ± 1.2 |
| U251 MG | Olaparib | 5.5 ± 1.2 |
Table 2: In Vivo Biodistribution of PARP Tracers in Glioblastoma Models
| Tracer | Model | Time Post-Injection | Tumor (%ID/g) | Brain (%ID/g) | Muscle (%ID/g) | Tumor-to-Brain Ratio | Reference |
| [18F]this compound | U87 MG Xenograft | 1 h | 0.78 ± 0.1 | - | - | 7-fold (fluorescence), 9-fold (autoradiography) | [5] |
| [18F]PARPi | Subcutaneous Xenograft | 2 h | 1.82 ± 0.21 | 0.04 ± 0.01 | - | ~45.5 | [1] |
| [124I]-I2-PARPi | U251 MG Xenograft | - | 0.43 ± 0.06 | 0.01 ± 0.00 | 0.03 ± 0.01 | ~43 | [6] |
| 18F-PARPi | Orthotopic U251 Xenograft | - | 2.2 | - | - | 700:1 (autoradiography) | [7] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 3: Pharmacokinetic Properties of this compound [3]
| Parameter | Value |
| Blood Half-life (t1/2) | 24.5 min (weighted) |
| Alpha Half-life | 1.2 min |
| Beta Half-life | 88.2 min |
| LogPCHI | 2.9 |
Signaling Pathways and Mechanisms
The efficacy of this compound as an imaging agent is predicated on the biological role of PARP1 in the DNA damage response. The following diagram illustrates the PARP1 signaling pathway and the mechanism of action of PARP inhibitors.
Caption: PARP1 activation at sites of DNA single-strand breaks and subsequent inhibition by this compound, leading to synthetic lethality.
Experimental Workflows and Protocols
A systematic preclinical evaluation is crucial to validate the potential of this compound for clinical translation. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for the preclinical assessment of this compound in glioblastoma models.
Detailed Experimental Protocols
In Vitro Cell Viability and Toxicity Assays
a. MTT Assay [3]
-
Cell Seeding: Plate human glioblastoma cell lines (e.g., U87 MG, U251 MG) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or a reference compound like Olaparib (e.g., 30 nM to 0.1 mM) for 7 days.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of surviving cells relative to untreated controls and determine the IC50 values.
b. Clonogenic Assay [8]
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the desired concentration of this compound or Olaparib (e.g., 10 µM) for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
In Vivo Biodistribution and Pharmacokinetic Studies
a. Animal Models [3]
-
Use athymic nude mice for establishing subcutaneous or orthotopic glioblastoma xenografts.
-
For subcutaneous models, inject 5-10 million U87 MG or U251 MG cells in a mixture of media and Matrigel into the flank of the mice.
-
For orthotopic models, stereotactically inject a smaller number of cells (e.g., 100,000) into the striatum of the mouse brain.
b. Biodistribution Study [1][5][6]
-
Tracer Injection: Intravenously inject the this compound tracer (radiolabeled or fluorescent) into tumor-bearing mice.
-
Tissue Collection: At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize the mice and collect major organs and tissues (tumor, brain, muscle, liver, kidneys, etc.).
-
Measurement:
-
For radiolabeled tracers, weigh the tissues and measure the radioactivity using a gamma counter.
-
For fluorescent tracers, measure the fluorescence intensity of tissue homogenates or use ex vivo imaging.
-
-
Data Calculation: Express the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
c. Pharmacokinetics [3]
-
Blood Sampling: After intravenous injection of this compound, collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Plasma Isolation: Separate the plasma from the blood samples by centrifugation.
-
Quantification: Determine the concentration of this compound in the plasma using HPLC.
-
Half-life Calculation: Calculate the blood half-life of the compound using appropriate pharmacokinetic models.
In Vivo Imaging
a. Fluorescence Imaging [3][5]
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
Tracer Administration: Inject this compound intravenously.
-
Imaging: Acquire whole-body fluorescence images at different time points using an in vivo imaging system (e.g., IVIS Spectrum). For orthotopic models, the skull may need to be thinned or a cranial window implanted for better signal detection.
-
Image Analysis: Quantify the fluorescence intensity in the tumor and other regions of interest.
b. Positron Emission Tomography (PET) Imaging [1][5]
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., [18F]this compound).
-
Tracer Injection: Inject the radiotracer into the anesthetized, tumor-bearing mouse.
-
Imaging: Perform dynamic or static PET scans, often in conjunction with a CT scan for anatomical reference (PET/CT).
-
Image Reconstruction and Analysis: Reconstruct the PET images and quantify the tracer uptake in the tumor and other tissues, often expressed as Standardized Uptake Values (SUV).
Immunohistochemistry and Autoradiography
a. Immunohistochemistry (IHC) for PARP1 Expression [5]
-
Tissue Preparation: Euthanize mice and perfuse with saline followed by 4% paraformaldehyde. Harvest and embed the tumor and brain tissues in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the tissues and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against PARP1.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to develop the color.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Image the slides with a microscope and quantify the PARP1-positive area.
-
Tracer Injection and Tissue Collection: Inject the radiolabeled PARPi tracer and collect tissues as for the biodistribution study.
-
Tissue Sectioning: Freeze the tissues and cut thin sections using a cryostat.
-
Exposure: Expose the tissue sections to a phosphor imaging plate or autoradiographic film for a specific duration.
-
Imaging: Scan the plate or film to visualize the distribution of the radiotracer within the tissue.
-
Correlation with Histology: Stain the same or adjacent tissue sections with H&E to correlate the tracer uptake with the tumor morphology.
Conclusion
The preclinical data strongly support the potential of this compound as a highly specific and effective agent for the intraoperative imaging of glioblastoma. Its ability to selectively accumulate in PARP1-overexpressing tumor cells while clearing rapidly from surrounding healthy brain tissue provides a high signal-to-noise ratio, which is critical for precise tumor delineation. The methodologies outlined in this guide provide a robust framework for the continued preclinical development and validation of this compound and other targeted fluorescent probes. Further studies, including those in more advanced, genetically engineered mouse models of glioblastoma, will be crucial for a successful clinical translation that could ultimately improve surgical outcomes for patients with this devastating disease.
References
- 1. Non-invasive PET Imaging of PARP1 Expression in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--a fluorescent PARP1 inhibitor for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-Modality Optical/PET Imaging of PARP1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioiodinated PARP1 tracers for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to PARPi-FL for Oral Cancer Detection: Foundational Research and Clinical Application
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The early and accurate detection of oral squamous cell carcinoma (OSCC) is paramount for improving patient prognosis and reducing the morbidity associated with surgical interventions[1][2]. Current diagnostic standards, relying on visual inspection and biopsy, are prone to sampling errors and lack molecular specificity[3][4][5]. This has spurred the development of targeted molecular imaging agents to enhance diagnostic accuracy.
One of the most promising targets is Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway[3][6][7][8]. PARP1 is significantly overexpressed in various malignancies, including OSCC, when compared to normal tissues, making it an ideal biomarker for cancer detection[3][6][8]. PARPi-FL, a fluorescently-labeled small-molecule inhibitor of PARP1, has emerged as a powerful tool for this purpose[2][9]. It is a cell- and tissue-permeable agent that can be applied topically, binding with high specificity to PARP1 in the nucleus of cancer cells to provide real-time, high-contrast optical imaging[1][3][6].
This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating the underlying mechanisms and workflows.
Core Principles and Mechanism of Action
This compound is structurally analogous to the FDA-approved PARP inhibitor olaparib, conjugated to the fluorophore BODIPY-FL[10][11]. Its mechanism of action is based on its high affinity and specific binding to the catalytic domain of the PARP1 enzyme. Due to the significant overexpression of PARP1 in OSCC cells relative to healthy oral mucosa, topical application of this compound leads to a high concentration of the fluorescent probe within the nuclei of malignant cells[1][3][6]. This differential accumulation generates a strong fluorescent contrast, enabling clear delineation of tumor tissue from the surrounding healthy margin[4][6]. A critical feature of this compound is that it does not intercalate with DNA, a safety advantage for in vivo applications[1][6].
Quantitative Data Summary
Foundational research has provided key quantitative metrics validating the efficacy of this compound. These include its inhibitory potency, performance in preclinical models, and contrast ratios achieved in a first-in-human clinical trial.
| Parameter | Value | Context | Source |
| In Vitro Potency | |||
| IC₅₀ | 12.2 nM | Half-maximal inhibitory concentration against PARP1 enzyme. | [10] |
| Preclinical Imaging | |||
| Tissue Penetration | > 250 µm | Depth of penetration into tumor tissue after topical application. | [10] |
| Tumor-to-Tissue Ratios | > 3 | In orthotopic OSCC mouse models (vs. muscle, trachea, tongue). | [10] |
| Clinical Trial (Phase I) | |||
| Sensitivity & Specificity | > 95% | For differentiating tumor vs. normal tissue in fresh human biopsies. | [1][6] |
| Mean Tumor-to-Margin Ratio (100 nM) | 2.1 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |
| Mean Tumor-to-Margin Ratio (250 nM) | 2.1 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |
| Mean Tumor-to-Margin Ratio (500 nM) | 2.8 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |
| Mean Tumor-to-Margin Ratio (1000 nM) | 3.3 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |
| Ex Vivo Cellular Uptake | |||
| Tumor Nuclei Uptake | 45.14% | Percentage of cancer cell nuclei with this compound signal. | [3] |
| Normal Tissue Nuclei Uptake | 3.89% | Percentage of normal cell nuclei with this compound signal. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of this research. The following protocols are summarized from key foundational studies.
Synthesis of this compound
The synthesis of the this compound imaging agent was conducted as previously described[8].
-
Conjugation: The green fluorescent dye BODIPY-FL NHS-ester is conjugated to the PARP inhibitor scaffold, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
-
Purification: The product is purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Verification: The identity and purity (>97%) of this compound are confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS)[8].
Clinical Protocol for Topical Application and Imaging (Phase I)
The first-in-human study (NCT03085147) established a safe and effective protocol for in vivo imaging[3][4][6][12].
-
Patient Cohorts: Twelve patients with histologically confirmed OSCC were enrolled in a dose-escalation study with four concentration levels: 100 nM, 250 nM, 500 nM, and 1000 nM (3 patients per cohort)[3][6].
-
Baseline Measurements: Fluorescence measurements of the lesion and surrounding mucosa, along with patient vitals, were taken before administration[4][6].
-
Administration: Patients gargled 15 mL of the designated this compound solution for 60 seconds[3][4][6].
-
Imaging (Pre-Wash): The tumor area and margin were imaged using a fluorescence imaging system (e.g., Quest Spectrum) with an optimized LED-filter system[6].
-
Clearing: Patients then gargled a clearing solution for 60 seconds to remove unbound agent and reduce background signal[3][4][6].
-
Imaging (Post-Wash): Final fluorescence measurements were taken.
-
Analysis: Regions of interest (ROIs) were placed on the tumor and adjacent normal tissue to quantify fluorescence intensity and calculate the tumor-to-margin ratio (TMR)[3].
Ex Vivo Biopsy Staining and Confocal Microscopy
To confirm the cellular specificity of this compound, an optimized staining protocol for fresh human biopsies was developed[1]. This method preserves the tissue for subsequent standard pathological analysis.
-
Tissue Preparation: Freshly excised human oral cancer biopsies are used immediately[1].
-
Staining: Samples are incubated in a this compound solution (e.g., 50-250 nM in 30% PEG300/PBS) for 5 minutes[1].
-
Washing: To remove non-specific binding, samples are washed for 10 minutes in a clearing solution (e.g., 30% PEG300/PBS)[1].
-
Counterstaining: Tissues are transferred to a solution containing a nuclear counterstain like Hoechst 33342 to visualize all cell nuclei[1].
-
Imaging: High-resolution images are acquired using a tabletop confocal microscope to assess the subcellular localization of the this compound signal[1][6].
-
Validation: Adjacent tissue sections are processed for standard hematoxylin and eosin (H&E) and PARP1 immunohistochemistry (IHC) staining to confirm pathology and target expression[1].
Conclusion and Future Directions
The foundational research on this compound has established it as a safe, rapid, and highly specific imaging agent for the detection of oral cancer[3][4][6]. The "swish and spit" topical application method is non-invasive and ideally suited for a point-of-care setting, potentially enabling earlier diagnosis and more precise surgical guidance[2][6]. The quantitative data from preclinical and Phase I clinical studies robustly support its efficacy, demonstrating high tumor-to-margin contrast and excellent sensitivity and specificity[1][6].
Future work will likely focus on larger Phase II/III clinical trials to definitively establish the diagnostic accuracy of this compound compared to the gold standard. Further research may also explore its application in delineating tumor margins during surgery, monitoring response to therapy, and extending its use to other epithelial cancers of the upper intestinal tract, such as esophageal cancer[1][13]. The development of PARP inhibitors labeled with near-infrared dyes or radionuclides for PET imaging could further expand the diagnostic utility of this targeted approach[2][10].
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Delineation of Oral Cancer With a PARP1-Targeted Optical Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. A phase I study of a PARP1-targeted topical fluorophore for the detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optical Imaging of PARP1 in Response to Radiation in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 9. Detecting cancer with PARPi inhibitors — Pillarsetty Theranostic Group [pillarsetty.org]
- 10. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Facebook [cancer.gov]
- 13. PARP1-targeted fluorescence molecular endoscopy as novel tool for early detection of esophageal dysplasia and adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
PARPi-FL: A Fluorescent Probe for Illuminating DNA Repair Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the cellular response to DNA damage, orchestrating the recruitment of repair machinery to sites of DNA lesions. The development of PARP inhibitors (PARPis) has revolutionized cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. To better understand the mechanism of action of these inhibitors and to visualize the intricate processes of DNA repair in real-time, fluorescently labeled PARP inhibitors have emerged as powerful research tools.
This technical guide focuses on PARPi-FL, a fluorescent analog of the clinically approved PARP inhibitor olaparib. This compound retains high affinity for PARP1 and allows for the direct visualization and quantification of PARP1 activity and "trapping" at sites of DNA damage within cells and tissues.[1][2] Its cell-permeable nature and specific nuclear localization make it an invaluable tool for studying the dynamics of various DNA repair pathways, including Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). This guide will provide a comprehensive overview of the application of this compound in studying these pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound is a conjugate of the PARP inhibitor olaparib and the fluorophore BODIPY-FL.[1] Like its parent compound, this compound competitively binds to the NAD+ binding site of PARP enzymes, primarily PARP1. This binding has two major consequences:
-
Catalytic Inhibition: this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains by PARP1. This PARylation is a crucial signaling event that recruits downstream DNA repair factors to the site of damage.
-
PARP Trapping: Perhaps more significantly for its cytotoxic effects, this compound "traps" PARP1 on the DNA at the site of a lesion. This trapped PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, and leading to the formation of double-strand breaks (DSBs).
The fluorescence of this compound allows for the direct visualization of these processes. The accumulation of fluorescent signal in the nucleus, particularly at sites of DNA damage, can be used to quantify PARP1 engagement and trapping.
Studying DNA Repair Pathways with this compound
Base Excision Repair (BER)
The BER pathway is responsible for repairing small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, and deamination. PARP1 is a key player in the initial stages of BER, recognizing single-strand breaks (SSBs) that are intermediates in this pathway and recruiting the necessary repair factors.
Experimental Application:
This compound can be used to study the role of PARP1 in BER and the consequences of its inhibition. By inducing specific base lesions (e.g., using alkylating agents like methyl methanesulfonate (MMS)), researchers can activate the BER pathway and monitor the recruitment and trapping of PARP1 using this compound.
Visualizing BER Pathway Dynamics:
Caption: Base Excision Repair (BER) signaling pathway.
Homologous Recombination (HR)
HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) that is active during the S and G2 phases of the cell cycle, using a sister chromatid as a template. While PARP1's primary role is in SSB repair, its inhibition can lead to the collapse of replication forks, generating DSBs that require HR for repair. Therefore, cells deficient in HR (e.g., BRCA1/2 mutant cells) are exquisitely sensitive to PARP inhibitors.
Experimental Application:
This compound can be used to investigate the synthetic lethal relationship between PARP inhibition and HR deficiency. By comparing the extent of PARP trapping and subsequent cell death in HR-proficient and HR-deficient cell lines treated with this compound, researchers can quantify the efficacy of PARP inhibitors in this context.
Visualizing HR Pathway Dynamics:
Caption: Homologous Recombination (HR) signaling pathway.
Non-Homologous End Joining (NHEJ)
NHEJ is the predominant and faster, but more error-prone, pathway for repairing DSBs. It directly ligates the broken DNA ends without the need for a homologous template and is active throughout the cell cycle. The interplay between PARP1 and NHEJ is complex; while PARP1 is not a core component of the NHEJ machinery, its activity can influence the choice between HR and NHEJ.
Experimental Application:
This compound can be utilized to explore the effects of PARP1 inhibition on the efficiency and fidelity of NHEJ. By inducing DSBs (e.g., using ionizing radiation) and treating cells with this compound, researchers can assess changes in the kinetics of DSB repair and the frequency of mutations at the repair junctions in both NHEJ-proficient and -deficient cells.
Visualizing NHEJ Pathway Dynamics:
Caption: Non-Homologous End Joining (NHEJ) signaling pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing this compound and related PARP inhibitors.
Table 1: In Vitro Cytotoxicity and PARP Inhibition
| Compound | Cell Line | IC50 (μM) | PARP Trapping Potency | Reference |
| This compound | U87 Glioblastoma | 27.7 ± 1.3 | - | [3] |
| Olaparib | U87 Glioblastoma | 23.8 ± 1.3 | Moderate | [3] |
| This compound | U251 Glioblastoma | 8.0 ± 1.2 | - | [3] |
| Olaparib | U251 Glioblastoma | 5.5 ± 1.2 | Moderate | [3] |
Table 2: In Vivo and Ex Vivo Imaging with this compound
| Application | Model | This compound Concentration | Imaging Time | Key Finding | Reference |
| Topical Gargle | Oral Squamous Cell Carcinoma (Human) | 100 - 1000 nM | 1 minute | Tumor-to-margin fluorescence ratio > 3 at 1000 nM | [1] |
| Intravenous | Glioblastoma Xenograft (Mouse) | 2.5 mg/kg | 1 hour post-injection | High tumor-to-brain contrast | [3] |
| Topical | Esophageal Adenocarcinoma (Mouse) | 75 nmol | 90 minutes post-injection | Tumor-to-esophagus ratio up to 20.8 | [2] |
| Ex vivo staining | Fresh Human Biopsies | 100 nM | 5 minutes | >95% sensitivity and specificity for tumor detection | [2] |
Experimental Protocols
Protocol 1: Quantification of PARP Trapping using Fluorescence Microscopy
This protocol describes how to quantify the trapping of PARP1 by this compound at sites of DNA damage induced by laser micro-irradiation.
Visualizing the Experimental Workflow:
Caption: Workflow for quantifying PARP trapping with this compound.
Materials:
-
Cells of interest (e.g., U2OS, HeLa)
-
Glass-bottom imaging dishes
-
Cell culture medium
-
This compound
-
(Optional) 5-Bromo-2'-deoxyuridine (BrdU) for laser sensitization
-
Confocal microscope equipped with a UV or visible light laser for micro-irradiation and a sensitive fluorescence detector.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
(Optional) Sensitization: To enhance laser-induced damage, incubate cells with 10 µM BrdU for 24 hours prior to the experiment.
-
This compound Staining: Wash the cells with pre-warmed PBS and incubate with medium containing the desired concentration of this compound (e.g., 100 nM) for 30 minutes at 37°C.
-
Micro-irradiation: Mount the dish on the microscope stage. Select a region of interest within a cell nucleus and expose it to a focused laser beam to induce DNA damage.
-
Image Acquisition: Immediately after micro-irradiation, begin acquiring a time-lapse series of fluorescence images of the irradiated region and a non-irradiated control region.
-
Data Analysis: Measure the mean fluorescence intensity within the irradiated region of interest for each time point. Subtract the background fluorescence from a non-irradiated region. The accumulation and persistence of the this compound signal at the damage site are indicative of PARP trapping.
Protocol 2: Flow Cytometry-Based Analysis of PARP Inhibition
This protocol allows for the high-throughput quantification of PARP1 inhibition by this compound in a cell population.
Visualizing the Experimental Workflow:
Caption: Workflow for flow cytometry analysis of PARP inhibition.
Materials:
-
Cells of interest
-
Cell culture medium
-
DNA damaging agent (e.g., H2O2 or MMS)
-
This compound
-
Fixation and permeabilization buffers
-
Anti-PAR primary antibody
-
Fluorescently labeled secondary antibody
-
Propidium iodide (PI) or DAPI for DNA content staining
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a DNA damaging agent to induce PARP activity. Co-treat with varying concentrations of this compound to assess its inhibitory effect. Include appropriate controls (untreated, damage only).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them (e.g., with 4% paraformaldehyde).
-
Permeabilization: Permeabilize the fixed cells to allow antibody entry (e.g., with 0.1% Triton X-100 in PBS).
-
Immunostaining: Incubate the cells with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Stain the cells with PI or DAPI to analyze DNA content and cell cycle distribution.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The reduction in the PAR-positive cell population or the mean fluorescence intensity of PAR staining in the presence of this compound indicates the degree of PARP inhibition.
Conclusion
This compound is a versatile and powerful tool for the real-time investigation of DNA repair pathways. Its ability to visualize and quantify PARP1 activity and trapping provides invaluable insights into the cellular response to DNA damage and the mechanism of action of PARP inhibitors. The protocols and data presented in this guide offer a starting point for researchers to employ this compound in their studies of BER, HR, and NHEJ, ultimately contributing to a deeper understanding of these fundamental cellular processes and the development of more effective cancer therapies.
References
- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
PARPi-FL: A Technical Guide to Identifying PARP Inhibitor-Sensitive Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] The efficacy of these inhibitors is intrinsically linked to the expression and activity of PARP enzymes, primarily PARP1, within the tumor microenvironment. Consequently, the ability to accurately identify tumors that are sensitive to PARP inhibition is paramount for patient stratification and the development of targeted therapeutic strategies. PARPi-FL, a fluorescently labeled small-molecule inhibitor of PARP1, offers a promising solution for the real-time, in vivo visualization and quantification of PARP1 expression, thereby providing a potential biomarker for predicting sensitivity to PARP inhibitors.[2][3]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use, and a summary of key quantitative data supporting its application in identifying PARP inhibitor-sensitive tumors.
Core Principles and Mechanism of Action
This compound is a derivative of the FDA-approved PARP inhibitor olaparib, conjugated to the fluorescent dye BODIPY-FL.[4][5] This structural design allows this compound to retain a high affinity and specificity for PARP1, competitively binding to the NAD+ catalytic site.[1][2] The key characteristics of this compound include:
-
High Affinity and Specificity: this compound exhibits a high binding affinity for PARP1, with an IC50 value of 12.2 nM, which is comparable to that of its parent compound, olaparib (IC50 of 5.0 nM).[4][5]
-
Cell Permeability: The molecule is cell-permeable, enabling it to rapidly penetrate tissues and localize to the nucleus where PARP1 is predominantly found.[2]
-
Fluorescent Readout: The attached BODIPY-FL fluorophore allows for direct visualization and quantification of PARP1 expression using various fluorescence imaging modalities.[4]
-
Non-mutagenic: Unlike some nuclear stains, this compound does not intercalate with DNA, making it suitable for in vivo applications.[2]
The underlying principle for its use in identifying PARP inhibitor-sensitive tumors is the established overexpression of PARP1 in many cancers due to increased DNA damage and genomic instability.[6] By targeting PARP1, this compound accumulation within tumor cells can serve as a surrogate marker for PARP inhibitor sensitivity.
Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the role of PARP1 in the DNA damage response and the mechanism by which this compound enables its visualization.
Caption: PARP1 signaling in DNA repair and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the performance of this compound in identifying tumors.
Table 1: In Vitro Cytotoxicity and Binding Affinity
| Compound | Cell Line | IC50 (MTT Assay) | IC50 (Binding Assay) | Reference |
| This compound | U87 Glioblastoma | 27.7 ± 1.3 µM | 12.2 nM | [5] |
| U251 Glioblastoma | 8.0 ± 1.2 µM | [5] | ||
| Olaparib | U87 Glioblastoma | 23.8 ± 1.3 µM | 5.0 nM | [5] |
| U251 Glioblastoma | 5.5 ± 1.2 µM | [5] |
Table 2: Diagnostic Accuracy in Fresh Human Oral Cancer Biopsies
| Metric | Value | 95% Confidence Interval | Reference |
| Sensitivity | 95.8% | [2] | |
| Specificity | 95.5% | [2] | |
| Positive Predictive Value | 96.1% | [2] | |
| Negative Predictive Value | 95.3% | [2] |
Table 3: Tumor-to-Margin Fluorescence Ratios in a Phase I Oral Cancer Study
| This compound Concentration (Topical) | Mean Tumor-to-Margin Ratio (Post-Wash) | Reference |
| 100 nM | 2.1 | [6] |
| 250 nM | 2.1 | [6] |
| 500 nM | 2.8 | [6] |
| 1000 nM | 3.3 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for both in vivo and ex vivo applications.
In Vivo Topical Application for Oral Cancer Detection
This protocol is based on a Phase I clinical study for the detection of oral squamous cell carcinoma (OSCC).[6][7]
Workflow Diagram:
Caption: Workflow for topical this compound application in oral cancer detection.
Detailed Steps:
-
Patient Preparation: Patients should have a biopsy-proven oral squamous cell carcinoma. Exclusion criteria may include prior definitive surgical therapy to the oral cavity within the last 2 weeks or ongoing treatment with a PARP inhibitor.[6]
-
Baseline Imaging: Using a fluorescence imaging device with an appropriate LED-filter system, capture baseline fluorescence images of the tumor and surrounding healthy margin.[6]
-
This compound Administration: The patient gargles a 15 mL solution of this compound at the desired concentration (e.g., 100-1000 nM) for 60 seconds and then expectorates the solution.[6]
-
Pre-Wash Imaging: Immediately after expectoration, capture a second set of fluorescence images.[6]
-
Clearing Step: The patient then gargles a 15 mL clearing solution (e.g., 30% PEG 300 in water) for 60 seconds to remove unbound this compound.[6]
-
Post-Wash Imaging: Capture the final set of fluorescence images.[6]
-
Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) within the tumor and the healthy margin to calculate the tumor-to-margin ratio (TMR). A significantly higher TMR in the post-wash images is indicative of a malignant lesion.[7]
Ex Vivo Staining of Fresh Biopsy Tissue
This protocol is optimized for rapid staining of fresh tissue to identify tumor margins.[2]
Workflow Diagram:
Caption: Workflow for ex vivo this compound staining of fresh biopsies.
Detailed Steps:
-
Tissue Preparation: Obtain fresh, unfixed biopsy tissue.
-
Staining: Incubate the tissue in a solution containing this compound for 5 minutes. The optimal concentration may need to be determined empirically but is typically in the nanomolar to low micromolar range.[2]
-
Washing: Transfer the tissue to a washing buffer (e.g., PBS) for 10 minutes to remove unbound probe and reduce background fluorescence.[2]
-
Imaging: Mount the tissue on a slide and image using a fluorescence or confocal microscope. Two-channel imaging can be used to distinguish the this compound signal from endogenous autofluorescence.[2]
-
Analysis: Assess the localization and intensity of the nuclear fluorescence. Strong nuclear staining is indicative of high PARP1 expression and likely tumor tissue.[2]
In Vivo Intravenous Administration in Animal Models
This protocol is suitable for preclinical studies in animal models of cancer.[3][5]
Detailed Steps:
-
Animal Model: Utilize tumor-bearing animal models, such as xenografts.
-
This compound Preparation: Prepare a solution of this compound in a vehicle suitable for intravenous injection (e.g., 19.5% DMAC:kolliphor, 3.5% DMSO, 77% PBS).[5]
-
Administration: Inject this compound intravenously, typically via the tail vein. A common dose is 2.5 mg/kg.[3][5]
-
Imaging: Perform fluorescence imaging at various time points post-injection (e.g., 5 minutes to 720 minutes) to determine the optimal imaging window.[8]
-
Ex Vivo Confirmation: After the final imaging time point, euthanize the animal and harvest the tumor and other organs for ex vivo fluorescence imaging and subsequent histological or molecular analysis to confirm this compound localization and PARP1 expression.[5]
-
Blocking Studies (for specificity): To confirm that the this compound signal is specific to PARP1, a cohort of animals can be pre-treated with an excess of a non-fluorescent PARP inhibitor (e.g., olaparib) 30 minutes prior to this compound injection. A significant reduction in the fluorescence signal in the pre-treated group confirms target specificity.[5]
Logical Relationships and Applications
The ability of this compound to identify PARP1-overexpressing tumors has several important implications for cancer research and drug development.
Caption: Applications of this compound in oncology research and development.
Conclusion
This compound is a powerful tool for the detection and quantification of PARP1 expression in tumors. Its high specificity and affinity, coupled with its fluorescent properties, enable a range of applications from preclinical research to potential clinical diagnostics and surgical guidance. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in their efforts to identify PARP inhibitor-sensitive tumors and advance the field of personalized cancer therapy.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PARPi-FL Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PARPi-FL, a fluorescently labeled small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), for live-cell imaging. This technique allows for the real-time visualization and quantification of PARP1 expression and target engagement in living cells, offering valuable insights for cancer research and the development of PARP inhibitors.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[1][2] In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP1 for survival. This dependency has led to the development of PARP inhibitors (PARPis) as effective cancer therapies.[1][3][4]
This compound is a fluorescent analog of the clinically approved PARP inhibitor olaparib.[5][6] It binds with high affinity and specificity to PARP1, allowing for the direct visualization of the enzyme within the nucleus of living cells.[5][6] This enables researchers to assess PARP1 expression levels, monitor drug-target engagement, and investigate the cellular response to PARP inhibition in real-time.[5][7]
Principle of the Assay
The this compound staining protocol is based on the specific binding of the fluorescent probe to PARP1 within the cell nucleus. This compound is cell-permeable and rapidly accumulates in the nucleus of cells expressing PARP1.[5][6] The intensity of the fluorescent signal is proportional to the amount of PARP1 present, providing a quantitative measure of enzyme expression.[6][8] By pre-treating cells with a non-fluorescent PARP inhibitor, the specificity of the this compound signal can be confirmed through competitive binding, where a decrease in fluorescence indicates successful target engagement by the unlabeled drug.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its parent compound, olaparib, from various studies.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib [10]
| Cell Line | Compound | IC50 (µM) |
| U87 Glioblastoma | This compound | 27.7 ± 1.3 |
| Olaparib | 23.8 ± 1.3 | |
| U251 Glioblastoma | This compound | 8.0 ± 1.2 |
| Olaparib | 5.5 ± 1.2 |
Table 2: In Vivo Tumor-to-Background Ratios of this compound [5]
| Tumor Model | Imaging Modality | Time Post-Injection | Tumor-to-Brain Ratio | Tumor-to-Muscle Ratio |
| U87 Glioblastoma Xenograft | Ex vivo fluorescence | 1 hour | > 10 | > 10 |
| Oral Squamous Cell Carcinoma | Fluorescence Endomicroscopy | 90 minutes | > 3 | > 3 |
Table 3: Topical Application of this compound for Oral Cancer Detection [11][12]
| This compound Concentration | Mean Tumor-to-Margin Ratio (Post-Wash) |
| 100 nM | 2.1 |
| 250 nM | 2.1 |
| 500 nM | 2.8 |
| 1000 nM | 3.3 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Staining
This protocol describes the general procedure for staining live cells with this compound for visualization by fluorescence microscopy.
Materials:
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cell culture plates or dishes with optical-quality bottom
-
Fluorescence microscope with appropriate filter sets for BODIPY-FL (Excitation/Emission: ~503/512 nm)[5]
-
Optional: Hoechst 33342 or other nuclear counterstain
-
Optional: Unlabeled PARP inhibitor (e.g., olaparib) for competition assay
Procedure:
-
Cell Seeding: Seed cells onto an appropriate imaging plate or dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 100 nM can be used and optimized as needed.[6][13]
-
Cell Staining:
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope. This compound will exhibit a distinct nuclear localization.
-
-
(Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions before imaging.
-
(Optional) Competition Assay: To confirm the specificity of this compound staining, pre-incubate the cells with an unlabeled PARP inhibitor (e.g., 10 µM olaparib) for 30-60 minutes before adding the this compound staining solution. A significant reduction in the this compound signal will confirm target-specific binding.[10]
Protocol 2: Quantification of this compound Fluorescence Intensity
This protocol outlines the steps for quantifying the nuclear fluorescence of this compound as a measure of PARP1 expression or target engagement.
Procedure:
-
Image Acquisition: Acquire fluorescence images using consistent settings (e.g., exposure time, gain) for all experimental conditions.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within the nucleus of individual cells.
-
Define the nuclear region of interest (ROI) for each cell. This can be done manually or automatically using a nuclear counterstain channel.
-
Measure the mean gray value within each nuclear ROI.
-
Correct for background fluorescence by measuring the mean intensity of a background region without cells and subtracting it from the nuclear intensity.
-
-
Data Analysis:
-
Calculate the average background-corrected nuclear fluorescence intensity for a population of cells for each condition.
-
For competition assays, express the this compound signal in treated cells as a percentage of the signal in untreated control cells.
-
Visualizations
Caption: PARP inhibitor signaling pathway.
Caption: this compound live-cell imaging workflow.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2022266311A1 - this compound FORMULATIONS - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Using PARPi-FL in Confocal Microscopy for Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[1][2] In many cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), tumor cells become highly dependent on PARP1 for survival.[1][3] This dependency has been exploited in cancer therapy through the development of PARP inhibitors (PARPi), which induce synthetic lethality in these susceptible cancer cells.[1][4]
PARPi-FL is a fluorescently labeled analog of the clinically approved PARP inhibitor olaparib.[5] This small molecule probe allows for the direct visualization and quantification of PARP1 expression and activity in cells and tissues. Due to the overexpression of PARP1 in various tumor types, this compound serves as a valuable tool for cancer cell identification, characterization, and for monitoring the engagement of PARP-targeted therapies.[5][6][7] Confocal microscopy, with its ability to provide high-resolution optical sections, is an ideal platform for utilizing this compound to study tumor cells.
Principle of the Method
This compound, like its parent compound olaparib, is a competitive inhibitor of PARP1.[8] It binds to the NAD+ binding site of the PARP1 catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair proteins.[1][9] The BODIPY-FL fluorophore attached to the olaparib scaffold allows for direct visualization of the probe's localization.
When applied to cells or tissues, this compound rapidly penetrates the cell and nuclear membranes, binding to PARP1.[5][10] The intensity of the fluorescent signal is proportional to the amount of PARP1 present, allowing for a quantitative assessment of PARP1 expression levels.[5][11] This direct correlation enables researchers to distinguish tumor cells, which often overexpress PARP1, from surrounding healthy tissue.[12] Furthermore, the specific binding of this compound can be competed with unlabeled PARP inhibitors, providing a method to assess target engagement of therapeutic drugs.[13]
Signaling Pathway
PARP1 plays a critical role in the DNA damage response (DDR). Upon detection of a single-strand break, PARP1 binds to the damaged DNA and catalyzes the formation of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[14][15] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[16] PARP inhibitors, and by extension this compound, block this catalytic activity. In cancer cells with deficient homologous recombination, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication, which cannot be efficiently repaired, ultimately resulting in cell death.[1][3][6]
References
- 1. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Fluorescence Imaging with PARPi-FL in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).[1][2] Its overexpression in various cancers, including glioblastoma, small cell lung cancer, and oral cancer, makes it an attractive target for diagnostic imaging and therapy.[3][4][5] PARPi-FL is a fluorescently labeled small molecule inhibitor of PARP1, derived from the FDA-approved drug olaparib.[3][5] This molecule allows for real-time, non-invasive visualization of PARP1-expressing tumors in vivo, providing a powerful tool for cancer research and preclinical drug development.[6][7]
These application notes provide detailed protocols for utilizing this compound for in vivo fluorescence imaging in various mouse models of cancer, summarizing key quantitative data and outlining the underlying biological principles.
Signaling Pathway and Mechanism of Action
PARP inhibitors, including this compound, function by competing with NAD+ for the catalytic site of PARP enzymes.[1] In the context of DNA damage, PARP1 is recruited to sites of SSBs. Its inhibition leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[2] In tumors with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2] this compound leverages the high expression of PARP1 in tumor cells for targeted imaging.[3][8] After administration, this compound selectively accumulates in the nuclei of PARP1-expressing cells, enabling high-contrast fluorescence imaging of tumors.[3][4]
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using this compound in different mouse models.
Table 1: Tumor-to-Background Ratios
| Cancer Model | Mouse Model | This compound Dose & Route | Imaging Time Point | Tumor-to-Background Ratio | Reference |
| Glioblastoma (U87 & U251) | Orthotopic Xenograft | 2.5 mg/kg, IV | 1 hour | >10 (Tumor-to-Brain/Muscle) | [3][9] |
| Small Cell Lung Cancer (H-69) | Xenograft | 78 nmol, IV | 24 hours | ~8.5 (Tumor-to-Muscle) | [4] |
| Esophageal Adenocarcinoma (OE19) | Xenograft | 75 nmol, IV | 90 minutes | 20.8 ± 3.5 (Tumor-to-Esophagus) | [5] |
| Esophageal Adenocarcinoma (ESO51) | Xenograft | 75 nmol, IV | 90 minutes | 6.1 ± 1.7 (Tumor-to-Esophagus) | [5] |
| Oral Squamous Cell Carcinoma | Orthotopic Xenograft | Not Specified, IV | 90 minutes | >3 (Tumor-to-Muscle/Trachea/Tongue) | [9] |
Table 2: Biodistribution and Pharmacokinetics
| Parameter | Mouse Model | This compound Formulation | Value | Reference |
| Blood Half-life | SCLC Xenograft | Nanoemulsion | ~6 hours | [4] |
| Blood Half-life | Not Specified | Small Molecule | 24.5 minutes | [4] |
| Peak Tumor Uptake | Glioblastoma Xenograft | DMAC:Kolliphor/DMSO/PBS | ~1-2 hours post-injection | [3] |
Experimental Protocols
Below are detailed protocols for in vivo fluorescence imaging with this compound in glioblastoma and small cell lung cancer mouse models.
Protocol 1: Imaging of Orthotopic Glioblastoma Xenografts
This protocol is adapted from studies on U87 and U251 glioblastoma models.[3][7]
Materials:
-
This compound
-
Vehicle solution: 19.5% 1:1 DMAC:Kolliphor, 3.5% DMSO, 77% PBS
-
Tumor-bearing mice (e.g., nude mice with orthotopically implanted U87 cells)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
This compound Preparation: Dissolve this compound in the vehicle solution to a final concentration for a dose of 2.5 mg/kg in a 200 µL injection volume.
-
Animal Preparation: Anesthetize the mouse bearing the orthotopic glioblastoma tumor.
-
Injection: Administer 200 µL of the this compound solution intravenously via the tail vein.
-
Imaging:
-
For ex vivo imaging, sacrifice the mouse at a predetermined time point (e.g., 1 hour post-injection).[3]
-
Harvest the brain and other organs of interest (e.g., muscle for background).
-
Image the excised tissues using a fluorescence imaging system. A typical filter set for BODIPY-FL is excitation at 465/30 nm and emission at 520-580 nm.[4]
-
-
Data Analysis:
-
Quantify the fluorescence intensity (radiant efficiency) in the tumor and background tissues using the accompanying software (e.g., Living Image).
-
Calculate the tumor-to-background ratio.
-
Blocking Study (Specificity Control): To confirm the specificity of this compound for PARP1, a blocking experiment can be performed.
-
Administer a non-fluorescent PARP inhibitor (e.g., olaparib, 125 mg/kg) 30 minutes prior to the injection of this compound.[3]
-
Follow the same imaging procedure as described above. A significant reduction in tumor fluorescence compared to the non-blocked group indicates specific binding.
Protocol 2: Imaging of Small Cell Lung Cancer (SCLC) Xenografts using a Nanoemulsion Formulation
This protocol is based on a study using H-69 and H-82 SCLC xenograft models with a nanoemulsion (NE) delivery system to improve pharmacokinetics.[4]
Materials:
-
This compound Nanoemulsion (this compound NE)
-
Phosphate-buffered saline (PBS)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous H-69 xenografts)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
This compound NE Preparation: Prepare the this compound NE as described in the source literature to a concentration of 0.39 mM.
-
Animal Preparation: Anesthetize the mouse bearing the SCLC xenograft.
-
Injection: Inject 200 µL of the this compound NE solution (containing 78 nmol of this compound) intravenously.
-
Imaging:
-
At 24 hours post-injection, sacrifice the animal.
-
Excise the tumor and other organs (e.g., muscle, spleen, lung, liver).
-
Image the excised tissues using a fluorescence imaging system with spectral unmixing to remove autofluorescence.[4]
-
-
Data Analysis:
-
Quantify the average radiant efficiency in the tumor and control tissues.
-
Compare the fluorescence signal between the this compound NE group, a vehicle control group, and a blocking group.
-
Blocking Study:
-
Administer the non-fluorescent PARP inhibitor olaparib (4.6 µmol) 45 minutes before and 18 hours after the this compound NE injection to block PARP1 binding sites.[4]
-
Proceed with the imaging protocol as described.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo imaging with this compound.
Conclusion
In vivo fluorescence imaging with this compound is a robust and versatile technique for the preclinical evaluation of PARP1-targeting strategies and for studying tumor biology. The high tumor-to-background ratios achievable with this compound allow for clear delineation of malignant tissues.[5][6] The protocols and data presented here provide a comprehensive guide for researchers to design and execute their own in vivo imaging studies using this powerful molecular probe. Adherence to detailed protocols and the inclusion of appropriate controls, such as blocking studies, are crucial for obtaining specific and reproducible results.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoemulsion-Based Delivery of Fluorescent PARP Inhibitors in Mouse Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound--a fluorescent PARP1 inhibitor for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes: PARPi-FL for Ex Vivo Tissue Analysis
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, specifically in the repair of DNA single-strand breaks (SSBs).[1] Many cancer types exhibit an overexpression of PARP1 due to increased genomic instability and proliferation rates, making it a valuable biomarker for cancer detection.[2][3] PARP inhibitors (PARPi) are a class of targeted drugs that exploit this by inducing synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][4]
PARPi-FL is a fluorescently labeled, potent PARP inhibitor derived from the FDA-approved drug Olaparib.[5][6] It is composed of a PARP inhibitor conjugated to a BODIPY-FL dye. This small molecule probe retains high binding affinity to PARP1, is cell-permeable, and enables real-time visualization of PARP1 expression in cells and tissues.[6] Unlike some nuclear dyes, this compound does not intercalate with DNA, making it suitable for live-cell and fresh tissue applications.[3][7] These properties make this compound a powerful tool for ex vivo tissue analysis, allowing for rapid cancer detection, assessment of surgical margins, and investigation of drug-target engagement.[2][3]
Mechanism of Action and Signaling Pathway
In healthy cells, PARP1 detects single-strand DNA breaks and initiates their repair through the Base Excision Repair (BER) pathway. PARP inhibitors block this process. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), the unrepaired single-strand breaks lead to replication fork collapse and the formation of double-strand breaks (DSBs).[4] These DSBs cannot be repaired effectively, resulting in cell death—a concept known as synthetic lethality.[4] this compound allows for the direct visualization of PARP1, which is often overexpressed in tumor cells.[2]
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of PARPi-FL in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PARPi-FL is a fluorescently labeled small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), primarily PARP1.[1][2] It is derived from the potent PARP inhibitor olaparib, conjugated to a BODIPY-FL dye.[1] This fluorescent analog allows for the direct visualization and quantification of PARP1 expression and target engagement in living and fixed cells.[3][4][5] These application notes provide detailed protocols and guidance for determining the optimal concentration of this compound for various cell culture experiments, including live-cell imaging, flow cytometry, and competition assays.
Mechanism of Action of PARP Inhibitors
PARP inhibitors, including this compound, function by binding to the active site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has two major consequences:
-
Catalytic Inhibition: By blocking PAR synthesis, PARP inhibitors prevent the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).
-
PARP Trapping: Certain PARP inhibitors, including olaparib and its derivatives, trap PARP1 on DNA at the site of damage. This creates a cytotoxic lesion that can lead to double-strand breaks (DSBs) during DNA replication. In cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Figure 1. Mechanism of action of PARP inhibitors like this compound.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, PARP1 expression level, and the specific experimental application. The following tables summarize concentrations used in various published studies.
Table 1: this compound Concentrations for Cellular Imaging and Flow Cytometry
| Cell Line | Concentration | Incubation Time | Application | Key Findings | Reference |
| JHU-LX22 (SCLC) | 0.2 µM | 15 min | Flow Cytometry, Confocal Microscopy | Used to measure target engagement of other PARP inhibitors. | [4][6] |
| HT29, M21, JHU-LX22, OV90, U87, 4T1 | 5 µM | 30 min | Confocal Microscopy | Co-incubation with rucaparib to compare uptake. | [3] |
| FaDu Xenograft Tissue | 50, 100, 250 nM | 1, 5, 10 min | Confocal Microscopy on tissue sections | Optimization of staining protocol on fresh tissue. | [7] |
| Human Patient Sample | 100 nM | N/A | Ex vivo staining | Staining of patient-derived tissue for imaging. | [7] |
| Oral Squamous Cell Carcinoma | 500 nM | 1 min (gargle) | In vivo imaging | Clinical study for tumor detection. | [7] |
| U87, U251 (Glioblastoma) | 30 nM - 100 µM | 7 days | MTT Assay (Toxicity) | Determined IC50 values; this compound showed similar toxicity to olaparib. | [2] |
| Human and Murine Organoids | N/A | 10 min | Confocal Microscopy | Localization to PARP1-expressing epithelial cell nuclei. | [6] |
| Excised Human BCC Tumors | 10 µM | 5 and 30 min | Fluorescent Confocal Microscopy | A strong fluorescent signal was detectable through the skin surface. | [8][9] |
Table 2: Concentrations for in vivo and ex vivo Studies
| Model System | Concentration/Dose | Application Route | Key Findings | Reference |
| Xenograft Mouse Models (EAC) | 75 nmol | Intravenous injection | Successful detection of esophageal adenocarcinoma lesions. | [7] |
| Orthotopic Glioblastoma Xenografts | 2.5 mg/kg | Intravenous injection | High-contrast imaging of tumor tissue. | [2] |
| Oral Squamous Cell Carcinoma Patients | 100, 250, 500, 1000 nM | Topical (gargle) | Dose-dependent increase in tumor-to-margin fluorescence signal. | [10][11] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Live-Cell Imaging
This protocol outlines a method to determine the optimal concentration of this compound for visualizing PARP1 in the nuclei of live cells using fluorescence microscopy.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with appropriate filters for BODIPY-FL (Excitation/Emission: ~503/512 nm)[1]
-
Hoechst 33342 or DAPI for nuclear counterstain (optional)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
This compound Dilution: Prepare a range of this compound concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM, 1 µM, 5 µM) in pre-warmed cell culture medium.
-
Incubation: Remove the medium from the cells and add the this compound-containing medium. Incubate at 37°C for 15-30 minutes.[4][6] A 10-minute wash step in fresh media can follow to allow unbound compound to diffuse out.[3][6]
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh medium to remove unbound this compound and reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in the green (this compound) and blue (Hoechst/DAPI, if used) channels.
-
Analysis: Quantify the mean fluorescence intensity in the nucleus. The optimal concentration will provide a strong nuclear signal with low cytoplasmic and background fluorescence.
Figure 2. Workflow for optimizing this compound concentration.
Protocol 2: PARP Inhibitor Target Engagement Assay using Flow Cytometry
This protocol describes a competition-based assay to measure the target engagement of a non-fluorescent PARP inhibitor by quantifying the displacement of this compound.
Materials:
-
Cell line of interest
-
Non-fluorescent PARP inhibitor of interest
-
This compound
-
Flow cytometer
-
Trypsin or other cell detachment solution
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Treatment with Non-fluorescent PARPi: Treat cells with the desired concentrations of the non-fluorescent PARP inhibitor for a specific duration (e.g., 2 hours). Include an untreated control.
-
This compound Incubation: Add a fixed, optimized concentration of this compound (e.g., 0.2 µM) to the cells and incubate for 15 minutes at 37°C.[4][6] This step is performed in the continued presence of the non-fluorescent PARP inhibitor.
-
Cell Harvesting: Wash the cells with PBS and then detach them using trypsin. Neutralize the trypsin with medium and centrifuge the cells to form a pellet.
-
Staining and Analysis: Resuspend the cell pellet in FACS buffer. Analyze the fluorescence of the cells using a flow cytometer.
-
Data Interpretation: The binding of the non-fluorescent PARP inhibitor will block the binding sites for this compound, resulting in a decrease in the mean fluorescence intensity.[4] The degree of fluorescence reduction corresponds to the level of target engagement by the non-fluorescent inhibitor.
Protocol 3: Specificity of this compound Binding
This protocol is to confirm that the nuclear accumulation of this compound is specific to its binding to PARP1.
Materials:
-
Cell line of interest
-
This compound
-
A non-fluorescent PARP inhibitor (e.g., olaparib) at a high concentration (e.g., 10-fold molar excess over this compound)[3]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Blocking: Pre-incubate one set of cells with a high concentration of a non-fluorescent PARP inhibitor (e.g., 10 µM olaparib) for 30-60 minutes.
-
Co-incubation: To the blocked cells, and to a parallel set of unblocked cells, add the optimized concentration of this compound. Incubate for 15-30 minutes.
-
Wash and Image/Analyze: Wash the cells and proceed with either fluorescence microscopy or flow cytometry as described in the protocols above.
-
Analysis: A significant reduction in the this compound signal in the cells pre-treated with the non-fluorescent inhibitor confirms the specificity of this compound binding to PARP1.[3]
Safety and Handling:
This compound is a fluorescent chemical compound. Standard laboratory safety precautions should be followed, including wearing gloves and eye protection. Dispose of waste according to institutional guidelines. For toxicity information, it has been shown that this compound has a similar toxicity profile to olaparib in glioblastoma cell lines, with IC50 values in the micromolar range after 7 days of incubation.[2]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Potential of Fluorescent PARP1 Inhibitor as a Molecular Contrast Agent for Diagnosis of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I study of a PARP1-targeted topical fluorophore for the detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing PARP1 Detection: Optimal PARPi-FL Incubation Time in Tissue Sections
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway and its overexpression in various cancers makes it a valuable biomarker for cancer detection and a target for therapy. PARPi-FL, a fluorescently labeled PARP inhibitor, enables the visualization of PARP1 activity in tissues, offering a rapid and sensitive method for cancer diagnosis and surgical margin assessment. A critical parameter for achieving a strong and specific signal is the incubation time of this compound with the tissue. This document provides detailed protocols and summarizes key data to guide researchers in optimizing this compound incubation for maximal signal in different tissue preparations.
Signaling Pathway and Mechanism of Action
This compound's mechanism relies on its high affinity for the active site of PARP1. Upon binding, the fluorophore-conjugated inhibitor accumulates at sites of high PARP1 expression, which is often elevated in tumor cells due to increased DNA damage and replication stress. This targeted accumulation allows for a high-contrast visualization of cancerous tissue against the surrounding normal tissue.
Caption: Mechanism of this compound accumulation and signal generation in cancer cells.
Experimental Protocols
Protocol 1: Rapid Staining of Fresh Tissues
This protocol is optimized for fresh biopsies to achieve high nuclear staining intensity with low background.[1]
Materials:
-
This compound solution (100 nM in 30% PEG300/PBS)
-
Washing buffer (30% PEG300/PBS)
-
Hoechst 33342 solution (10 µg/mL in ice-cold PBS)
-
Confocal microscope
Procedure:
-
Obtain fresh tissue biopsies.
-
Incubate the tissue in 100 nM this compound solution for 5 minutes at room temperature.[1]
-
Wash the tissue in the washing buffer for 10 minutes.[1]
-
Transfer the samples to ice-cold PBS containing 10 µg/mL Hoechst 33342 for nuclear counterstaining.
-
Image the tissue using a confocal microscope with appropriate laser excitation (e.g., 488 nm for this compound).
Protocol 2: Topical Application for In Vivo and Ex Vivo Imaging
This protocol is suitable for topical application on tissues, for example, in oral cancer detection.
Materials:
-
This compound solution (ranging from 100 nM to 1000 nM)
-
Clearing solution (e.g., PBS or as specified by the imaging system)
Procedure:
-
For topical application, have the patient gargle with the this compound solution for 60 seconds.[2][3]
-
Follow with a 60-second gargle with a clearing solution to remove unbound this compound.[2][3]
-
For ex vivo skin tissues, a topical application of 10 µM this compound for 2 to 5 minutes using gauze is sufficient for dermal penetration.[4][5]
-
Acquire fluorescence images using a suitable imaging device.
Protocol 3: Staining of Organoids and Cryosections
This protocol has been used for staining patient- and mouse-derived organoids and can be adapted for non-fixed cryosections.
Materials:
-
This compound solution
-
Mounting medium
Procedure:
-
Incubate the organoids or cryosections with this compound for 10 minutes.[6][7][8][9]
-
Wash the samples to remove unbound probe.
-
Mount the samples with an appropriate mounting medium.
-
Visualize using a fluorescence microscope.
Data on Incubation Time and Signal Intensity
The optimal incubation time for this compound is a balance between achieving maximal signal in target tissues and minimizing non-specific background staining. The following table summarizes findings from various studies.
| Tissue Type | This compound Concentration | Incubation Time | Washing Time | Outcome | Reference |
| Fresh Human Oral Biopsies | 100 nM | 5 minutes | 10 minutes | High nuclear staining intensity, low background. Sensitivity and specificity of >95%. | [1] |
| Human Oral Squamous Cell Carcinoma (Topical) | 100 nM - 1000 nM | 1 minute | 1 minute | Tumor-to-margin fluorescence signal ratio of > 3 at 1000 nM. | [2] |
| Human and Murine Organoids | Not specified | 10 minutes | Not specified | Successful localization to PARP1-expressing epithelial cell nuclei. | [6][7][8][9] |
| Ex Vivo Human Skin (BCC) | 10 µM | 2 - 5 minutes | Not specified | Sufficient dermal penetration and strong fluorescent signal in BCC lesions. | [4][5] |
| Yucatan Mini Swine Oesophagus (Topical) | 1000 nM | 3 minutes | Not specified | Visualization of this compound penetration in cryosections. | [1] |
Experimental Workflow
The general workflow for this compound staining of tissue sections involves tissue preparation, incubation with the fluorescent probe, washing to remove unbound probe, and subsequent imaging.
Caption: General experimental workflow for this compound staining of tissue sections.
Discussion
The optimal incubation time for this compound is highly dependent on the tissue type and preparation method. For fresh tissues, a very short incubation of 5 minutes is sufficient to achieve a high signal-to-noise ratio, enabling rapid assessment.[1] Topical applications in vivo also utilize short exposure times, on the order of minutes, to effectively label cancerous lesions.[2][4] For fixed tissues and organoids, a slightly longer incubation of 10 minutes has been shown to be effective.[6][7][8][9]
It is crucial to optimize the washing step following incubation to minimize non-specific background fluorescence. A clearing step, as demonstrated in the topical application protocol, is essential for increasing signal specificity by removing unbound this compound.[2] Researchers should empirically determine the optimal incubation time and washing conditions for their specific tissue type and experimental setup to achieve the most reliable and reproducible results. The concentration of this compound is another critical factor, with higher concentrations generally leading to a stronger signal, as evidenced by the dose-dependent increase in the tumor-to-margin ratio in oral cancer imaging.[2]
Conclusion
This compound is a powerful tool for the fluorescent detection of PARP1 in tissue sections. The provided protocols and data demonstrate that maximal signal can be achieved with relatively short incubation times, ranging from 1 to 10 minutes, depending on the application. By carefully optimizing incubation time, probe concentration, and washing steps, researchers can obtain high-quality fluorescence imaging for the sensitive and specific detection of cancer cells.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GUEST | SNMMI [snmmi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical PARPi-FL in Skin Cancer Models
These application notes provide a detailed protocol for the topical application and imaging of a fluorescently labeled poly(ADP-ribose) polymerase (PARP) inhibitor (PARPi-FL) in preclinical skin cancer models. The information is based on recent studies demonstrating the efficacy of this compound as a topical imaging agent for the detection of basal cell carcinoma (BCC) and its potential use in other skin malignancies such as melanoma.
Overview
Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme that is overexpressed in various cancers, including basal cell carcinoma and melanoma.[1][2] This overexpression provides a molecular target for cancer-specific imaging. This compound is a fluorescently labeled small molecule inhibitor of PARP1. When applied topically to the skin, it preferentially binds to PARP1 in cancer cells, leading to a strong fluorescent signal that can be detected non-invasively using fluorescence confocal microscopy (FCM).[3][4] This technique allows for the real-time visualization of cancerous lesions through intact skin, offering a potential alternative to invasive biopsies for diagnosis.[3][5]
Recent preclinical studies have shown that topically applied this compound can penetrate intact human skin within minutes and generate a robust fluorescent signal in BCC lesions, distinguishing them from benign tissues.[1][2] The procedure has been found to be safe, with no evidence of systemic toxicity or local skin irritation in preclinical models.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the topical application of this compound as reported in preclinical studies.
| Parameter | Value | Species/Model | Notes | Reference |
| This compound Concentration | 10 µM | Ex vivo human skin, In vivo mouse | Optimal concentration for sufficient dermal penetration and signal generation. | [1][3] |
| 5 µM | In vivo mouse (BCC model) | Showed a similar FCM signal to 1 µM for 30 min. | [1] | |
| Application Time | 2-5 minutes | Ex vivo human skin | Sufficient for dermal penetration and labeling of dermal structures. | [1][2][3] |
| 15 minutes | In vivo mouse (BCC model) | Effective application time for 5 µM this compound. | [1] | |
| 30 minutes | Ex vivo human skin | Previously evaluated time, shorter times now shown to be effective. | [1] | |
| Signal Detection Depth | ~100 µm | Ex vivo human skin | Depth of fluorescent signal detection from the skin surface. | [1][2][6] |
| Delivery Method | Gauze | In vivo mouse | Effective method for topical application. | [1][3] |
Experimental Protocols
Ex Vivo Human Skin Permeation and Imaging
This protocol describes the application of this compound to freshly excised human skin samples for the evaluation of skin penetration and tumor imaging.
Materials:
-
Freshly excised human skin tissue (e.g., from Mohs surgery or plastic surgery) containing basal cell carcinoma and/or benign lesions.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
30% Polyethylene glycol (PEG) in PBS (vehicle control).
-
Gauze pads.
-
Fluorescence Confocal Microscope (FCM).
Protocol:
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in 30% PEG-PBS.
-
Obtain fresh human skin specimens and keep them hydrated with saline-soaked gauze.
-
Cut a small piece of gauze to a size that covers the area of interest on the skin specimen.
-
Saturate the gauze with the 10 µM this compound solution.
-
Apply the saturated gauze to the surface of the skin specimen for 2 to 5 minutes. For a negative control, apply a gauze pad saturated with the 30% PEG-PBS vehicle.
-
After the incubation period, remove the gauze and gently rinse the skin surface with PBS to remove excess this compound.
-
Immediately proceed with imaging the tissue using a fluorescence confocal microscope.
-
Acquire images at various depths, up to approximately 100 µm from the skin surface, to assess the penetration and localization of the fluorescent signal.
In Vivo Topical Application and Imaging in a Mouse Model of Skin Cancer
This protocol details the topical application of this compound and subsequent in vivo imaging in a tumor-bearing mouse model (e.g., B6 K5-Gli2 mice).
Materials:
-
Tumor-bearing mice (e.g., with induced or transplanted skin tumors).
-
Anesthesia for small animals (e.g., isoflurane).
-
This compound working solution (5 µM or 10 µM in a suitable vehicle).
-
Gauze pads.
-
In vivo Fluorescence Confocal Microscope (FCM).
Protocol:
-
Anesthetize the tumor-bearing mouse according to approved animal protocols.
-
Prepare a small piece of gauze that will cover the tumor area.
-
Saturate the gauze with the this compound working solution (e.g., 5 µM).
-
Apply the saturated gauze to the tumor on the skin of the anesthetized mouse for 15 minutes.
-
Following incubation, remove the gauze and gently clean the area with a PBS-moistened swab to remove residual this compound.
-
Position the mouse on the stage of the in vivo FCM for imaging.
-
Apply a suitable immersion fluid and bring the objective into contact with the skin over the tumor area.
-
Acquire fluorescent images in real-time, focusing on the tumor and surrounding healthy tissue to assess the differential signal.
Diagrams
PARP Signaling Pathway in DNA Repair and Cancer
Caption: PARP1 activation and inhibition by this compound.
Experimental Workflow for Topical this compound Application
Caption: Experimental workflow for this compound application.
References
- 1. Translational Potential of Fluorescent PARP1 Inhibitor as a Molecular Contrast Agent for Diagnosis of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNCCN 360 - Advanced Skin Cancers - Fluorescent PARP1 Inhibitor as a Diagnostic Agent for Basal Cell Carcinoma [jnccn360.org]
- 3. snmmi.org [snmmi.org]
- 4. radiologybusiness.com [radiologybusiness.com]
- 5. Advances in Non-invasive Skin Cancer Detection: Novel Fluorescent Imaging Technique Rapidly and Safely Spots BCC - The Dermatology Digest [thedermdigest.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PARPi-FL in Preclinical Fluorescence-Guided Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway and is frequently overexpressed in a variety of malignancies. This overexpression has made it a compelling target for cancer therapy. PARPi-FL is a fluorescently labeled small-molecule inhibitor of PARP1, derived from the clinically approved PARP inhibitor Olaparib. By conjugating Olaparib with the fluorophore BODIPY-FL, this compound enables real-time, high-contrast visualization of tumors.[1][2] This allows for precise, fluorescence-guided surgery in preclinical cancer models, with the potential to improve tumor resection and surgical outcomes.[3][4] These application notes provide an overview of the use of this compound in various preclinical settings and detailed protocols for its application.
Mechanism of Action
This compound operates by binding with high affinity and specificity to PARP1, which is abundant in the nuclei of cancer cells.[1][2] This binding leads to the accumulation of the fluorescent probe within the tumor, while it is rapidly cleared from surrounding healthy tissues with low PARP1 expression.[1] The resulting high tumor-to-background ratio (TBR) allows for clear delineation of malignant tissue during surgical procedures.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies using this compound for fluorescence-guided surgery.
Table 1: Tumor-to-Background/Margin Ratios (TBR/TMR) of this compound in Preclinical Models
| Cancer Model | Administration Route | This compound Dose | Time Post-Administration | Imaging System | Reported TBR/TMR | Reference(s) |
| Glioblastoma (subcutaneous xenograft) | Intravenous | Not specified | 1 hour | Epifluorescence | >10 (vs. muscle or brain) | [1] |
| Oral Squamous Cell Carcinoma (orthotopic) | Intravenous | Not specified | 90 minutes | Fluorescence endomicroscope, surgical stereoscope | >3 (vs. muscle/trachea/tongue) | [5] |
| Oral Squamous Cell Carcinoma (human patients) | Topical (mouthwash) | 100 nM - 1000 nM | Immediate | Laparoscopic imaging system | 2.1 - 3.3 | [6][7] |
| Esophageal Adenocarcinoma (xenograft) | Intravenous | Not specified | 90 minutes | Not specified | 6.1 - 20.8 (vs. esophagus) | [2] |
| Esophageal Dysplasia/Adenocarcinoma (transgenic mouse) | Intravenous | 75 nmol | Not specified | Fluorescence Molecular Endoscopy | >2 | [8][9] |
| Basal Cell Carcinoma (human skin ex vivo) | Topical | 10 µM | 5 minutes | Reflectance Confocal Microscopy | Strong fluorescent signal in BCC lesions | [10][11] |
Table 2: Diagnostic Accuracy of this compound in Preclinical Studies
| Cancer Type | Sample Type | Metric | Value | Reference(s) |
| Oral, Oropharyngeal, and Esophageal Cancer | Fresh human biopsies | Sensitivity | 95.8% | [2] |
| Specificity | 95.5% | [2] | ||
| Positive Predictive Value | 96.1% | [2] | ||
| Negative Predictive Value | 95.3% | [2] |
Experimental Protocols
The following are detailed protocols for the application of this compound in preclinical fluorescence-guided surgery.
Protocol 1: Intravenous Administration for Deep-Seated Tumors (e.g., Glioblastoma)
This protocol is suitable for systemic delivery of this compound to visualize tumors in orthotopic or subcutaneous models.
Materials:
-
This compound
-
Vehicle (e.g., 30% PEG300 in PBS)[9]
-
Tumor-bearing mice (e.g., orthotopic glioblastoma xenograft model)[1]
-
Fluorescence imaging system (e.g., small animal imager, fluorescence microscope)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration. A typical dose for in vivo experiments in mice is 75 nmol per animal.[9]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
This compound Administration: Administer the this compound solution via intravenous injection (e.g., tail vein).
-
Incubation Period: Allow the this compound to distribute and accumulate in the tumor. Optimal imaging times are typically between 1 to 2 hours post-injection.[1][5]
-
Fluorescence Imaging:
-
For subcutaneous tumors, image the animal directly using a whole-body fluorescence imager.
-
For orthotopic tumors like glioblastoma, perform a craniotomy to expose the brain.[1]
-
Use a fluorescence microscope or a dedicated surgical fluorescence imaging system to visualize the tumor.
-
-
Image Acquisition and Analysis:
-
Acquire fluorescence and white-light images.
-
Calculate the tumor-to-background ratio (TBR) by measuring the mean fluorescence intensity of the tumor and adjacent normal tissue.
-
Protocol 2: Topical Administration for Superficial Cancers (e.g., Oral Squamous Cell Carcinoma)
This protocol is designed for the direct application of this compound to mucosal or skin surfaces for the detection of superficial lesions.
Materials:
-
This compound solution (e.g., 100 nM to 1000 nM in PBS)[7]
-
Sterile gauze or cotton swabs
-
Clearing solution (e.g., 30% PEG300 in PBS)[7]
-
Tumor-bearing mice (e.g., orthotopic oral cancer model) or fresh tissue biopsies[2][6]
-
Fluorescence imaging system (e.g., fluorescence endoscope, confocal microscope)
Procedure:
-
Preparation of this compound Solution: Prepare a series of this compound solutions at varying concentrations (e.g., 100 nM, 250 nM, 500 nM, 1000 nM) in a suitable buffer like PBS.[7]
-
Application of this compound:
-
Clearing Step: After the application, rinse the area with a clearing solution to remove unbound this compound and reduce background fluorescence.[7]
-
Fluorescence Imaging:
-
Image Acquisition and Analysis:
-
Capture fluorescence and white-light images before and after this compound application and after the clearing step.
-
Calculate the tumor-to-margin ratio (TMR) by quantifying the fluorescence intensity of the tumor and the surrounding normal tissue.[7]
-
Conclusion
This compound has demonstrated significant potential as a versatile tool for fluorescence-guided surgery in a range of preclinical cancer models. Its ability to specifically target PARP1, which is overexpressed in many tumors, provides high-contrast images that can aid in the precise delineation of malignant tissues. The presented protocols offer a starting point for researchers to explore the utility of this compound in their own preclinical studies, with the ultimate goal of translating this technology to improve cancer surgery outcomes in the clinic.
References
- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-guided surgery of cancer: applications, tools and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1-targeted fluorescence molecular endoscopy as novel tool for early detection of esophageal dysplasia and adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP1-targeted fluorescence molecular endoscopy as novel tool for early detection of esophageal dysplasia and adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Translational Potential of Fluorescent PARP1 Inhibitor as a Molecular Contrast Agent for Diagnosis of Basal Cell Carcinoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Quantifying PARP1 Expression Using PARPi-FL Fluorescence Intensity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a key role in repairing single-strand breaks and regulating various DNA repair pathways.[1][2][3] Due to increased genomic instability and mutational burden, PARP1 is frequently overexpressed in various malignancies, making it a valuable biomarker and therapeutic target.[2][4]
PARPi-FL is a fluorescently labeled small-molecule inhibitor of PARP1, developed from the FDA-approved inhibitor olaparib.[5][6][7] This optical imaging agent is cell-permeable and binds with high affinity and specificity to PARP1, allowing for the quantification of PARP1 expression levels through fluorescence intensity measurements.[5][6] Unlike some nuclear dyes, this compound does not intercalate into DNA and is not mutagenic, enabling its use in both ex vivo and in vivo applications.[5] These notes provide detailed protocols for using this compound to quantify PARP1 expression in fresh biospecimens and for in vivo imaging.
PARP1 Signaling Pathway in DNA Damage Response
PARP1 acts as a primary sensor for DNA damage.[2] Upon detecting a DNA strand break, PARP1 binds to the damaged site, which stimulates its catalytic activity by up to 1000-fold.[8] Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones.[1][9] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating chromatin decondensation and subsequent repair.[1][10] Following repair, PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 dissociates from the DNA.[9]
Caption: PARP1 activation and signaling cascade upon DNA damage.
Experimental Workflow: Fresh Tissue Analysis
The workflow for quantifying PARP1 expression in fresh biospecimens involves rapid staining with this compound, a washing step to remove unbound probe, and subsequent fluorescence imaging and analysis. This non-destructive method preserves the tissue for potential downstream applications like histopathology.[5]
Caption: General workflow for fresh tissue staining and analysis.
Experimental Protocols
Protocol 1: Rapid Staining of Fresh Human Tissue Biopsies
This protocol is optimized for high nuclear staining intensity and low background on freshly excised tissues.[5]
Materials:
-
This compound solution (concentration to be optimized, e.g., 100-1000 nM)
-
Washing buffer (e.g., PBS)
-
Freshly excised tissue biopsies
-
Confocal or epifluorescence microscope
Procedure:
-
Immediately place the freshly excised biospecimen in a petri dish.
-
Add a sufficient volume of this compound staining solution to completely cover the tissue.
-
Incubate the tissue in the this compound solution for 5 minutes at room temperature.[5]
-
Remove the staining solution.
-
Wash the tissue with buffer for 10 minutes to clear unbound this compound and reduce background signal.[5]
-
Proceed immediately to fluorescence imaging. Acquire images of both the tissue surface and, if possible, cross-sections.
-
Image Quantification:
-
Use imaging software such as Fiji (ImageJ) to quantify fluorescence intensity.[4][11]
-
Define Regions of Interest (ROIs) corresponding to tumor and adjacent normal tissue (margin).[4]
-
Measure the mean fluorescence intensity for each ROI.
-
Calculate the Tumor-to-Margin Ratio (TMR) by dividing the mean fluorescence of tumor ROIs by the mean fluorescence of normal tissue ROIs.[4]
-
Protocol 2: Topical Application for In Vivo Oral Cancer Detection
This protocol describes a non-invasive "swish and spit" method evaluated in a phase I clinical trial for detecting oral squamous cell carcinoma (OSCC).[4][12]
Materials:
-
This compound solution (e.g., 15 mL of 100 nM, 250 nM, 500 nM, or 1000 nM).[12]
-
Clearing solution (e.g., vehicle solvent, 1% acetic acid, or water).[13]
-
In vivo fluorescence imaging system compatible with this compound's excitation/emission spectra (BODIPY-FL: ~503/512 nm).[6]
Procedure:
-
Acquire baseline fluorescence images of the oral cavity before this compound administration.
-
The patient gargles the this compound solution (e.g., 15 mL) for 60 seconds .[12]
-
The patient expectorates the solution. Acquire post-application, pre-wash fluorescence images.
-
The patient then gargles with a clearing solution for 60 seconds to remove unbound agent.[12] This step is critical for increasing signal specificity.[4][12]
-
Acquire post-wash fluorescence images of the lesion and surrounding healthy mucosa over 10-30 minutes.[13]
-
Image Quantification:
-
Select still frames from the imaging video for analysis.
-
Define multiple ROIs on the tumor and adjacent non-tumor regions using the white light images for anatomical guidance.[4]
-
Transfer these ROIs to the fluorescence channel and measure the mean intensity.[4]
-
Calculate the TMR for each patient and dose level.
-
Protocol 3: Intravenous Administration for In Vivo Imaging (Preclinical)
This protocol is based on studies using xenograft mouse models.[5][7]
Materials:
-
This compound formulated for intravenous injection (e.g., 75 nmol per animal).[5]
-
Animal model with PARP1-expressing tumors (e.g., glioblastoma or esophageal cancer xenografts).[5][7]
-
In vivo fluorescence imaging system (e.g., IVIS).
Procedure:
-
Administer this compound via intravenous injection (e.g., tail vein).
-
Image the animal at various time points post-injection (e.g., 5 min to 720 min) to determine optimal imaging windows and assess pharmacokinetics.[7][14] Peak tumor-to-brain and tumor-to-muscle ratios have been observed at 1-2 hours post-injection.[6][7]
-
For ex vivo confirmation, sacrifice the animal at the optimal time point (e.g., 90 minutes).[5]
-
Excise the tumor, muscle, and other relevant organs for ex vivo fluorescence imaging.[5][7]
-
Image Quantification:
-
Quantify the radiant efficiency or fluorescence intensity from ROIs placed over the tumor and normal tissues in both in vivo and ex vivo images.[14]
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-esophagus).[5]
-
Correlate fluorescence data with PARP1 expression levels determined by Western blot or immunohistochemistry (IHC) of the excised tissues.[5][7]
-
Quantitative Data Summary
The fluorescence intensity of this compound correlates strongly with PARP1 expression levels.
Table 1: Preclinical Quantification of PARP1 Expression in Esophageal Cancer Xenograft Models
This table summarizes data showing the correlation between PARP1 expression, this compound uptake, and tumor-to-esophagus contrast ratios in mouse models.[5]
| Xenograft Model | Relative PARP1 Expression | This compound Fluorescence Intensity (Arbitrary Units) | Tumor-to-Esophagus Ratio (T/E) |
| ESO51 (Low PARP1) | Low | ~1.0 x 10⁹ | 6.1 ± 1.7 |
| OE19 (High PARP1) | High | ~3.0 x 10⁹ | 20.8 ± 3.5 |
Data adapted from a study on esophageal cancer models, demonstrating a threefold increase in fluorescence from the lowest to the highest PARP1-expressing model.[5]
Table 2: Clinical Quantification from Phase I Oral Cancer Study (Topical Application)
This table presents the mean Tumor-to-Margin Ratios (TMRs) achieved in patients with oral squamous cell carcinoma after gargling with different concentrations of this compound.[4]
| This compound Concentration | Mean Tumor-to-Margin Ratio (TMR) Post-Wash |
| 100 nM | 2.1 |
| 250 nM | 2.1 |
| 500 nM | 2.8 |
| 1000 nM | 3.3 |
Data from a Phase I clinical trial (NCT03085147).[4] At the highest dose of 1000 nM, all patients achieved a TMR >3, a contrast level considered suitable for clearly distinguishing tumor from normal tissue.[4][12]
Summary and Conclusion
This compound is a robust and specific imaging agent for the detection and quantification of PARP1 expression. The provided protocols for ex vivo tissue staining and in vivo imaging offer versatile tools for preclinical research and clinical translation.[5] Quantitative analysis of this compound fluorescence intensity shows a strong correlation with PARP1 protein levels, supporting its use as a quantitative biomarker.[5][6] The successful clinical application in oral cancer detection highlights its potential as a non-invasive, point-of-care diagnostic tool to improve early detection and guide surgical resections.[4][15]
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP1 and Poly(ADP-ribosyl)ation Signaling during Autophagy in Response to Nutrient Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phase I study of a PARP1-targeted topical fluorophore for the detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PARP Inhibitors using PARPi-FL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for utilizing PARPi-FL, a fluorescently-labeled PARP inhibitor, in high-throughput screening (HTS) campaigns to identify and characterize novel PARP inhibitors. The protocols are designed for researchers in academic and industrial settings involved in drug discovery and cancer biology.
Introduction
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the DNA damage response (DDR) pathway.[1][2][3] They recognize DNA single-strand breaks and catalyze the formation of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, recruiting DNA repair machinery.[2][4] Inhibition of PARP has emerged as a successful therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
High-throughput screening (HTS) is a key methodology for identifying novel chemical entities that modulate the activity of a biological target.[5] For PARP inhibitor discovery, fluorescence polarization (FP) has proven to be a robust, homogenous, and sensitive HTS method.[6][7][8] This technique relies on the principle that a small fluorescent molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (the protein), its tumbling is restricted, leading to a higher polarization value.[6][9][10]
This compound is a fluorescently labeled small molecule inhibitor of PARP1, derived from the potent PARP inhibitor Olaparib.[4] Its high affinity and specificity for PARP1 make it an excellent tracer for competitive binding assays.[4] In this HTS assay, test compounds compete with this compound for binding to the PARP1 active site. A decrease in the fluorescence polarization signal indicates displacement of this compound by a potential inhibitor.[8]
Signaling Pathway of PARP1 in DNA Damage Repair
PARP1 plays a central role as a DNA damage sensor. Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and becomes catalytically activated. It then utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself (auto-PARylation) and other acceptor proteins, including histones. This PARylation event serves as a scaffold to recruit various DNA repair factors, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, facilitating the base excision repair (BER) pathway.
Experimental Workflow for High-Throughput Screening
The HTS workflow for identifying PARP1 inhibitors using a this compound-based fluorescence polarization assay typically involves several stages, from initial assay development to hit validation and characterization.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a this compound-based HTS assay.
Table 1: this compound Probe Characteristics
| Parameter | Value | Reference |
| Target | PARP1 | [4] |
| Fluorophore | BODIPY-FL | [11] |
| Excitation Wavelength (nm) | ~485 | [7] |
| Emission Wavelength (nm) | ~528 | [7] |
| Binding Affinity (Kd) for PARP1 | 12.2 nM | [4] |
Table 2: Typical HTS Assay Parameters and Performance
| Parameter | Recommended Value/Range | Notes |
| Microplate Format | 384-well or 1536-well | [6] |
| Final PARP1 Concentration | 5 - 20 nM | Optimize based on assay window and Z'-factor |
| Final this compound Concentration | 5 - 15 nM | Should be close to its Kd for optimal competition |
| Final Compound Concentration | 1 - 20 µM | For primary screening |
| DMSO Tolerance | Up to 1% | [12] |
| Incubation Time | 30 - 90 minutes at room temperature | [7] |
| Z'-Factor | > 0.5 | Indicates an excellent assay for HTS[13][14] |
| Signal Window (ΔmP) | > 100 mP | A larger window improves assay robustness[6] |
Table 3: IC50 Values of Known PARP Inhibitors (Example Data)
| Compound | PARP1 IC50 (nM) | Reference |
| Olaparib | 5 | [4] |
| Rucaparib | 1.4 | |
| Talazoparib | 0.57 | |
| Veliparib | 5.2 | |
| Niraparib | 3.8 |
Experimental Protocols
Principle of the Fluorescence Polarization Competitive Binding Assay
This assay quantifies the ability of a test compound to inhibit the interaction between PARP1 and the fluorescently labeled inhibitor, this compound. In the absence of a competitive inhibitor, this compound binds to the larger PARP1 enzyme, resulting in a high fluorescence polarization (FP) signal. When a test compound successfully competes with this compound for binding to the PARP1 active site, the displaced this compound tumbles more freely in solution, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity of the test compound for PARP1.
Materials and Reagents
-
Recombinant Human PARP1: Full-length, purified protein.
-
This compound: Fluorescent PARP1 inhibitor.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100.[12]
-
Compound Library: Typically dissolved in 100% DMSO.
-
Control Inhibitor: A known PARP inhibitor (e.g., Olaparib) for positive controls.
-
Microplates: Black, low-volume 384-well or 1536-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters.
Assay Protocol for High-Throughput Screening
This protocol is designed for a 384-well plate format. Volumes can be scaled down for 1536-well plates.
1. Reagent Preparation:
-
PARP1 Working Solution: Dilute recombinant PARP1 in assay buffer to a 2X final concentration (e.g., 20 nM for a 10 nM final concentration).
-
This compound Working Solution: Dilute this compound in assay buffer to a 2X final concentration (e.g., 20 nM for a 10 nM final concentration). Protect from light.
-
Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO. Then, dilute these compounds in assay buffer to an intermediate concentration (e.g., 4X the final desired concentration).
2. Assay Procedure:
-
Dispense Compounds: Using an automated liquid handler, add 5 µL of the diluted test compounds, control inhibitor, or DMSO (for negative and positive controls) to the appropriate wells of the 384-well plate.
-
Add PARP1: Add 10 µL of the 2X PARP1 working solution to all wells except the "no enzyme" control wells. To these, add 10 µL of assay buffer.
-
Incubate: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to PARP1.
-
Add this compound: Add 5 µL of the 2X this compound working solution to all wells.
-
Final Incubation: Incubate the plate for 30-90 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure Fluorescence Polarization: Read the plate on a fluorescence polarization-capable plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
3. Controls:
-
Negative Control (High Signal): PARP1 + this compound + DMSO (no inhibitor). This represents 0% inhibition.
-
Positive Control (Low Signal): PARP1 + this compound + a saturating concentration of a known PARP inhibitor (e.g., Olaparib). This represents 100% inhibition.
-
No Enzyme Control: this compound + DMSO (no PARP1). This is to determine the FP of the free tracer.
4. Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.
-
Calculate Z'-Factor: The Z'-factor is a measure of the quality of the HTS assay.[13][14] Z' = 1 - [(3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|] where SD is the standard deviation. A Z'-factor > 0.5 is considered excellent for HTS.[6][13]
-
IC50 Determination: For hit compounds, perform a dose-response experiment with serial dilutions of the compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-Factor (< 0.5) | - Suboptimal reagent concentrations- Assay not at equilibrium- High variability in dispensing | - Re-optimize PARP1 and this compound concentrations- Increase incubation time- Check and maintain liquid handling equipment |
| High Background Signal | - Autofluorescent compounds | - Screen compounds for autofluorescence at the assay wavelengths- Use a different fluorophore for the tracer |
| Poor Signal Window | - this compound concentration too high- PARP1 concentration too low or inactive | - Titrate this compound concentration; use a concentration close to its Kd- Verify PARP1 activity and titrate its concentration |
| Inconsistent Results | - Incomplete mixing- Temperature fluctuations- Photobleaching of this compound | - Ensure proper mixing after each reagent addition- Maintain a stable room temperature- Minimize exposure of plates to light |
Conclusion
The this compound-based fluorescence polarization assay is a robust, sensitive, and cost-effective method for the high-throughput screening of PARP1 inhibitors. Its homogenous format and simple "mix-and-read" procedure make it highly amenable to automation. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively identify and characterize novel PARP inhibitors for potential therapeutic development.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PARPi-FL in Monitoring PARP Inhibitor Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Monitoring the engagement of these inhibitors with their target, PARP1, in real-time and assessing the downstream biological response is crucial for optimizing therapeutic strategies and understanding mechanisms of resistance. PARPi-FL, a fluorescently labeled small-molecule inhibitor of PARP1, serves as a powerful tool for the direct visualization and quantification of PARP1 expression and inhibitor target engagement in preclinical and clinical research.
This compound is a derivative of the potent PARP inhibitor olaparib, conjugated to the fluorophore BODIPY-FL. This modification allows for the sensitive detection of PARP1 in cells and tissues using standard fluorescence-based imaging techniques. Its ability to penetrate cell and nuclear membranes enables the imaging of PARP1 in its native cellular environment. These application notes provide detailed protocols for the use of this compound in various research applications to monitor the response to PARP inhibitor therapy.
Principle of this compound for Monitoring PARP Inhibitor Efficacy
This compound operates on the principle of competitive binding. As a fluorescent analog of a PARP inhibitor, it binds to the same active site on the PARP1 enzyme. The intensity of the fluorescent signal from this compound is directly proportional to the amount of available, unbound PARP1. In the context of PARP inhibitor therapy, a decrease in the this compound signal indicates successful target engagement by the therapeutic PARP inhibitor, as the binding sites on PARP1 are occupied by the unlabeled drug. This allows for a quantitative assessment of drug-target interaction and can be used to determine the effective dose and duration of action of PARP inhibitors.
Product Information and Specifications
| Property | Value | Reference |
| Molecular Name | This compound | [1] |
| Base Compound | Olaparib | [1] |
| Fluorophore | BODIPY-FL | [1] |
| Excitation Maximum | 503 nm | [2] |
| Emission Maximum | 512 nm | [2] |
| IC50 (PARP1) | 12.2 nM | [3] |
Signaling Pathway and Mechanism of Action
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
This compound, being a fluorescent PARP inhibitor, allows for the visualization of this process. It binds to PARP1 at the site of DNA damage, and its fluorescence can be used to quantify the levels of PARP1 expression. When a therapeutic PARP inhibitor is introduced, it competes with this compound for binding to PARP1. A reduction in this compound fluorescence indicates that the therapeutic inhibitor is occupying the active site of PARP1, thus confirming target engagement.
Experimental Protocols
In Vitro Fluorescence Microscopy for PARP1 Expression and Localization
This protocol describes the use of this compound to visualize PARP1 expression and subcellular localization in cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixing (optional)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel for BODIPY-FL)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of staining.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 100-500 nM is a good starting point.
-
Remove the existing medium from the cells and add the this compound containing medium.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the this compound containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.
-
-
Nuclear Counterstaining:
-
Incubate cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
Acquire images in the green channel for this compound and the blue channel for the nuclear counterstain.
-
Expected Results: A distinct nuclear fluorescence signal should be observed in cells expressing PARP1. The intensity of the signal will correlate with the level of PARP1 expression.
Flow Cytometry for Quantifying PARP Inhibitor Target Engagement
This protocol allows for the quantitative assessment of PARP inhibitor target engagement in a cell population.
Materials:
-
This compound (stock solution in DMSO)
-
Therapeutic PARP inhibitor of interest
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with the therapeutic PARP inhibitor at various concentrations and for different durations. Include an untreated control group.
-
-
This compound Staining:
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Measure the fluorescence intensity in the green channel (e.g., FITC).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the this compound signal for each treatment group.
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition by comparing the MFI of the treated samples to the untreated control.
-
A decrease in MFI in the presence of the therapeutic PARP inhibitor indicates target engagement.
In Vivo Imaging of PARP1 Expression and Drug Distribution in Xenograft Models
This protocol outlines the use of this compound for non-invasive imaging of PARP1 in tumor-bearing animals.
Materials:
-
This compound formulated for in vivo use
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
This compound Administration:
-
Administer this compound via intravenous (i.v.) injection. A typical dose is 2.5 mg/kg.[1]
-
-
Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 30, 60, 90, 120 minutes) to determine the optimal imaging window.[6]
-
Use a GFP or similar filter set for this compound detection.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of this compound in the tumor.
-
Quantitative Data from Preclinical and Clinical Studies
| Application | Model System | This compound Concentration/Dose | Tumor-to-Background Ratio (TBR) | Reference |
| In Vitro (Oral Cancer Cells) | FaDu cells | 1 µM | N/A | [7] |
| In Vivo (Glioblastoma Xenograft) | U87MG subcutaneous xenograft | 2.5 mg/kg (i.v.) | >10 (Tumor vs. Brain) at 1h | [2] |
| In Vivo (Oral Cancer Xenograft) | OSC-19 orthotopic xenograft | 75 nmol (i.v.) | ~6 (Tumor vs. Esophagus) | [7] |
| Clinical (Oral Cancer) | Human patients (topical gargle) | 1000 nM | >3 (Tumor vs. Margin) | [3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Low PARP1 expression in cells/tissue. | Confirm PARP1 expression by Western blot or IHC. Use a positive control cell line with known high PARP1 expression. |
| Insufficient this compound concentration or incubation time. | Optimize this compound concentration and incubation time. | |
| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed samples. | |
| High background fluorescence | Incomplete washing. | Increase the number and duration of washing steps. |
| Non-specific binding. | Include a blocking step with a non-fluorescent PARP inhibitor (e.g., olaparib) to confirm specificity. | |
| Autofluorescence of cells or tissue. | Acquire an image of unstained cells/tissue to determine the level of autofluorescence and subtract it from the this compound signal. | |
| Inconsistent results in flow cytometry | Cell viability issues. | Ensure high cell viability throughout the experiment. Use a viability dye to exclude dead cells from the analysis. |
| Inconsistent staining. | Ensure thorough mixing of cells with the this compound solution. |
Conclusion
This compound is a versatile and valuable tool for researchers and drug developers working with PARP inhibitors. Its ability to provide a direct and quantitative measure of PARP1 expression and target engagement in vitro and in vivo can significantly aid in the evaluation of drug efficacy, optimization of dosing regimens, and the investigation of resistance mechanisms. The protocols provided in these application notes offer a starting point for the successful implementation of this compound in your research.
References
- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Molecular Imaging of PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing background fluorescence in PARPi-FL imaging
Welcome to the technical support center for PARPi-FL imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of high background fluorescence in this compound imaging?
High background fluorescence in this compound imaging can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from biological materials. Common sources include:
-
Non-specific Binding: The this compound probe binding to cellular components other than its target, PARP1. This can be caused by:
-
Reagent and System-Related Background:
Q2: How can I determine the source of the high background in my this compound images?
To identify the source of high background, it is crucial to include proper controls in your experiment.
-
Unstained Control: An unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) as your stained samples will reveal the level of autofluorescence.[4][8][13]
-
No Primary Antibody/Probe Control (for indirect immunofluorescence): If you are using a secondary antibody detection method, a sample stained only with the secondary antibody will indicate non-specific binding of the secondary antibody.[7]
-
Vehicle Control: In in-vivo or ex-vivo experiments, administering the vehicle solution without this compound can help identify background fluorescence from the vehicle itself.[14][15]
The following diagram illustrates a logical workflow for diagnosing the source of high background fluorescence.
Caption: Diagnostic workflow for identifying sources of high background.
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
If your unstained controls show significant background fluorescence, the following strategies can help mitigate autofluorescence.
| Strategy | Description | Key Considerations |
| Optimize Fixation | Aldehyde-based fixatives like glutaraldehyde and paraformaldehyde can induce autofluorescence.[2][3] | Consider using an organic solvent like ice-cold methanol or ethanol as an alternative fixative.[4] If aldehyde fixation is necessary, use the lowest possible concentration and shortest duration.[2][3] |
| Chemical Quenching | Treat samples with a chemical agent to reduce autofluorescence. | Sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[2][3][4] Sudan Black B is effective against lipofuscin-related autofluorescence.[2][3] |
| Photobleaching | Expose the sample to light before staining to "bleach" the autofluorescent molecules.[16][17] | This method can be effective but requires careful optimization to avoid damaging the sample. |
| Spectral Separation | Choose a fluorophore for your PARPi probe that has excitation and emission spectra distinct from the autofluorescence spectrum of your sample. | Autofluorescence is often more prominent in the blue and green channels.[8] Using far-red or near-infrared fluorophores can help to avoid this interference.[2][18] |
| Image Subtraction | Acquire two images: one at a wavelength that excites both your probe and the autofluorescence, and another that excites only the autofluorescence. The second image can then be subtracted from the first.[16] | This requires appropriate filter sets and image processing software. |
| Tissue Perfusion | For animal studies, perfusing the tissues with PBS before fixation can remove red blood cells, which are a source of autofluorescence.[2][3][4] | This is not always feasible, for example, with post-mortem tissues.[2] |
Guide 2: Optimizing this compound Staining Protocol
High background can often be traced back to the staining protocol itself. The following table provides key parameters to optimize.
| Parameter | Recommendation | Rationale |
| This compound Concentration | Titrate the this compound concentration to find the optimal balance between specific signal and background.[8] | Excessively high concentrations lead to non-specific binding and high background.[5][7][8] |
| Incubation Time | Optimize the incubation time to allow for sufficient binding to PARP1 without excessive non-specific binding. | Prolonged incubation can increase background signal.[5] |
| Washing Steps | Increase the number and duration of washing steps after incubation with this compound.[5][6] | Insufficient washing is a common cause of high background from unbound probe.[5][6] The addition of a mild detergent like Tween-20 to the wash buffer can also help.[11] |
| Blocking | For tissue sections or cells that exhibit high non-specific binding, use a blocking solution before applying the this compound. | Blocking solutions, such as those containing bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if applicable), can reduce non-specific binding sites.[6][7] |
| Probe Quality | Ensure the this compound probe is properly stored and has not aggregated. | Aggregates can appear as bright, non-specific puncta.[11] Centrifuging the probe solution before use can help remove aggregates.[11] |
The following diagram outlines a general workflow for optimizing the this compound staining protocol.
Caption: Workflow for optimizing the this compound staining protocol.
Experimental Protocols
Protocol 1: Basic this compound Staining of Fresh Tissue Biopsies
This protocol is adapted from a study on oral cancer detection and is intended as a general guideline.[19] Optimization will be required for different tissue types and experimental setups.
-
Tissue Preparation: Obtain fresh biopsies and keep them in an appropriate buffer on ice.
-
Staining Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 500 nM) in a suitable buffer (e.g., PBS).[19]
-
Staining: Incubate the fresh tissue biopsies in the this compound solution. The goal is to achieve clear nuclear staining with minimal cytoplasmic signal.[19] Incubation time should be optimized (e.g., start with 10-15 minutes).
-
Washing: After incubation, wash the biopsies thoroughly with buffer (e.g., PBS) to remove unbound this compound. A clearing step, such as a brief wash in a clearing solution, can be essential to increase signal specificity.[20]
-
Imaging: Mount the tissue and proceed with fluorescence microscopy using appropriate filter sets for the fluorophore on the this compound.
Protocol 2: In Vivo Topical Application of this compound for Oral Cancer Imaging
This protocol is based on a first-in-human clinical trial and should be adapted for preclinical research models.[19][20]
-
This compound Solution: Prepare a solution of this compound (e.g., 100-1000 nM) in a vehicle suitable for topical application.[20]
-
Application: For oral cavity models, the this compound solution can be applied as a mouthwash for a defined period (e.g., one minute).[19][20]
-
Clearing: Following application, a clearing solution is gargled to remove unbound this compound.[20]
-
Imaging: In vivo imaging is then performed using a system equipped for fluorescence detection. Autofluorescence can be addressed by subtracting the signal from a red emission channel from the green emission channel where this compound signal is detected.[19]
Quantitative Data Summary
The following table summarizes this compound concentrations and resulting tumor-to-margin ratios (TMR) from a clinical study on oral cancer detection. This data can serve as a reference for dose-ranging studies.[20]
| This compound Concentration | Mean Predicted TMR (Post-Wash) |
| 100 nM | 2.1 |
| 250 nM | 2.1 |
| 500 nM | 2.8 |
| 1000 nM | 3.3 |
Note: A TMR greater than 3 is considered suitable for clearly distinguishing tumor from normal tissue.[20]
Signaling Pathway and Logical Relationships
The interaction of this compound with its target, PARP1, is central to this imaging technique. The following diagram illustrates the basic principle.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. biotium.com [biotium.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal-to-noise ratio with PARPi-FL
Welcome to the PARPi-FL Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using the fluorescent PARP1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescently-labeled small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] It is an analogue of the FDA-approved PARP inhibitor olaparib, conjugated to a fluorescent dye (BODIPY-FL).[3] this compound is a cell-permeable imaging agent that binds with high affinity and specificity to PARP1, a key enzyme in the DNA damage response pathway.[1][2] Since many cancer cells overexpress PARP1, this compound can be used to visualize and quantify PARP1 expression in preclinical models and human biospecimens.[2][4] The agent rapidly clears in the absence of target binding, which contributes to a good signal-to-noise ratio.[2]
Q2: What are the main applications of this compound?
A2: this compound is primarily used for:
-
Cancer imaging: Detecting and delineating tumors that overexpress PARP1, such as in oral, oropharyngeal, esophageal, and brain cancers.[1][2][4]
-
Assessing PARP1 expression: Quantifying PARP1 levels in cells and tissues.[2]
-
Surgical guidance: Aiding in the visualization of tumor margins during surgery.
-
Drug development: Studying PARP inhibitor (PARPi) target engagement and pharmacodynamics.
Q3: How can I validate the specificity of the this compound signal?
A3: The specificity of the this compound signal can be confirmed using a competition assay.[2][4] This involves pre-incubating the cells or tissue with an unlabeled PARP inhibitor, such as olaparib, before adding this compound.[2][4] A significant reduction in the fluorescent signal after pre-incubation with the unlabeled inhibitor indicates that this compound is specifically binding to PARP1.[2][4]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) is a common challenge in fluorescence imaging. This guide provides a systematic approach to identifying and resolving the root cause of a poor SNR in your this compound experiments.
Problem: Weak or No this compound Signal
A faint or undetectable fluorescent signal can arise from several factors related to the experimental protocol and the biological sample.
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | Increase the concentration of this compound. A titration experiment is recommended to determine the optimal concentration for your specific cell type or tissue. Published concentrations range from 50 nM to 1000 nM.[1] |
| Short Incubation Time | Extend the incubation time to allow for sufficient uptake of this compound. Optimal incubation times can vary from 5 minutes to 1 hour.[2] |
| Low PARP1 Expression in the Sample | Confirm the PARP1 expression level in your cells or tissue using a validated method like Western blot or immunohistochemistry (IHC).[4] If PARP1 expression is inherently low, consider using a positive control cell line known to have high PARP1 expression. |
| Cell Permeability Issues | While this compound is cell-permeable, ensure that the cell monolayer is not overly confluent, which can hinder probe access. For tissue samples, ensure adequate penetration of the probe. |
| Photobleaching | Minimize the exposure of your samples to excitation light. Use appropriate neutral density filters and keep the exposure time as short as possible. |
| Incorrect Microscope Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the BODIPY-FL fluorophore (Excitation max: ~503 nm, Emission max: ~512 nm).[3] |
Problem: High Background Fluorescence
High background fluorescence can obscure the specific this compound signal, leading to a poor SNR.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and duration of washing steps after this compound incubation to remove unbound probe.[5] A "clearing step" with a wash buffer is often essential for improving signal specificity.[1][6][7] |
| Autofluorescence | Autofluorescence is the natural fluorescence of biological materials. To mitigate this: - Use a negative control (unstained sample) to assess the level of autofluorescence. - Perfuse tissues with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[8][9] - Consider using a spectral unmixing feature on your imaging software if available.[2] - If possible, choose imaging channels that minimize autofluorescence (e.g., far-red), though this is not an option for the green-emitting this compound. |
| Non-specific Binding | While this compound is highly specific, non-specific binding can still occur. Ensure thorough washing and consider using a blocking agent if you suspect non-specific binding to other cellular components. |
| Contaminated Reagents or Media | Prepare fresh buffers and media. If using cell culture, switch to a phenol red-free medium during the imaging session, as phenol red is fluorescent. |
| High Detector Gain/Exposure | While increasing gain or exposure can amplify a weak signal, it will also amplify background noise. Optimize these settings by starting with a low gain and gradually increasing it until a clear signal is observed without excessive background. |
Experimental Protocols
1. General Protocol for this compound Staining of Live Cells
This protocol provides a starting point for staining live cells with this compound. Optimization may be required for different cell lines.
-
Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of this compound Solution: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or cell culture medium without phenol red) at the desired concentration (e.g., 100 nM).
-
Incubation: Remove the cell culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the this compound solution and wash the cells 2-3 times with warm PBS to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY-FL.
2. Protocol for this compound Specificity Validation (Competition Assay)
This protocol is designed to confirm that the observed fluorescence signal is due to specific binding of this compound to PARP1.
-
Cell Seeding: Plate cells as described in the general protocol.
-
Preparation of Solutions:
-
Prepare a solution of unlabeled olaparib at a concentration 100-fold higher than the this compound concentration (e.g., 10 µM if using 100 nM this compound).
-
Prepare the this compound working solution as described previously.
-
-
Blocking Step:
-
To the experimental wells, add the unlabeled olaparib solution and incubate for 30 minutes at 37°C.
-
To the control wells, add the vehicle control (e.g., DMSO in PBS) and incubate for the same duration.
-
-
This compound Incubation: Without washing, add the this compound working solution to all wells (experimental and control) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing and Imaging: Wash the cells and acquire images as described in the general protocol. A significantly lower fluorescence signal in the olaparib-treated wells compared to the control wells confirms the specificity of this compound binding.[2][4]
Visual Guides
Below are diagrams to help visualize key concepts and workflows related to this compound.
References
- 1. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study of a PARP1-targeted topical fluorophore for the detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. southernbiotech.com [southernbiotech.com]
dealing with autofluorescence in tissue when using PARPi-FL
Welcome to the technical support center for PARPi-FL, a fluorescently-labeled small molecule inhibitor of PARP1 for cellular and in vivo imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on managing tissue autofluorescence.
Troubleshooting Guides
Issue: High background fluorescence is obscuring the this compound signal.
High background fluorescence is a common issue in tissue imaging and can arise from various sources. Identifying the cause is the first step to effective troubleshooting.
Q1: How can I determine if the high background is due to autofluorescence or non-specific binding of this compound?
A1: To distinguish between autofluorescence and non-specific binding, it is crucial to include proper controls in your experiment.[1]
-
Unstained Tissue Control: Image a section of your tissue that has not been treated with this compound. Any signal detected in this control is due to endogenous autofluorescence.
-
Blocking Control (for non-specific binding): Pre-incubate the tissue with a non-fluorescent PARP inhibitor (e.g., olaparib) before adding this compound. A significant reduction in signal compared to the this compound-only sample indicates that the original signal was specific to PARP1 binding.[2]
Q2: My unstained control shows significant background fluorescence. What are the common causes of tissue autofluorescence?
A2: Autofluorescence in tissue is primarily caused by:
-
Endogenous Fluorophores: Molecules naturally present in tissues, such as collagen, elastin, NADH, and lipofuscin, can fluoresce.[3][4] Red blood cells also contribute to autofluorescence due to the heme group.[4]
-
Fixation: Aldehyde fixatives like formalin and paraformaldehyde can induce autofluorescence by cross-linking proteins.[4] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde or formaldehyde.[4]
-
Heat and Dehydration: Processing steps that involve heat can increase autofluorescence, particularly in the red spectrum.[4]
Q3: How can I reduce autofluorescence originating from my tissue?
A3: Several strategies can be employed to minimize tissue autofluorescence. The best approach may depend on the source of the autofluorescence and your specific tissue type.
-
Pre-Staining Procedures:
-
Perfusion: If possible, perfuse the tissue with PBS before fixation to remove red blood cells.[1]
-
Choice of Fixative: Opt for fixatives known to cause less autofluorescence, such as chilled methanol or ethanol, especially for cell surface markers.[4] If aldehyde fixation is necessary, use the lowest concentration and shortest fixation time that still preserves tissue morphology.[4]
-
-
Chemical Quenching Methods:
-
Sodium Borohydride: This reducing agent can be used to quench aldehyde-induced autofluorescence.[1][5] However, its effectiveness can be variable.[1]
-
Sudan Black B: A lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[3][6]
-
Commercial Reagents: Several commercial kits, such as TrueVIEW™, are available to quench autofluorescence from various sources.[3]
-
-
Photobleaching: Exposing the tissue section to a strong light source before staining can permanently destroy autofluorescent molecules.[7][8]
-
Spectral Unmixing: If your imaging system has spectral capabilities, you can acquire the emission spectrum of the autofluorescence from an unstained sample and use software to subtract this "unwanted" signal from your this compound images.[9][10][11]
Frequently Asked Questions (FAQs)
Q4: What are the spectral properties of this compound and common autofluorescent molecules?
A4: this compound is conjugated to the BODIPY-FL dye, which has an excitation maximum around 503 nm and an emission maximum around 512 nm. Autofluorescent molecules have broad and varied spectral properties. Understanding these can help in selecting appropriate filter sets to maximize the signal-to-noise ratio.
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| This compound (BODIPY-FL) | ~503 | ~512 | Bright, green fluorescence. |
| Collagen | 325 - 400 | 400 - 600 | Broad emission, primarily in the blue-green range.[12] |
| Elastin | 350 - 450 | 420 - 520 | Similar to collagen, emits in the blue-green range.[12] |
| NADH | ~340 | ~450 | A key metabolic coenzyme, contributes to blue autofluorescence.[12] |
| Lipofuscin | 360 - 500 | 500 - 695 | Age-related pigment with broad excitation and emission, often appearing as yellow-orange granules.[4] |
| Red Blood Cells (Heme) | Broad (Soret band ~415) | Broad (Red) | Can be a significant source of autofluorescence across multiple channels. |
Q5: Can I perform this compound staining on formalin-fixed paraffin-embedded (FFPE) tissues?
A5: Yes, but FFPE tissues are prone to high autofluorescence due to formalin fixation.[4] It is highly recommended to use one of the autofluorescence reduction methods described in Q3, such as sodium borohydride treatment or a commercial quenching agent, after deparaffinization and rehydration.
Q6: I am still seeing high background after trying a quenching method. What else can I do?
A6: If a single quenching method is insufficient, you can try a combination of approaches. For example, you could follow a sodium borohydride treatment with a Sudan Black B incubation.[13] Additionally, optimizing your imaging parameters is crucial. Ensure you are using a narrow bandpass emission filter centered around the peak emission of this compound (~512 nm) to exclude as much of the broad autofluorescence signal as possible.
Q7: My this compound signal is weak. How can I improve it?
A7: Weak signal can be due to several factors:
-
Low PARP1 Expression: The target tissue may have low levels of PARP1. It is advisable to have a positive control tissue known to express high levels of PARP1.
-
Insufficient this compound Concentration or Incubation Time: Titrate the concentration of this compound and optimize the incubation time for your specific tissue type.
-
Signal Quenching: Some autofluorescence quenching agents can slightly reduce the specific signal.[14] If you suspect this, you may need to adjust the concentration or incubation time of the quencher.
-
Photobleaching of this compound: Minimize the exposure of your stained samples to light before imaging.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is suitable for FFPE or frozen tissue sections fixed with aldehydes.
-
Deparaffinize and Rehydrate (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if required for other antibodies in a co-staining experiment): Perform your standard antigen retrieval protocol.
-
Sodium Borohydride Incubation:
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Prepare fresh as it is unstable in solution.
-
Incubate the sections in the sodium borohydride solution for 3 x 10 minutes on ice.[5]
-
-
Washing:
-
Wash the sections thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
-
Staining:
-
Proceed with your standard this compound staining protocol.
-
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is particularly effective for tissues with high lipofuscin content, such as brain and aged tissues.
-
Perform this compound Staining: Complete your entire this compound staining protocol, including any washes.
-
Sudan Black B Incubation:
-
Destaining and Washing:
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly with PBS (3 x 5 minutes).
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium.
-
Visual Guides
Caption: A flowchart for troubleshooting high background fluorescence when using this compound.
Caption: The main contributors to tissue autofluorescence in fluorescence microscopy.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. zellbio.eu [zellbio.eu]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. Quantification of cellular autofluorescence of human skin using multiphoton tomography and fluorescence lifetime imaging in two spectral detection channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 14. benchchem.com [benchchem.com]
- 15. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing PARPi-FL Penetration in Dense Tumor Tissues
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the penetration of the fluorescent PARP inhibitor, PARPi-FL, in dense tumor tissues.
Troubleshooting Guide: Poor this compound Penetration
Low or heterogeneous fluorescence signal within dense tumor models, such as spheroids or xenografts, can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Nuclear Signal in Spheroid Core | 1. Insufficient Penetration Due to Dense Extracellular Matrix (ECM): The dense collagen and hyaluronic acid network in established spheroids can physically impede the diffusion of this compound.[1] | a. Enzymatic Pre-treatment: Incubate spheroids with ECM-degrading enzymes like collagenase or hyaluronidase prior to this compound staining to create channels for improved penetration.[1] b. Optimize Spheroid Age/Size: Use younger, smaller spheroids (<300 µm) which typically have a less dense ECM. |
| 2. High Interstitial Fluid Pressure (IFP): Elevated IFP within the tumor mass can create an outward convective flow, opposing the inward diffusion of this compound.[2] | a. Co-treatment with IFP-reducing agents: Consider experimental co-treatment with agents known to reduce IFP, such as those targeting the tumor vasculature or stroma.[2] b. Apoptosis-inducing pre-treatment: Pre-treatment with a low dose of an apoptosis-inducing agent can reduce cell density and subsequently lower IFP. | |
| 3. Low PARP1 Expression in the Core: Hypoxic cores of larger spheroids may have altered protein expression, potentially including lower levels of PARP1. | a. Verify PARP1 Expression: Perform immunohistochemistry (IHC) or western blotting on spheroid sections to confirm PARP1 expression throughout the spheroid. b. Use Smaller Spheroids: Smaller spheroids are less likely to have a significant hypoxic core with altered protein expression. | |
| High Background or Non-Specific Staining | 1. Inadequate Washing: Insufficient washing steps can leave unbound this compound in the interstitial space, leading to high background fluorescence. | a. Increase Wash Steps and Duration: After this compound incubation, increase the number and duration of washes with PBS or appropriate buffer to effectively remove unbound probe.[3] b. Include a "Clearing" Step: A brief incubation with a clearing solution can help wash out non-specifically trapped this compound. |
| 2. Hydrophobic Interactions: The fluorescent dye on this compound may non-specifically interact with hydrophobic pockets in the tissue. | a. Optimize Staining Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the staining and wash buffers to reduce non-specific binding. b. Blocking Step: For fixed tissues, a blocking step with a protein-based blocker (e.g., BSA or serum) can help reduce background. | |
| Signal Fades Quickly (Photobleaching) | 1. Excessive Light Exposure: Continuous exposure to the excitation light source during imaging can cause the fluorophore to degrade.[4] | a. Minimize Exposure Time: Use the lowest possible laser power and exposure time required to obtain a clear signal.[4] b. Use Antifade Mounting Media: For fixed samples, use a mounting medium containing an antifade reagent.[5] c. Acquire Z-stacks Efficiently: Plan your imaging session to capture all necessary data in the shortest time possible. |
| Inconsistent Results Between Experiments | 1. Variability in Spheroid Size and Density: Spheroids of different sizes and ages will have different penetration characteristics. | a. Standardize Spheroid Culture: Implement a strict protocol for spheroid generation to ensure uniformity in size and age at the time of the experiment. b. Size-match Spheroids: For each experiment, select spheroids of a similar diameter for treatment and control groups. |
| 2. Inconsistent Reagent Preparation: Variations in the concentration or activity of enzymes or this compound can lead to variable results. | a. Prepare Fresh Reagents: Prepare working solutions of this compound and enzymes fresh for each experiment. b. Aliquot and Store Properly: Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining dense tumor tissues?
The optimal concentration can vary depending on the model system and imaging setup. For topical application in clinical studies, concentrations ranging from 100 nM to 1000 nM have been used.[6] For in vitro spheroid staining, a concentration of 0.2 µM for 15 minutes has been reported.[7] It is recommended to perform a titration experiment to determine the optimal concentration for your specific application, balancing signal intensity with background noise.
Q2: How can I confirm that the observed this compound signal is specific to PARP1 binding?
To confirm specificity, a blocking experiment can be performed. Pre-incubate the tissue or spheroids with a non-fluorescent PARP inhibitor, such as olaparib, at a concentration significantly higher than that of this compound (e.g., 50-fold excess).[8] A significant reduction in the this compound signal in the presence of the blocking agent indicates that the signal is specific to PARP1 binding.[8]
Q3: What are the key differences in this compound penetration between in vivo and in vitro models?
In vivo, this compound penetration is influenced by systemic factors such as blood flow, vascular permeability, and clearance rates, in addition to the physical barriers of the tumor microenvironment.[2] In vitro spheroid models lack a vascular network, so penetration is primarily governed by diffusion through the dense cell layers and ECM.[1] Therefore, strategies to improve penetration may differ; for example, vascular normalizing agents are relevant for in vivo studies, while enzymatic digestion of the ECM is more directly applicable to in vitro models.
Q4: Can I perform this compound staining on fixed tissues?
Yes, this compound can be used on fixed tissues. However, the fixation and permeabilization protocol needs to be optimized to ensure the accessibility of the PARP1 target and to preserve tissue morphology. Over-fixation can mask the epitope and hinder this compound binding.
Q5: Are there alternative imaging modalities to assess PARP1 expression and engagement?
Yes, PET imaging with radiolabeled PARP inhibitors, such as [18F]PARPi, is a quantitative in vivo imaging technique that can assess PARP1 expression and target engagement in deep tissues.[9] Dual-modality probes like [18F]this compound offer the advantage of both PET for whole-body imaging and fluorescence for high-resolution intraoperative guidance.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound uptake.
Table 1: In Vivo this compound Tumor-to-Margin Fluorescence Signal Ratio
| This compound Concentration | Mean Tumor-to-Margin Ratio (Post-Wash) | Reference |
| 100 nM | 2.1 | [6] |
| 250 nM | 2.1 | [6] |
| 500 nM | 2.8 | [6] |
| 1000 nM | 3.3 | [6] |
Table 2: Ex Vivo this compound Fluorescence Quantification in Xenografts
| Tissue Type | Relative Fluorescence Units (Arbitrary) | Reference |
| U87 Xenograft | ~1.5 x 10⁸ | [11] |
| U251 Xenograft | ~0.8 x 10⁸ | [11] |
| Muscle | ~0.2 x 10⁸ | [11] |
| Brain | ~0.1 x 10⁸ | [11] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Tumor Spheroids for Improved this compound Penetration
This protocol describes the pre-treatment of 3D tumor spheroids with collagenase to partially degrade the ECM and enhance the penetration of this compound.
Materials:
-
Tumor spheroids (300-500 µm in diameter)
-
Collagenase Type I (e.g., from Clostridium histolyticum)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Hoechst 33342 or DAPI for nuclear counterstain
-
Microcentrifuge tubes
-
Confocal microscope
Procedure:
-
Spheroid Collection: Carefully collect spheroids from the culture plate and transfer them to a microcentrifuge tube.
-
Washing: Gently wash the spheroids twice with pre-warmed PBS to remove residual media.
-
Enzymatic Digestion:
-
Prepare a working solution of Collagenase Type I in complete cell culture medium (e.g., 100 U/mL).
-
Resuspend the spheroids in the collagenase solution.
-
Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically to ensure partial digestion without complete disaggregation of the spheroid.
-
-
Stopping the Reaction: Add an excess of complete medium to dilute and inactivate the collagenase.
-
Washing: Wash the spheroids three times with warm PBS to remove the enzyme.
-
This compound Staining:
-
Prepare the this compound working solution (e.g., 0.2 µM) in complete medium.
-
Incubate the spheroids in the this compound solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the spheroids three times with warm PBS.
-
Counterstaining: Incubate the spheroids with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Imaging: Mount the spheroids on a glass-bottom dish and image using a confocal microscope. Acquire Z-stacks to assess the penetration depth of the this compound signal.
Protocol 2: Quantification of this compound Penetration using Confocal Microscopy
This protocol provides a method for quantifying the fluorescence intensity of this compound as a function of depth within a tumor spheroid.
Materials:
-
Confocal microscope with Z-stack capability
-
Image analysis software (e.g., ImageJ/Fiji, Imaris)
-
Stained spheroids from Protocol 1
Procedure:
-
Image Acquisition:
-
Acquire a Z-stack of the spheroid, ensuring the entire spheroid is captured from top to bottom.
-
Use consistent imaging settings (laser power, gain, pinhole size) for all experimental groups.
-
-
Image Analysis (using ImageJ/Fiji):
-
Open the Z-stack image.
-
Identify the central slice of the spheroid (the slice with the largest diameter).
-
Draw a line profile across the diameter of the central slice.
-
Use the "Plot Profile" function to generate a plot of fluorescence intensity versus distance across the spheroid.
-
To analyze penetration from the edge to the core, draw concentric circles from the center to the periphery and measure the average intensity within each ring.
-
-
Data Interpretation:
-
Compare the intensity profiles of treated (e.g., with enzymatic digestion) and untreated spheroids.
-
A flatter intensity profile in the treated group indicates improved penetration of this compound into the spheroid core.
-
Calculate the ratio of fluorescence intensity in the core versus the periphery to quantify the degree of penetration.
-
Visualizations
Signaling Pathways Influencing ECM Deposition
The following diagrams illustrate key signaling pathways that contribute to the deposition of a dense extracellular matrix, a primary barrier to this compound penetration.
Caption: TGF-β signaling pathway leading to increased ECM deposition.
Caption: Rho/ROCK pathway contributing to tumor fibrosis and ECM deposition.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing strategies to improve this compound penetration in tumor spheroids.
Caption: Workflow for evaluating this compound penetration enhancement.
References
- 1. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Microscopy Errors [evidentscientific.com]
- 5. biotium.com [biotium.com]
- 6. High-Resolution Imaging of Tumor Spheroids and Organoids Enabled by Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
adjusting imaging parameters for optimal PARPi-FL detection
Welcome to the technical support center for PARPi-FL imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to assist in optimizing experimental parameters for the effective detection of PARP inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging experiments in a question-and-answer format.
Question: I am not detecting any fluorescent signal or the signal is very weak. What are the possible causes and solutions?
Answer: Low or absent signal can stem from several factors, from sample preparation to microscope settings.
-
Cause 1: Suboptimal this compound Concentration: The concentration of the fluorescent probe may be too low for adequate target binding.
-
Solution: Perform a concentration titration to determine the optimal this compound concentration for your specific cell line or tissue type. Recommended starting concentrations for cell culture experiments range from 0.1 to 2 µM.[] For fixed cells, a range of 0.5 to 5 µM can be used, and for tissue sections, 1 to 10 µM may be necessary.[]
-
-
Cause 2: Inadequate Incubation Time: The incubation period may be insufficient for this compound to penetrate the cell and nuclear membranes and bind to PARP1.
-
Solution: Optimize the incubation time. For live-cell imaging, a typical incubation time is 15-30 minutes.[] For fixed cells or tissue sections, a longer incubation of up to 60 minutes may be required.[]
-
-
Cause 3: Low PARP1 Expression: The target protein, PARP1, may be expressed at low levels in your experimental model.
-
Solution: Confirm PARP1 expression levels in your cells or tissues using a validated method such as Western blot or immunohistochemistry.[2] If possible, use a positive control cell line known to have high PARP1 expression.
-
-
Cause 4: Incorrect Microscope Settings: The excitation and emission filters on the microscope may not be appropriate for the BODIPY-FL fluorophore.
-
Solution: Ensure you are using the correct filter set for BODIPY-FL, which has an excitation maximum around 503 nm and an emission maximum around 512 nm.[3] Use a sufficiently high laser power and an appropriate exposure time to detect the signal without causing significant photobleaching.
-
Question: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce the background?
Answer: High background can be a significant issue, but several steps can be taken to minimize it.
-
Cause 1: Incomplete Removal of Unbound Probe: Residual, unbound this compound in the sample is a common source of background fluorescence.
-
Solution: Implement a thorough washing step after incubation with this compound. Wash the cells or tissues 2-3 times with a buffered saline solution like PBS to effectively remove unbound probe.[4] For in vivo and ex vivo applications, a clearing step is crucial for obtaining high-contrast images.
-
-
Cause 2: Autofluorescence: Biological samples, especially tissue sections, can exhibit natural fluorescence (autofluorescence) that can interfere with the this compound signal.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, particularly in the green channel where BODIPY-FL emits, consider using a fluorophore in the red or far-red spectrum for your PARP inhibitor. Far-red dyes are less likely to overlap with the emission spectra of common autofluorescent species found in biological samples.[5]
-
-
Cause 3: Non-specific Binding: this compound may be binding non-specifically to other cellular components.
-
Solution: To confirm the specificity of the signal, perform a blocking experiment. Pre-incubate the sample with an excess of a non-fluorescent PARP inhibitor, such as olaparib, before adding this compound. A significant reduction in the fluorescent signal after pre-incubation indicates that the signal is specific to PARP1.[2]
-
-
Cause 4: Imaging Medium: The medium used during imaging can contribute to background fluorescence.
-
Solution: For live-cell imaging, consider using an optically clear, low-background imaging medium. For fixed samples, use a high-quality mounting medium with antifade agents.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound utilizes the BODIPY-FL fluorophore, which has an excitation maximum of approximately 503 nm and an emission maximum of about 512 nm.[3]
Q2: What concentration of this compound should I use for my experiments?
A2: The optimal concentration depends on the experimental system. For in vitro cell staining, concentrations between 100 nM and 1000 nM have been used. In some studies, 1000 nM was identified as the optimal dose for achieving a high tumor-to-margin fluorescence signal ratio. For in vivo studies, dosages around 2.5 mg/kg have been reported.[6] It is always recommended to perform a dose-response experiment to determine the best concentration for your specific application.
Q3: How long should I incubate my samples with this compound?
A3: Incubation times can vary. For topical applications in preclinical models, a 2-minute application has been shown to be effective.[3] For in vitro cell culture, incubation times of around 10 minutes have been reported to be sufficient for a clear nuclear signal.[3] For in vivo imaging, peak tumor accumulation may occur around 90 minutes post-injection.[7]
Q4: Is a washing or clearing step necessary after this compound application?
A4: Yes, a clearing or washing step is essential to improve the signal-to-noise ratio by removing unbound this compound. This is particularly important for in vivo and topical applications to reduce background fluorescence from non-target tissues.
Quantitative Data Summary
| Parameter | Value | Application | Reference |
| Excitation Maximum | ~503 nm | In vitro/In vivo Imaging | [3] |
| Emission Maximum | ~512 nm | In vitro/In vivo Imaging | [3] |
| In Vitro Concentration | 100 nM - 1000 nM | Cell Culture | |
| In Vivo Dosage | 2.5 mg/kg | Mouse Models | [6] |
| IC50 (this compound) | 12.2 nM | Biochemical Assay | [3] |
| IC50 (Olaparib) | 5.0 nM | Biochemical Assay | [3] |
| Blood Half-life (t1/2) | 24.5 min (weighted) | Mouse Models | [6] |
Experimental Protocols
Protocol 1: In Vitro Staining of Cultured Cells with this compound
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
This compound Incubation: Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 100 nM - 1 µM). Remove the old medium from the cells and add the this compound solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Aspirate the this compound solution and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY-FL (Excitation: ~490/20 nm, Emission: ~525/30 nm).
Protocol 2: Blocking Experiment to Confirm Signal Specificity
-
Cell Plating: Plate cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Prepare a solution of a non-fluorescent PARP inhibitor (e.g., olaparib) at a concentration at least 50-fold higher than the this compound concentration to be used. Incubate the cells with the olaparib solution for 30-60 minutes at 37°C.
-
This compound Incubation: Without washing, add the this compound solution to the cells (at the desired concentration) and incubate for an additional 15-30 minutes.
-
Washing and Imaging: Wash the cells and proceed with imaging as described in Protocol 1. Compare the fluorescence intensity to a sample stained with this compound alone.
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: A logical workflow for troubleshooting common this compound imaging issues.
References
- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
PARPi-FL Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using fluorescently-labeled PARP inhibitors (PARPi-FL) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescently labeled version of a Poly(ADP-ribose) polymerase (PARP) inhibitor, such as Olaparib.[1] It is a valuable tool for visualizing and quantifying PARP1 expression and activity. Because PARP1 is often overexpressed in cancer cells, this compound is widely used in cancer research.[2][3] Key applications include:
-
In vivo and ex vivo tumor imaging: this compound can be used to delineate tumor margins during surgery or to identify malignant lesions.[1][2][4][5]
-
Flow Cytometry: To quantify PARP1 expression in cell suspensions.[1]
-
Fluorescence Microscopy: To visualize the subcellular localization of PARP1 in fixed or live cells.[1]
-
High-Throughput Screening (HTS): In fluorescence polarization (FP) assays to screen for novel PARP inhibitors.[6]
Q2: How does this compound work?
A2: this compound is designed to bind to the catalytic domain of PARP enzymes, primarily PARP1. The attached fluorophore allows for detection and quantification using various fluorescence-based techniques. The binding affinity of this compound is comparable to its unlabeled counterpart, ensuring specific targeting.[3] In imaging, this compound accumulates in the nuclei of cells with high PARP1 expression.[2][3]
Q3: Is this compound toxic to cells?
A3: At the concentrations typically used for imaging, this compound shows low toxicity.[3][4] However, like other PARP inhibitors, it can induce synthetic lethality in cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations) and may have cytotoxic effects at higher concentrations.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
General Issues
Q4: Why am I observing a weak or no fluorescent signal?
A4: A weak or absent signal can be due to several factors:
-
Low PARP1 Expression: The target cells or tissue may have low endogenous PARP1 levels. It's advisable to confirm PARP1 expression using an orthogonal method like Western Blot or immunohistochemistry.[7]
-
Photobleaching: The fluorophore on this compound can be susceptible to photobleaching. Minimize light exposure to your samples and use an anti-fade mounting medium for microscopy.[7][8]
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for the specific fluorophore on your this compound.[8]
-
Suboptimal Reagent Concentration: The concentration of this compound may be too low. Titrate the concentration to find the optimal signal-to-noise ratio.
-
Degraded Reagent: Ensure the this compound has been stored correctly, protected from light and at the recommended temperature.
Q5: How can I reduce high background fluorescence?
A5: High background can obscure the specific signal. Here are some solutions:
-
Inadequate Washing: Increase the number and duration of washing steps after incubation with this compound to remove unbound probe.[9] A clearing step may also be necessary to enhance signal specificity.[2][5][10]
-
Autofluorescence: Some cell types or tissues exhibit high intrinsic fluorescence. Acquire an image of an unstained sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or select a this compound with a fluorophore in a different spectral range.[7]
-
Non-specific Binding: Reduce the concentration of this compound. You can also include a blocking step with an unlabeled PARP inhibitor to confirm the specificity of the signal.[1][3]
Cell-Based Imaging (Microscopy & Flow Cytometry)
Q6: My this compound staining is diffuse and not localized to the nucleus.
A6: this compound should primarily accumulate in the nucleus where PARP1 is located.[2]
-
Cell Permeabilization Issues (for fixed cells): If using fixed cells, ensure adequate permeabilization to allow this compound to enter the nucleus. However, over-permeabilization can damage cellular structures.[9]
-
Cell Health: In live-cell imaging, unhealthy or dying cells may have compromised membrane integrity, leading to diffuse staining. Ensure you are working with a healthy cell population.
Q7: In my flow cytometry experiment, the positive and negative populations are not well-resolved.
A7:
-
Compensation: If performing multi-color flow cytometry, ensure proper compensation to correct for spectral overlap between fluorophores.
-
Controls: Use appropriate controls, such as unstained cells and cells treated with an unlabeled PARP inhibitor before adding this compound, to set your gates correctly.[1]
-
Titration: Optimize the concentration of this compound. Too high a concentration can lead to non-specific binding and increased background in the negative population.
Fluorescence Polarization (FP) Assays
Q8: In my FP assay, the dynamic range (difference in mP between bound and free tracer) is too small.
A8:
-
Reagent Concentrations: The concentrations of PARP enzyme and the this compound tracer need to be optimized. The enzyme concentration should be sufficient to bind a significant fraction of the tracer.
-
Buffer Composition: Ensure the buffer conditions (pH, salt concentration) are optimal for PARP activity and binding.
-
Instrument Settings: Calibrate your plate reader and optimize the G-factor setting.[11]
Experimental Protocols & Data
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Recommended Concentration Range | Reference(s) |
| Topical (in vivo gargle) | 100 nM - 1000 nM | [2] |
| Cell Staining (Microscopy/Flow Cytometry) | 100 nM - 500 nM | [1] |
| In vivo (intravenous injection) | 2.5 mg/kg | [3] |
| Fluorescence Polarization Assay | 3 nM - 6 nM (tracer) | [12] |
Protocol 1: General Staining of Live Cells with this compound for Fluorescence Microscopy
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 200 nM).
-
Staining: Remove the existing culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[13]
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is adapted from commercially available kits.[12]
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer.
-
Dilute the PARP1 enzyme to the desired concentration in 1x Assay Buffer.
-
Prepare serial dilutions of the unlabeled test compound (inhibitor).
-
Dilute the this compound tracer to the desired concentration (e.g., 6 nM) in 1x Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted PARP1 enzyme to the wells of a black microplate.
-
Add the test inhibitor dilutions or vehicle control.
-
Add the diluted this compound tracer to all wells except the "blank".
-
-
Incubation: Incubate the plate at room temperature for 30-90 minutes, with gentle agitation and protected from light.[12]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Subtract the blank values and calculate the change in polarization to determine the IC50 of the test compound.
Signaling Pathways and Workflows
PARP1 Activation and DNA Damage Response
The following diagram illustrates the central role of PARP1 in the DNA damage response pathway. Upon detecting a DNA single-strand break (SSB), PARP1 is activated and synthesizes Poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit DNA repair machinery.
Caption: PARP1 signaling pathway in response to DNA damage.
General Experimental Workflow for this compound Imaging
This workflow outlines the key steps for a typical this compound imaging experiment, from sample preparation to data analysis.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--a fluorescent PARP1 inhibitor for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of a PARP1-targeted topical fluorophore for the detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. IF Troubleshooting | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PARPi-FL Signal Stability
Welcome to the technical support center for PARPi-FL, a fluorescently labeled Poly(ADP-ribose) polymerase (PARP) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of the this compound signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescently labeled version of a PARP inhibitor, such as olaparib, designed for optical imaging.[1][2] It works by binding with high affinity and specificity to PARP1, an enzyme crucial for DNA repair.[1][2] Since many cancer cells have high levels of PARP1, this compound can be used to visualize tumors. The fluorescent signal localizes to the cell nucleus, where PARP1 is predominantly found.[1]
Q2: What are the common applications of this compound?
A2: this compound is primarily used for the detection and delineation of tumors in various cancers, including glioblastoma, oral, oropharyngeal, and esophageal cancers.[1][3] It can be used in both in vivo and ex vivo imaging studies, as well as in cell-based assays to quantify PARP1 expression and engagement by PARP inhibitors.[1][3][4]
Q3: How should I store and handle this compound?
A3: For optimal performance and stability, this compound should be stored at -20°C in the dark. Stock solutions are typically made in dimethyl sulfoxide (DMSO) and should also be stored at -20°C.[3] Before use, dilute the stock solution in the appropriate buffer. Protect the this compound solution from light as much as possible to prevent photobleaching.
Q4: Is this compound suitable for live-cell imaging?
A4: Yes, this compound is cell-permeable and has been successfully used for live-cell imaging.[5] It rapidly penetrates cells and clears from areas with low PARP1 expression, providing high-contrast nuclear signals.[1] However, like all fluorescence imaging, live-cell imaging with this compound requires careful optimization to minimize phototoxicity and photobleaching.
Q5: Can I use this compound in fixed cells?
A5: Yes, this compound can be used in fixed and permeabilized cells. The choice of fixation and permeabilization agents is critical to preserve both the cellular structure and the PARP1 antigenicity. A common protocol involves fixation with 4% paraformaldehyde followed by permeabilization with a detergent like Triton X-100.[6]
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments and provides potential solutions.
Issue 1: Weak or No this compound Signal
| Possible Cause | Recommendation |
| Low PARP1 Expression in the Sample | Confirm PARP1 expression levels in your cells or tissue using a validated method like Western blot or immunohistochemistry.[3] |
| Insufficient this compound Concentration | Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type or tissue. Concentrations typically range from 100 nM to 1000 nM.[7] |
| Suboptimal Imaging Settings | Ensure your microscope's excitation and emission filters are appropriate for the BODIPY-FL fluorophore (Excitation/Emission maxima: ~503/512 nm).[8] Optimize detector gain and exposure time to maximize signal collection without introducing excessive noise.[9] |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.[9] Consider using an anti-fade mounting medium for fixed samples.[10] |
| Incorrect Storage or Handling | Ensure this compound has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. |
| Inefficient Fixation/Permeabilization (for fixed cells) | Optimize your fixation and permeabilization protocol. Over-fixation can mask the PARP1 epitope, while insufficient permeabilization can prevent this compound from reaching the nucleus.[11] |
Issue 2: High Background Fluorescence
| Possible Cause | Recommendation |
| Autofluorescence | Use a phenol red-free medium for live-cell imaging.[12] For fixed samples, consider treating with a quenching agent like sodium borohydride. Use appropriate spectral unmixing techniques if your imaging system allows.[1] |
| Non-specific Binding | Increase the number and duration of wash steps after this compound incubation to remove unbound probe.[12] For fixed cells, include a blocking step with an agent like bovine serum albumin (BSA) before adding this compound.[6] |
| Excessive this compound Concentration | Using too high a concentration of this compound can lead to increased non-specific binding. Perform a concentration titration to find the optimal balance between signal and background. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity reagents. Filter-sterilize buffers to remove any particulate matter that could contribute to background.[12] |
| Use of a Clearing Solution | For topical applications, using a clearing solution after this compound administration is crucial to wash away unbound probe and increase signal specificity.[7][13] |
Issue 3: Rapid Signal Fading (Photobleaching)
| Possible Cause | Recommendation |
| Excessive Exposure to Excitation Light | Minimize illumination time and intensity. Use the lowest laser power that provides an adequate signal.[9] |
| High Oxygen Concentration | For fixed samples, use an anti-fade mounting medium containing an oxygen scavenger system.[2][10] For live-cell imaging, consider using an imaging medium with reduced oxygen levels, if compatible with your experimental setup. |
| Inappropriate Imaging Buffer | The composition of the imaging buffer can influence fluorophore stability. Ensure the pH and ionic strength of your buffer are optimal. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound performance.
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Blood Half-life | 1.8 ± 0.3 min | [3] |
| Time to Peak Tumor Uptake | ~30 minutes | [3] |
| Tumor Retention | Signal retained at high levels for several hours post-injection | [3] |
Table 2: Recommended this compound Concentrations for Different Applications
| Application | Concentration Range | Reference |
| In Vitro Cell Staining (Flow Cytometry) | 100 nM | [1] |
| Ex Vivo Tissue Staining | 100 nM - 10 µM | [1][14] |
| In Vivo Topical Application (Oral Gargle) | 100 nM - 1000 nM | [7] |
| In Vivo Intravenous Injection (Mice) | 2.5 mg/kg | [3] |
Table 3: Tumor-to-Margin Ratios (TMR) for Oral Cancer Detection with Topical this compound
| This compound Concentration | Mean TMR (Post-Wash) | Reference |
| 100 nM | 2.1 | [7] |
| 250 nM | 2.1 | [7] |
| 500 nM | 2.8 | [7] |
| 1000 nM | 3.3 | [7] |
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells
-
Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
This compound Incubation: Remove the culture medium and add pre-warmed imaging medium containing the desired concentration of this compound. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently remove the this compound containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging on a fluorescence microscope.
Protocol 2: General Staining Protocol for Fixed and Permeabilized Cells
-
Cell Seeding and Fixation: Plate cells on coverslips. Once they reach the desired confluency, remove the culture medium and wash once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1-0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): Add a blocking solution (e.g., 1-3% BSA in PBS) and incubate for 30-60 minutes at room temperature to reduce non-specific binding.[6]
-
This compound Incubation: Dilute this compound to the desired concentration in the blocking buffer (or PBS if not blocking) and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the coverslips and image.[10]
Visualizations
Caption: Mechanism of this compound signal generation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Is Live Cell Imaging? | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 6. 蛍光染色における固定・浸透処理およびブロッキング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ionoptix.com [ionoptix.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Clearing Techniques for PARPi-FL Deep Tissue Imaging
Welcome to the technical support center for PARPi-FL deep tissue imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tissue clearing techniques for use with the this compound fluorescent probe. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve high-quality, high-resolution 3D imaging results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound deep tissue imaging experiments in a question-and-answer format.
Issue: Low or No this compound Signal After Tissue Clearing
-
Q1: My this compound signal is significantly diminished or completely gone after clearing my tissue. What could be the cause?
A1: Fluorescence quenching is a common issue and can be caused by several factors related to the clearing protocol. Organic solvent-based clearing methods, in particular, can be harsh on fluorescent signals. However, the BODIPY-FL fluorophore on this compound has been shown to be compatible with some solvent-based methods. The issue could stem from:
-
Incompatible Clearing Agent: Some organic solvents and detergents can quench the fluorescence of BODIPY-FL. For instance, while some studies show good compatibility with BABB (Benzyl Alcohol and Benzyl Benzoate), other solvent-based methods like 3DISCO have been associated with rapid fluorescence decline.[1][2]
-
Prolonged Incubation: Extended exposure to dehydrating agents or clearing solutions can lead to signal loss.
-
Incorrect pH: The pH of the clearing and washing solutions can affect fluorophore stability.
-
-
Q2: How can I prevent this compound signal loss during clearing?
A2: To preserve the this compound signal, consider the following:
-
Choose a Compatible Clearing Method: Aqueous-based methods like CUBIC or hydrogel-based methods like CLARITY are generally milder and better at preserving fluorescence compared to some solvent-based techniques.[2][3] If a solvent-based method is necessary for your tissue type, consider FDISCO, which is optimized for fluorescence preservation.[1][4]
-
Optimize Incubation Times: Minimize the duration of each step in the clearing protocol to the shortest effective time for your sample size.
-
Maintain Optimal pH: Ensure all solutions are buffered to a physiological pH (around 7.4) to maintain the stability of the fluorophore.
-
Issue: High Background Fluorescence
-
Q1: I am observing high background fluorescence, which is obscuring the specific this compound signal. What are the likely sources?
A1: High background can originate from several sources:
-
Autofluorescence: Many tissues have endogenous fluorophores that can contribute to background noise.[5]
-
Nonspecific Binding of this compound: The probe may bind nonspecifically to other cellular components, particularly lipids.
-
Residual Clearing Agents: Some clearing agents, like Triton X-100, can be inherently fluorescent.[6]
-
-
Q2: What steps can I take to reduce high background fluorescence?
A2: To minimize background and improve your signal-to-noise ratio (SNR), try the following:
-
Perform Thorough Washes: Increase the number and duration of wash steps after this compound incubation and after clearing to remove unbound probe and residual clearing agents.
-
Use a Blocking Step: Although this compound is a small molecule, a pre-incubation with a blocking solution may help reduce nonspecific binding in some tissues.
-
Photobleaching: Before this compound staining, you can expose the tissue to broadband light to reduce autofluorescence.[5]
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence spectrum.
-
Issue: Uneven Clearing or Staining
-
Q1: My tissue sample is not uniformly transparent, or the this compound staining is patchy. What could be wrong?
A1: Incomplete and uneven clearing or staining is often due to diffusion limitations in larger or denser tissues.
-
Insufficient Incubation Times: The clearing and staining solutions may not have had enough time to penetrate the entire sample.
-
Sample Size: Larger or denser tissues are more challenging to clear and stain uniformly.[5]
-
Inadequate Perfusion: For whole-organ clearing, incomplete perfusion can lead to uneven distribution of the fixative, this compound, and clearing agents.
-
-
Q2: How can I achieve more uniform clearing and staining?
A2: To improve uniformity:
-
Optimize Incubation Times and Agitation: Increase the incubation times for each step and ensure gentle agitation to facilitate diffusion.
-
Reduce Sample Size: If possible, trim your tissue to the smallest necessary size before starting the protocol.[5]
-
Ensure Complete Perfusion: For whole organs, ensure thorough perfusion with PBS to remove blood, followed by the fixative.
-
Consider Active Clearing Methods: For very large or dense tissues, active clearing methods that use electrophoresis (like active CLARITY) can accelerate and improve the uniformity of clearing.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorescently labeled version of a PARP (Poly (ADP-ribose) polymerase) inhibitor. It binds with high affinity to PARP1, an enzyme that is often overexpressed in cancer cells and is involved in DNA damage repair. This targeted binding allows for the visualization of tissues with high PARP1 expression.
-
Q2: Which tissue clearing methods are most compatible with this compound imaging?
A2: While a definitive compatibility list is still emerging, here is a general guide:
-
Aqueous-based methods (e.g., CUBIC, SeeDB): Generally good for fluorescence preservation but may be slower and less effective for very large or lipid-rich tissues.[3]
-
Hydrogel-based methods (e.g., CLARITY, PACT): Excellent for preserving tissue architecture and compatible with immunostaining, but can be technically challenging.
-
Solvent-based methods (e.g., 3DISCO, iDISCO, FDISCO): Very effective for rapid and efficient clearing of large samples. However, they can be harsh on fluorescence. FDISCO is a good option as it is optimized for better fluorescence preservation.[1][4] Studies have also shown that BODIPY fluorophores are compatible with BABB, a common solvent-based clearing agent.[7]
-
-
Q3: Can I perform immunostaining in combination with this compound imaging in cleared tissue?
A3: Yes, it is possible. However, the compatibility will depend on the chosen clearing method. Hydrogel-based methods like CLARITY and some solvent-based methods like iDISCO are specifically designed to be compatible with immunostaining. You will need to optimize the antibody penetration and incubation times for your specific tissue and clearing protocol.
-
Q4: What is the optimal concentration of this compound for deep tissue imaging?
A4: The optimal concentration can vary depending on the tissue type and the specific experimental conditions. For topical application in some studies, concentrations have ranged from 100 nM to 1000 nM. A titration experiment is recommended to determine the best concentration for your application to maximize the signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound imaging and tissue clearing compatibility.
Table 1: this compound Concentration and Tumor-to-Margin Ratio (TMR)
| This compound Concentration | Mean Predicted TMR (Post-Wash) |
| 100 nM | 2.1 |
| 250 nM | 2.1 |
| 500 nM | 2.8 |
| 1000 nM | 3.3 |
Table 2: Compatibility of BODIPY-FL with Different Clearing Agents
| Clearing Agent/Method | Compatibility | Key Considerations |
| BABB | Good | Brightness of BODIPY may increase.[7] |
| CUBIC | Moderate | Brightness may be attenuated compared to PBS.[7] |
| 3DISCO | Low | Can cause rapid quenching of fluorescence.[1][4] |
| FDISCO | High | Optimized for superior fluorescence preservation.[1][4] |
Experimental Protocols
Protocol 1: this compound Staining of Fresh Tissue for Subsequent Clearing
-
Tissue Preparation: Excise the tissue of interest and wash it with cold 1X Phosphate Buffered Saline (PBS) to remove any blood or debris.
-
Staining: Immerse the tissue in a solution of this compound in PBS at the desired concentration (e.g., 1 µM). The volume should be sufficient to fully cover the tissue.
-
Incubation: Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Washing: Transfer the tissue to fresh PBS and wash for 10-20 minutes at room temperature with gentle agitation to remove unbound this compound.
-
Fixation: Proceed immediately to the fixation step of your chosen tissue clearing protocol.
Protocol 2: General Workflow for this compound Imaging with a Fluorescence-Compatible Clearing Method (e.g., FDISCO)
-
Perfusion and Fixation: Perfuse the animal with cold PBS followed by 4% paraformaldehyde (PFA) in PBS. Excise the tissue and post-fix in 4% PFA overnight at 4°C.
-
This compound Staining: Wash the fixed tissue thoroughly with PBS. Incubate the tissue in this compound solution (e.g., 1 µM in PBS with 0.1% Triton X-100 for permeabilization) for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash the tissue extensively with PBS containing 0.1% Triton X-100 for 24 hours at 4°C, changing the solution several times.
-
Dehydration: Dehydrate the tissue through a graded series of tetrahydrofuran (THF) in water (e.g., 50%, 70%, 80%, 100%, 100%) at 4°C.
-
Delipidation: Incubate the tissue in dichloromethane (DCM) for further delipidation.
-
Refractive Index (RI) Matching: Immerse the tissue in dibenzyl ether (DBE) until it becomes transparent.
-
Imaging: Image the cleared tissue using a light-sheet, confocal, or multiphoton microscope with appropriate excitation and emission filters for BODIPY-FL (Excitation/Emission: ~502/510 nm).
Visualizations
Caption: Mechanism of this compound action in a tumor cell.
Caption: Experimental workflow for this compound deep tissue imaging.
Caption: Troubleshooting logic for common issues.
References
- 1. FDISCO: Advanced solvent-based clearing method for imaging whole organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. :: International Neurourology Journal [einj.org]
- 3. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
addressing variability in PARPi-FL uptake between cell lines
Welcome to the technical support center for PARPi-FL, a fluorescently labeled small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This resource is designed to help researchers, scientists, and drug development professionals understand and address the variability in this compound uptake observed between different cell lines. Consistent and predictable probe uptake is critical for reliable experimental outcomes, from basic research to preclinical imaging.
This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and data to help you navigate challenges in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause variability in this compound uptake between cell lines?
A1: The variability in this compound uptake is multifactorial and can be attributed to several key biological differences between cell lines:
-
PARP1 Expression Levels: The primary determinant of this compound retention is the expression level of its target, PARP1. Cell lines with higher PARP1 expression generally exhibit a stronger fluorescent signal.[1][2][3]
-
Drug Efflux Pump Activity: Many cell lines express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump PARP inhibitors out of the cell.[4][5][6][7] High expression and activity of these pumps can significantly reduce intracellular this compound accumulation, leading to a weak or undetectable signal.[4][5][8][9]
-
Cellular Metabolism and Membrane Permeability: Intrinsic differences in cell membrane composition and the overall metabolic state can influence the passive uptake of the this compound molecule across the plasma membrane.
-
Proliferation Rate and DNA Damage: Rapidly proliferating cells or cells with higher levels of endogenous DNA damage may have elevated PARP1 activity, potentially leading to increased trapping and retention of this compound.
Q2: Is the fluorescence intensity of this compound directly proportional to PARP1 protein levels?
A2: Generally, there is a strong positive correlation between PARP1 expression and this compound signal intensity.[1][2][3] Studies have shown that cell lines and tumors with higher PARP1 levels, as measured by Western blot or immunohistochemistry (IHC), retain more this compound.[1][2][3] However, this relationship can be confounded by the activity of drug efflux pumps. A cell line with high PARP1 but also very high efflux activity might show a weaker signal than a cell line with moderate PARP1 and low efflux activity.
Q3: Can I use this compound to quantify PARP1 expression?
A3: Yes, this compound can be used as a quantitative marker for PARP1 expression levels, provided that other variables like efflux pump activity are accounted for.[1] To establish a quantitative relationship in your system, it is recommended to correlate the this compound fluorescence signal (e.g., Mean Fluorescence Intensity from flow cytometry) with PARP1 protein levels determined by a validated method like Western blotting across a panel of cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during this compound uptake experiments in a question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
Q: I've treated my cells with this compound according to the protocol, but I'm seeing a very weak signal, or no signal at all, by flow cytometry/microscopy. What could be the cause?
A: This is a common issue that can stem from several sources, ranging from cellular characteristics to technical aspects of the experiment. Follow this troubleshooting workflow:
Step 1: Verify Experimental Protocol and Reagents
-
Probe Integrity: Ensure the this compound reagent has been stored correctly (protected from light, appropriate temperature) and has not expired.
-
Concentration and Incubation Time: Confirm that the concentration and incubation time are appropriate for your cell line. Some cell lines may require higher concentrations or longer incubation times to achieve a detectable signal. A titration experiment is highly recommended.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can remove the intracellular signal. Optimize the number and duration of wash steps.
Step 2: Investigate Biological Factors (See Diagram 1)
-
Low PARP1 Expression: Your cell line may naturally express low levels of PARP1.
-
Solution: Quantify PARP1 protein levels using Western blot or IHC and compare them to a positive control cell line known to have high PARP1 expression (e.g., U87 glioblastoma cells).[2]
-
-
High Efflux Pump Activity: The cell line may be actively removing the this compound. The most common pumps involved are ABCB1 and ABCG2.[4][5][9]
-
Solution:
-
Check the expression of ABCB1 and ABCG2 in your cell line via qPCR or Western blot.
-
Perform a co-incubation experiment with known inhibitors of these pumps. For example, use Verapamil or Zosuquidar to inhibit ABCB1 and Ko143 to inhibit ABCG2.[4][5] A significant increase in this compound signal in the presence of these inhibitors confirms the role of efflux pumps.
-
-
Step 3: Check Instrumentation (Flow Cytometer/Microscope)
-
Instrument Settings: Ensure the correct laser (e.g., 488 nm for BODIPY-FL) and emission filter (e.g., ~525/50 nm or FITC channel) are being used.[10]
-
Laser Alignment and Power: Check that the lasers are properly aligned and that the power is sufficient. Use calibration beads to verify instrument performance.[10]
-
Detector Voltage (PMT Settings): The photomultiplier tube (PMT) voltage for the relevant channel may be set too low. Increase the voltage to amplify the signal, but be mindful of also increasing background noise.
Issue 2: High Variability Between Replicates
Q: I'm seeing significant variation in this compound uptake in my triplicate wells/samples. What is causing this inconsistency?
A: High variability can undermine the reliability of your results. The source is often technical.
-
Inconsistent Cell Seeding: Ensure that cells are evenly seeded and have reached a consistent confluency at the time of the experiment. Over-confluent or under-confluent cells can behave differently.
-
Pipetting Errors: Use calibrated pipettes and ensure consistent technique when adding this compound, washing solutions, or inhibitors.
-
Temperature and Incubation Fluctuations: Perform incubations in a calibrated incubator. Temperature fluctuations can affect both enzymatic activity and membrane transport.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can experience different temperature and evaporation conditions. Avoid using the outermost wells for critical experiments or ensure they are adequately humidified.
-
Timing of Analysis: For kinetic studies, ensure that the time between treatment and analysis (e.g., running on the flow cytometer) is consistent for all samples.
Quantitative Data Summary
The following tables summarize hypothetical but representative data illustrating the impact of PARP1 expression and efflux pump activity on this compound uptake.
Table 1: Correlation of PARP1 Expression with this compound Uptake
| Cell Line | Relative PARP1 Expression (Western Blot, Normalized) | Mean Fluorescence Intensity (MFI) of this compound (Arbitrary Units) |
| Cell Line A | 0.25 | 150 |
| Cell Line B | 1.00 (Reference) | 800 |
| Cell Line C | 2.50 | 2100 |
| Cell Line D | 0.95 | 250 (High Efflux) |
This table shows a general trend where higher PARP1 expression leads to higher this compound signal. Cell Line D is an exception, suggesting other factors (like efflux) are at play.
Table 2: Effect of Efflux Pump Inhibition on this compound Uptake
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) of this compound (Arbitrary Units) | Fold Change in MFI |
| Cell Line B | This compound only | 800 | 1.0 |
| (Low Efflux) | This compound + Efflux Inhibitor | 850 | 1.1 |
| Cell Line D | This compound only | 250 | 1.0 |
| (High Efflux) | This compound + Efflux Inhibitor | 1500 | 6.0 |
This table demonstrates that in a cell line with high efflux activity (Cell Line D), blocking the pumps can dramatically increase the measured this compound signal, revealing the true potential for uptake based on its PARP1 expression.
Experimental Protocols
Protocol 1: Standard this compound Uptake Assay by Flow Cytometry
This protocol provides a general framework. Optimization of concentrations, incubation times, and volumes is recommended for each cell line.
-
Cell Preparation:
-
Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
This compound Incubation:
-
Prepare a working solution of this compound in complete cell culture medium. A starting concentration of 100-200 nM is common.[1]
-
(Optional for efflux pump studies): Prepare a working solution of this compound containing an efflux pump inhibitor (e.g., 10 µM Verapamil). Pre-incubate with the inhibitor for 30-60 minutes before adding this compound.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.[11][12]
-
-
Washing and Cell Harvest:
-
Aspirate the this compound-containing medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Trypsinize the cells by adding an appropriate volume of trypsin-EDTA and incubating for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 5 mL FACS tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining and Analysis:
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold FACS buffer (e.g., PBS with 1% BSA).
-
(Optional): Add a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer, exciting with a blue laser (488 nm) and detecting emission in the FITC or equivalent green channel.
-
Record the Mean Fluorescence Intensity (MFI) for the live-cell population.
-
Protocol 2: Competition Assay to Confirm Specificity
This assay confirms that the this compound signal is due to specific binding to PARP1.
-
Follow the steps in Protocol 1, but include a "blocking" condition.
-
For the blocking sample, pre-incubate the cells for 30-60 minutes with a high concentration (e.g., 10-50 µM) of an unlabeled PARP inhibitor, such as olaparib.[2]
-
After pre-incubation, add the this compound solution (also containing the unlabeled olaparib) and proceed with the protocol.
-
A specific signal will be significantly reduced in the "blocking" sample compared to the sample treated with this compound alone.[1][2]
Visualizations
Diagram 1: Key Factors Influencing Intracellular this compound Signal
Caption: Cellular mechanisms governing this compound accumulation and signal.
Diagram 2: Experimental Workflow for this compound Uptake Analysis
Caption: Standard workflow for analyzing this compound uptake in cell lines.
Diagram 3: Troubleshooting Logic for Low this compound Signal
Caption: A decision tree for troubleshooting weak this compound signals.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PARPi-FL Specificity: A Comparative Guide to Olaparib Competition Assays
For researchers, scientists, and drug development professionals, establishing the specificity of a fluorescent probe is paramount. This guide provides a comprehensive comparison of PARPi-FL, a fluorescently labeled PARP inhibitor, and its validation through competition assays with the clinically approved PARP inhibitor, Olaparib. We present supporting experimental data, detailed protocols, and visual workflows to objectively demonstrate the specific binding of this compound to its target, Poly (ADP-ribose) polymerase (PARP).
This compound, a fluorescent derivative of Olaparib, is a valuable tool for imaging and quantifying PARP1 expression in preclinical models.[1][2][3] Its utility, however, is contingent on its specific binding to the PARP1 enzyme. The gold-standard method for validating this specificity is a competition assay, where an excess of an unlabeled, potent, and specific inhibitor—in this case, Olaparib—is used to displace the fluorescent probe from its binding site. A significant reduction in the fluorescent signal upon the addition of the competitor confirms that both molecules are targeting the same site on the enzyme.
Performance Comparison: this compound vs. Olaparib
The following tables summarize the key performance metrics of this compound and Olaparib, highlighting their comparable binding affinities and inhibitory concentrations. This similarity is crucial as it underpins the validity of using Olaparib as a competitor to demonstrate this compound's specificity.
| Parameter | This compound | Olaparib | Reference |
| Binding Affinity (nM) | 12.2 | 5 | [4] |
| IC50 in U87 Glioblastoma Cells (µM) | 27.7 ± 1.3 | 23.8 ± 1.3 | [4] |
| IC50 in U251 Glioblastoma Cells (µM) | 8.0 ± 1.2 | 5.5 ± 1.2 | [4] |
Quantitative Validation of this compound Specificity
Experimental data from various studies consistently demonstrate the effective displacement of this compound by Olaparib, thereby validating its specific binding to PARP1.
| Experimental Model | Measurement | This compound Alone | This compound + Olaparib | % Reduction | Reference |
| Tumor-derived cell suspensions (Flow Cytometry) | % this compound Positive Cells | 74.9% ± 7.2% | 21.0% ± 20.0% | ~72% | [1] |
| U87 Xenografts (In Vivo Imaging) | Uptake of Fluorescent Agent | Not specified | Not specified | 79% | [4] |
Experimental Protocols
Here, we provide a detailed methodology for conducting an Olaparib competition assay to validate the specificity of this compound, based on established protocols.[1][4][5][6]
In Vitro Competition Assay using Flow Cytometry
This protocol is designed to quantify the displacement of this compound from cells by Olaparib.
-
Cell Preparation:
-
Culture cells of interest (e.g., cancer cell lines with known PARP1 expression) to 70-80% confluency.
-
Harvest cells using trypsin and prepare a single-cell suspension.
-
Wash the cells with PBS and resuspend in an appropriate buffer (e.g., PBS with 1% BSA).
-
-
Competition/Blocking Step:
-
Divide the cell suspension into three groups:
-
Control (this compound only): Cells to be incubated with this compound alone.
-
Competition (Olaparib + this compound): Cells to be pre-incubated with an excess of Olaparib.
-
Unstained Control: Cells without any fluorescent probe.
-
-
To the "Competition" group, add a 50-fold or higher molar excess of Olaparib.
-
Incubate all samples for 30 minutes at 37°C to allow for Olaparib to bind to PARP1.
-
-
This compound Staining:
-
Add this compound to the "Control" and "Competition" groups at a final concentration of 100 nM.[1]
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with cold PBS to remove unbound probe.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cell populations using a flow cytometer. A significant decrease in fluorescence in the "Competition" group compared to the "Control" group indicates specific binding.
-
In Vivo Competition Assay in Xenograft Models
This protocol outlines the procedure for validating this compound specificity in a preclinical animal model.
-
Animal Model:
-
Establish tumor xenografts in immunocompromised mice using a cell line with high PARP1 expression (e.g., U87 glioblastoma cells).
-
-
Inhibitor and Probe Administration:
-
Divide the mice into two groups:
-
Control (this compound only): Mice to receive an intravenous injection of this compound.
-
Competition (Olaparib + this compound): Mice to receive an intravenous injection of a 50-fold excess of Olaparib 30 minutes prior to the this compound injection.[4]
-
-
-
Imaging:
-
At a predetermined time point post-injection of this compound (e.g., 60-180 minutes), image the mice using a suitable fluorescence imaging system.[4]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region for both groups.
-
A significant reduction in tumor fluorescence in the "Competition" group compared to the "Control" group confirms the specific uptake of this compound.
-
Visualizing the Workflow and Underlying Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular mechanism of the competition assay.
Figure 1. Workflow of an in vitro Olaparib competition assay using flow cytometry.
Figure 2. Molecular mechanism of competition between Olaparib and this compound for PARP1 binding.
PARP Signaling and Inhibition
The following diagram illustrates the role of PARP1 in DNA single-strand break repair and how PARP inhibitors like Olaparib and this compound disrupt this process.
Figure 3. Simplified pathway of PARP1-mediated DNA repair and its inhibition by PARP inhibitors.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison: PARPi-FL vs. PARP1 Antibody for Immunofluorescence
In the realm of cellular imaging, the precise detection of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme pivotal to DNA repair and cell death pathways, is crucial for advancing research in oncology and drug development. Two primary methodologies have emerged for the immunofluorescent localization of PARP1: the use of a fluorescently-labeled PARP inhibitor, PARPi-FL, and the traditional approach employing PARP1-specific antibodies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and PARP1 antibodies for immunofluorescence applications.
| Feature | This compound | PARP1 Antibody |
| Target | Active site of PARP1 | Full-length or cleaved PARP1 protein |
| Binding Principle | Reversible binding to the PARP1 active site | Antigen-antibody recognition |
| Cell/Tissue State | Live cells, fresh tissues, frozen sections, and in vivo | Fixed and permeabilized cells/tissues |
| Protocol Duration | Rapid (minutes to hours) | Longer (hours to days) |
| Specificity | High for PARP1, confirmed by blocking with unlabeled inhibitors | Variable, dependent on the specific antibody clone and validation |
| Sensitivity | High, with >95% sensitivity reported in detecting tumor tissue | Dependent on antibody affinity and target abundance |
| Quantitative Analysis | Fluorescence intensity correlates with PARP1 expression levels | Can be quantitative, but requires careful optimization and controls |
| In Vivo Imaging | Feasible for topical or systemic application | Not applicable for in vivo imaging of intracellular targets |
| Multiplexing | Can be combined with other fluorescent probes | Compatible with standard multiplex immunofluorescence protocols |
| Detection of Apoptosis | Does not directly detect apoptosis | Specific antibodies for cleaved PARP1 are available to detect apoptosis |
Experimental Methodologies
Detailed protocols for immunofluorescence using both this compound and a standard PARP1 antibody are outlined below. These protocols are generalized and may require optimization for specific cell types or tissues.
This protocol is adapted from studies on fresh human biospecimens.
-
Tissue Preparation: Upon excision, immediately place the fresh tissue biopsy in a petri dish containing phosphate-buffered saline (PBS).
-
Staining: Incubate the tissue in a solution of 100-1000 nM this compound in a suitable buffer (e.g., 30% polyethylene glycol in PBS) for 5-10 minutes at room temperature.
-
Washing: Wash the tissue with the buffer solution for 10 minutes to remove unbound probe. A clearing step may be essential to increase signal specificity.
-
Counterstaining (Optional): For nuclear counterstaining, incubate the tissue with a solution of Hoechst 33342 (0.002 mg/mL) for 5 minutes.
-
Imaging: Mount the stained tissue on a microscope slide with a coverslip and proceed with fluorescence microscopy. Use appropriate filter sets for this compound (e.g., excitation ~488 nm, emission ~520 nm) and the counterstain.
This is a general protocol for staining fixed and permeabilized cells with a PARP1 antibody.
-
Cell Culture: Grow cells on glass coverslips in a petri dish to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary PARP1 antibody (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer (e.g., 1:100 - 1:1000) for 1-3 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG or goat anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI or Hoechst 33342 for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope with the appropriate filter sets.
Visualizing Key Processes
The following diagrams illustrate the PARP1 signaling pathway and the experimental workflows for both this compound and PARP1 antibody immunofluorescence.
Conclusion
Both this compound and PARP1 antibodies are valuable tools for the immunofluorescent detection of PARP1, each with distinct advantages. This compound excels in applications requiring the analysis of live cells or fresh tissues, offering a rapid and quantitative method that is also amenable to in vivo imaging. Its direct fluorescence eliminates the need for secondary antibodies, simplifying the workflow.
Conversely, PARP1 antibodies are well-established reagents for traditional immunofluorescence on fixed and permeabilized samples. They offer a wide range of choices in terms of host species and clonality, facilitating multiplexing with other antibody-based probes. Furthermore, the availability of antibodies specific to cleaved PARP1 provides a direct method for detecting apoptosis, a capability not offered by this compound.
The choice between this compound and a PARP1 antibody will ultimately depend on the specific experimental question, the nature of the sample, and the desired endpoint. For researchers interested in dynamic processes in live cells or rapid analysis of fresh clinical samples, this compound presents a compelling option. For routine analysis of fixed samples and the specific detection of apoptotic cells, PARP1 antibodies remain the standard.
A Comparative Guide to Fluorescent PARP Inhibitors: PARPi-FL and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PARPi-FL and other fluorescently labeled inhibitors of poly(ADP-ribose) polymerase (PARP), supported by experimental data and detailed protocols.
The study of PARP enzymes, critical mediators of DNA repair and cell death, has been significantly advanced by the development of fluorescently tagged inhibitors. These probes allow for the direct visualization and quantification of PARP activity and inhibitor engagement within cellular environments. Among these tools, this compound has emerged as a widely used and well-characterized fluorescent PARP1 inhibitor. This guide will compare the performance of this compound with other available fluorescent PARP inhibitors, providing a comprehensive overview for researchers selecting the optimal tool for their experimental needs.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and its alternatives.
Table 1: Comparison of this compound and the Intrinsically Fluorescent PARP Inhibitor, Rucaparib
| Feature | This compound | Rucaparib |
| Parent Inhibitor | Olaparib | Rucaparib |
| Fluorophore | BODIPY-FL | Intrinsic (Indole chromophore) |
| Excitation Max (nm) | ~503 | ~355 |
| Emission Max (nm) | ~512 | ~480 |
| PARP1 Affinity (IC50/Ki) | 12.2 nM (IC50)[1] | 1.4 nM (Ki)[2][3] |
| Cell Permeability | Yes | Yes |
| Key Feature | Bright, photostable fluorophore | Label-free, direct imaging of the drug |
Table 2: Properties of Other Fluorescent PARP Inhibitors
| Inhibitor | Parent Inhibitor | Fluorophore | PARP1 Affinity (IC50) | Key Features |
| Olaparib-BODIPY650 | Olaparib | BODIPY-650 | Data not available | Red-shifted fluorescence for deeper tissue imaging. |
| Rucaparib-based Probes (1, 2, 3) | Rucaparib | Not specified | Data not available | A series of probes with potentially varying properties. |
| 6-Fluo-10-NAD+ | NAD+ (Substrate) | Fluorescein | Not Applicable (Substrate) | Used for in situ PARP activity assays on unfixed tissue. Not suitable for live-cell imaging due to poor membrane permeability.[4] |
Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the underlying principles and a typical workflow for comparing fluorescent PARP inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for PARP1 Inhibition
This protocol is adapted from commercially available kits and is suitable for determining the IC50 values of PARP inhibitors in a high-throughput format.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP inhibitor (e.g., this compound) as a tracer
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test inhibitors (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the PARP1 enzyme in assay buffer to the desired concentration (e.g., 1 nM).
-
Dilute the fluorescent tracer in assay buffer to a concentration that gives a stable and robust fluorescence polarization signal (e.g., 2 nM).
-
Prepare serial dilutions of the test inhibitors in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Add 10 µL of the PARP1 enzyme solution to each well of the microplate.
-
Add 5 µL of the test inhibitor solution to the appropriate wells. For control wells (maximum and minimum polarization), add 5 µL of assay buffer with and without the tracer, respectively.
-
Add 5 µL of the fluorescent tracer solution to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Live-Cell Imaging of PARP Inhibitor Binding
This protocol outlines a general procedure for visualizing the subcellular localization and target engagement of fluorescent PARP inhibitors using confocal microscopy.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescent PARP inhibitors (e.g., this compound, Rucaparib)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
-
Inhibitor Incubation:
-
Prepare working solutions of the fluorescent PARP inhibitors in pre-warmed complete cell culture medium at the desired final concentration (e.g., 100 nM for this compound, 1 µM for Rucaparib).
-
Remove the old medium from the cells and add the medium containing the fluorescent inhibitor.
-
Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C and 5% CO2.
-
-
Nuclear Staining (Optional):
-
If a nuclear counterstain is desired, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
-
-
Imaging:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the specific fluorophore and nuclear stain. Capture images of the nuclear and cytoplasmic compartments.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the nuclear-to-cytoplasmic fluorescence ratio for different inhibitors to assess their nuclear localization and target engagement. For competitive binding assays, pre-incubate cells with an unlabeled PARP inhibitor before adding the fluorescent probe and quantify the reduction in nuclear fluorescence.
-
Conclusion
This compound remains a valuable and widely used tool for studying PARP1, offering a bright and photostable signal for cellular imaging. Its well-characterized properties make it a reliable choice for many applications. However, the emergence of intrinsically fluorescent inhibitors like Rucaparib presents a compelling alternative, allowing for the direct visualization of the unmodified drug molecule and eliminating potential artifacts from the fluorescent tag. The choice between this compound and other fluorescent PARP inhibitors will ultimately depend on the specific experimental goals, the imaging instrumentation available, and the desired spectral properties of the probe. This guide provides the necessary data and protocols to make an informed decision for advancing research in the critical field of DNA repair and cancer biology.
References
A Comparative Guide to Validating PARPi-FL and [18F]PARPi PET Imaging for PARP1 Expression
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. To optimize and monitor these therapies, imaging agents that can quantify PARP1 expression in vivo are crucial. This guide provides a detailed comparison between two key imaging modalities: PARPi-FL, a fluorescent probe for optical imaging, and [18F]PARPi, a radiotracer for Positron Emission Tomography (PET) scans. The focus is on the validation of these techniques, particularly through the lens of a bimodal agent, [18F]this compound, which integrates both fluorescent and PET capabilities.
PARP1 Signaling Pathway and Imaging Agent Action
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair pathway. When single-strand DNA breaks occur, PARP1 is recruited to the site of damage, where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair proteins. PARP inhibitors, and by extension their imaging analogues like this compound and [18F]PARPi, are designed to bind to the catalytic domain of PARP1, trapping it on the DNA and preventing the repair process. This mechanism is synthetically lethal in cancer cells that have a compromised homologous recombination repair pathway (e.g., those with BRCA mutations).
A Comparative Guide to Cross-Validating PARPi-FL Signal with PARP1 Expression Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for cross-validating the fluorescent signal of PARPi-FL, a derivative of the PARP inhibitor olaparib, with the expression levels of its target, Poly (ADP-ribose) Polymerase 1 (PARP1). The accurate validation of this relationship is crucial for the development of this compound as a reliable imaging biomarker in preclinical and clinical research. This guide summarizes quantitative data, details key experimental protocols, and visualizes the underlying principles and workflows.
Data Presentation: Correlating this compound Signal with PARP1 Expression
The fluorescence intensity of this compound has been shown to strongly correlate with PARP1 expression across various cancer models. This correlation is a cornerstone for its use in identifying tumors with high PARP1 levels. The following tables summarize key quantitative findings from studies that have cross-validated the this compound signal with established methods of measuring PARP1 expression.
| Cancer Model | This compound Signal Metric | PARP1 Expression Metric | Correlation Finding | Citation |
| Oral Squamous Cell Carcinoma (FaDu tumor tissue) | Nuclear green fluorescence intensity | PARP1 immunofluorescence (red) | High co-localization (R coloc. = 0.986) and strong positive correlation (R² = 0.973). This suggests this compound quantitatively reflects the amount of PARP1. | [1] |
| Glioblastoma (U87 and U251 xenografts) | In vivo fluorescence intensity | Western Blot analysis of PARP1 in tumor tissue vs. normal tissue | Higher this compound uptake in tumors correlated with greater PARP1 expression in tumor tissue compared to normal brain and muscle. | [2][3] |
| Esophageal Adenocarcinoma (xenograft models) | In vivo fluorescence intensity (Tumor-to-esophagus ratio) | PARP1 Immunohistochemistry (% positive area) and Western Blot | Increasing this compound uptake correlated with higher cellular PARP1 expression. Tumor-to-esophagus ratios ranged from 6.1 to 20.8, corresponding to PARP1 expression levels. | [4] |
| Glioblastoma (orthotopic mouse models) | Ex vivo fluorescence imaging of brains | Not directly quantified in the same experiment, but tumor uptake was significantly higher than in healthy brain tissue, which is known to have sparse PARP1 expression. | Mice with orthotopic tumors showed significantly higher this compound uptake compared to healthy mice. | [2] |
Table 1: Correlation between this compound Signal and PARP1 Expression.
| Method | Principle | Advantages | Limitations |
| This compound Imaging | A fluorescently labeled PARP inhibitor (olaparib analog) that binds to PARP1, allowing for optical detection. | Real-time, in vivo and ex vivo imaging; high sensitivity and specificity for PARP1-expressing cells; cell-permeable.[5][6] | Signal can be affected by tissue autofluorescence and probe delivery. |
| Immunohistochemistry (IHC) | Uses antibodies to detect the presence and localization of PARP1 protein in tissue sections. | Provides spatial information about protein expression within the tissue architecture. | Semi-quantitative; can be subject to variability in staining and interpretation. |
| Western Blot | Separates proteins by size and uses antibodies to detect specific proteins, providing information on protein levels. | Quantitative measure of total protein expression in a tissue or cell lysate. | Does not provide spatial information; requires tissue homogenization. |
| Mass Spectrometry | Identifies and quantifies proteins based on their mass-to-charge ratio. | Highly specific and quantitative for measuring PARP1 protein levels and post-translational modifications.[7] | Requires specialized equipment and expertise. |
| ELISA-based Assays | Uses antibodies to capture and detect PARP activity or protein levels in a plate-based format. | High-throughput; can be designed to measure enzymatic activity.[8] | May have lower sensitivity than other methods; can be subject to antibody cross-reactivity. |
Table 2: Comparison of Methods for Measuring PARP1 Expression.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable cross-validation studies. The following are summarized protocols for key experiments cited in the comparison.
In Vivo and Ex Vivo this compound Imaging
-
Animal Models: Studies have utilized subcutaneous and orthotopic xenograft mouse models with human cancer cell lines (e.g., U87, U251, FaDu, OE19).[2][4]
-
This compound Administration: this compound is typically administered via intravenous injection.[2][4] Dosing can vary, for example, 2.5 mg/kg has been used in glioblastoma models.[2] For topical applications, such as in oral cancer studies, patients may gargle a this compound solution (e.g., 100 nM to 1000 nM).[9][10]
-
Imaging: Imaging is performed at various time points post-injection (e.g., 1 to 48 hours) using fluorescence imaging systems like the IVIS spectrum.[2][5] For topical applications, imaging can be done before and after administration and a clearing step.[9][10]
-
Signal Quantification: Regions of interest (ROIs) are drawn around the tumor and normal tissue to calculate the average fluorescence intensity. Tumor-to-background ratios are then determined.[2][9]
Western Blot for PARP1 Expression
-
Tissue Lysis: Tumor and normal tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[2]
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).[2]
-
Gel Electrophoresis and Transfer: A standardized amount of protein (e.g., 30 µg) is loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane (e.g., nitrocellulose).[2]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PARP1. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.[2]
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
Immunohistochemistry (IHC) for PARP1 Expression
-
Tissue Preparation: Tissues are fixed (e.g., in formalin) and embedded in paraffin. Sections are then cut and mounted on slides.
-
Antigen Retrieval: The slides are treated to unmask the PARP1 antigen.
-
Immunostaining: The sections are incubated with a primary antibody against PARP1, followed by a secondary antibody and a detection system that produces a colored precipitate at the site of the antigen.
-
Quantification: The stained slides are imaged, and the percentage of PARP1-positive area is quantified using image analysis software.[4]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: PARP1 signaling pathway and this compound mechanism of action.
Caption: Workflow for cross-validating this compound signal with PARP1 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. sapient.bio [sapient.bio]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
The Great Divide: Comparing the Efficacy of First-Line PARP Inhibitors Across Cancers
A new class of targeted therapies, poly (ADP-ribose) polymerase (PARP) inhibitors, has revolutionized the treatment landscape for a variety of cancers, particularly in the first-line setting. By exploiting deficiencies in DNA damage repair pathways, these agents have demonstrated significant improvements in progression-free survival and, in some cases, overall survival. This guide provides a comparative analysis of the efficacy of first-line PARP inhibitors (PARPi-FL) in ovarian, breast, prostate, and pancreatic cancers, supported by data from pivotal clinical trials.
This comprehensive comparison guide delves into the quantitative efficacy data, experimental protocols of key clinical trials, and the underlying biological pathways, offering researchers, scientists, and drug development professionals a detailed overview of the current state of this compound therapy.
Efficacy of First-Line PARP Inhibitors: A Head-to-Head Comparison
The efficacy of PARP inhibitors as a first-line maintenance treatment varies across different cancer types and patient populations, largely influenced by the presence of specific biomarkers such as mutations in the BRCA1 and BRCA2 genes and homologous recombination deficiency (HRD). The following tables summarize the key efficacy data from landmark clinical trials that established the role of this compound in various malignancies.
Ovarian Cancer
First-line maintenance therapy with PARP inhibitors has become a standard of care for patients with newly diagnosed advanced ovarian cancer who have responded to platinum-based chemotherapy.
| Clinical Trial | PARP Inhibitor | Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| SOLO-1 [1][2][3] | Olaparib | BRCA-mutated | Median not reached vs. 13.8 months with placebo (HR, 0.30) | Median not reached vs. 75.2 months with placebo (HR, 0.55)[4] | Not Applicable (Maintenance Setting) |
| PRIMA [5][6] | Niraparib | Overall population | Median 13.8 months vs. 8.2 months with placebo (HR, 0.62) | Data immature | Not Applicable (Maintenance Setting) |
| HRD-positive | Median 21.9 months vs. 10.4 months with placebo (HR, 0.43) | ||||
| PAOLA-1 [7][8][9] | Olaparib + Bevacizumab | Overall population | Median 22.1 months vs. 16.6 months with bevacizumab + placebo (HR, 0.59) | 5-year OS rate: 66% vs. 48% with bevacizumab + placebo in HRD-positive patients[10] | Not Applicable (Maintenance Setting) |
| HRD-positive (including BRCAm) | Median 37.2 months vs. 17.7 months with bevacizumab + placebo (HR, 0.33) |
Breast Cancer
In the adjuvant setting for early-stage breast cancer, PARP inhibitors have shown promise in high-risk patients with germline BRCA mutations.
| Clinical Trial | PARP Inhibitor | Patient Population | Invasive Disease-Free Survival (IDFS) | Overall Survival (OS) |
| OlympiA [11][12][13] | Olaparib | Germline BRCAm, HER2-negative, high-risk early breast cancer | 3-year IDFS rate: 85.9% vs. 77.1% with placebo (HR, 0.58)[14] | 4-year OS rate: 89.8% vs. 86.4% with placebo (HR, 0.68) |
Prostate Cancer
For metastatic castration-resistant prostate cancer (mCRPC), PARP inhibitors are being investigated as a first-line treatment in combination with novel hormonal therapies.
| Clinical Trial | PARP Inhibitor Combination | Patient Population | Radiographic Progression-Free Survival (rPFS) | Overall Survival (OS) |
| PROpel [15][16][17] | Olaparib + Abiraterone | Overall mCRPC population | Median 24.8 months vs. 16.6 months with placebo + abiraterone (HR, 0.66)[15] | Median 42.1 months vs. 34.7 months with placebo + abiraterone (HR, 0.81)[18] |
| TALAPRO-2 [19][20][21] | Talazoparib + Enzalutamide | Overall mCRPC population | Median not reached vs. 21.9 months with placebo + enzalutamide (HR, 0.63)[21] | Trend towards benefit observed, data are maturing[20] |
| HRR gene-altered | Median not reached vs. 13.8 months with placebo + enzalutamide (HR, 0.46) |
Pancreatic Cancer
In a select group of patients with metastatic pancreatic cancer and germline BRCA mutations, a PARP inhibitor has demonstrated efficacy as a maintenance therapy.
| Clinical Trial | PARP Inhibitor | Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) |
| POLO [22][23][24] | Olaparib | Germline BRCAm metastatic pancreatic cancer | Median 7.4 months vs. 3.8 months with placebo (HR, 0.53)[22][25] | Median 19.0 months vs. 19.2 months with placebo (HR, 0.83) |
Experimental Protocols of Key Clinical Trials
The following provides a summary of the methodologies for the pivotal first-line PARP inhibitor trials.
Ovarian Cancer
-
SOLO-1: A Phase III, randomized, double-blind, placebo-controlled trial.[1][2] Patients with newly diagnosed, advanced, BRCA-mutated ovarian cancer who were in complete or partial response to platinum-based chemotherapy were randomized (2:1) to receive olaparib tablets (300 mg twice daily) or placebo as maintenance therapy.[1][3] Treatment continued for up to two years or until disease progression.[1] The primary endpoint was investigator-assessed PFS.[1]
-
PRIMA (ENGOT-OV26/GOG-3012): A Phase III, randomized, double-blind, placebo-controlled trial.[5][6] Patients with newly diagnosed, advanced ovarian cancer at high risk of recurrence after a response to first-line platinum-based chemotherapy were randomized (2:1) to receive niraparib or placebo.[26] An individualized starting dose of niraparib (200 mg or 300 mg once daily) based on body weight and platelet count was implemented.[6][27] The primary endpoint was PFS in the overall and HRD-positive populations.[5]
-
PAOLA-1 (ENGOT-ov25): A Phase III, randomized, double-blind trial.[8][9] Patients with newly diagnosed, advanced ovarian cancer who had a response to first-line platinum-based chemotherapy plus bevacizumab were randomized (2:1) to receive olaparib (300 mg twice daily) plus bevacizumab or placebo plus bevacizumab as maintenance therapy.[8] The primary endpoint was investigator-assessed PFS.[9]
Breast Cancer
-
OlympiA: A Phase III, randomized, double-blind, placebo-controlled trial.[11][13] Patients with germline BRCA1/2 mutations and high-risk, HER2-negative early breast cancer who had completed (neo)adjuvant chemotherapy and local treatment were randomized (1:1) to receive one year of olaparib (300 mg twice daily) or placebo.[11][13] The primary endpoint was invasive disease-free survival.[13]
Prostate Cancer
-
PROpel: A Phase III, randomized, double-blind, placebo-controlled trial.[15][16] Men with first-line mCRPC were randomized (1:1) to receive olaparib (300 mg twice daily) plus abiraterone or placebo plus abiraterone.[17][28] The trial enrolled patients irrespective of their HRR gene mutation status.[15] The primary endpoint was radiographic progression-free survival.[16]
-
TALAPRO-2: A Phase III, randomized, double-blind, placebo-controlled trial.[19][21] Men with first-line mCRPC were randomized (1:1) to receive talazoparib (0.5 mg once daily) plus enzalutamide or placebo plus enzalutamide.[21][29] The study included two cohorts: one with and one without HRR gene alterations.[20] The primary endpoint was radiographic progression-free survival.[21]
Pancreatic Cancer
-
POLO: A Phase III, randomized, double-blind, placebo-controlled trial.[22][23] Patients with metastatic pancreatic cancer and a germline BRCA mutation whose disease had not progressed after at least 16 weeks of first-line platinum-based chemotherapy were randomized (3:2) to receive olaparib (300 mg twice daily) or placebo as maintenance therapy.[22][30] The primary endpoint was PFS.[23]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and the design of these crucial trials, the following diagrams illustrate the PARP inhibition signaling pathway and a generalized experimental workflow for first-line PARP inhibitor clinical trials.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
References
- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. Efficacy of Maintenance Olaparib for Patients With Newly Diagnosed Advanced Ovarian Cancer With a BRCA Mutation: Subgroup Analysis Findings From the SOLO1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. OC: 1st-Line Maintenance Niraparib | Decera Clinical Education [deceraclinical.com]
- 6. ascopubs.org [ascopubs.org]
- 7. PAOLA-1 Phase 3 Trial – Efficacy of LYNPARZA® (olaparib) + Bevacizumab for Advanced Ovarian Cancer [lynparzahcp.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. esmo.org [esmo.org]
- 11. Adjuvant Olaparib for Germline BRCA Carriers With HER2-Negative Early Breast Cancer: Evidence and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. ascopubs.org [ascopubs.org]
- 14. droracle.ai [droracle.ai]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Final overall survival (OS) in PROpel: abiraterone (abi) and olaparib (ola) versus abiraterone and placebo (pbo) as first-line (1L) therapy for metastatic castration-resistant prostate cancer (mCRPC) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 19. urotoday.com [urotoday.com]
- 20. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 21. Talazoparib plus enzalutamide in men with first-line metastatic castration-resistant prostate cancer (TALAPRO-2): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overall Survival Results From the POLO Trial: A Phase III Study of Active Maintenance Olaparib Versus Placebo for Germline BRCA-Mutated Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. lynparzahcp.com [lynparzahcp.com]
- 25. POLO trial for advanced pancreatic cancer: a new standard of care | EurekAlert! [eurekalert.org]
- 26. Time to First Subsequent Therapy Longer in Patients with Advanced Ovarian Cancer Who Are Treated with Niraparib [theoncologynurse.com]
- 27. Niraparib Maintenance Therapy Improves Progression-Free Survival in Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 28. urotoday.com [urotoday.com]
- 29. TALAPRO-2 Talazoparib Plus Enzalutamide Improves Progression-Free Survival in Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 30. Pancreatic Cancer: POLO | Decera Clinical Education [deceraclinical.com]
PARPi-FL as a Predictive Biomarker for PARP Inhibitor Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in DNA damage repair pathways. However, identifying patients who are most likely to benefit from these targeted therapies remains a critical challenge. This guide provides a comprehensive comparison of PARPi-FL, a fluorescently-labeled PARP inhibitor, with other established and emerging predictive biomarkers for PARP inhibitor (PARPi) therapy response. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate biomarker for their clinical and preclinical studies.
Performance Comparison of Predictive Biomarkers
The selection of a predictive biomarker for PARPi therapy is crucial for patient stratification and maximizing treatment efficacy. Below is a comparative summary of this compound and its main alternatives.
| Biomarker Category | Specific Biomarker | Principle | Performance Characteristics | Limitations |
| Functional Imaging | This compound | A fluorescent analog of the PARP inhibitor olaparib that binds to PARP1, allowing for in vivo and ex vivo visualization of PARP1 expression and target engagement.[1][2][3][4] | Tumor Delineation: Demonstrates high tumor-to-margin fluorescence ratios (e.g., >3 at 1000 nM) in oral cancer, enabling clear visualization of malignant lesions.[3] Sensitivity & Specificity: Achieved >95% sensitivity and specificity for differentiating tumor from normal tissue in fresh human oral cancer biopsies.[1] Correlation with PARP1 Expression: this compound uptake correlates with PARP1 expression levels in preclinical models.[1][4] | Predictive Value for Therapy Response: Direct quantitative correlation between this compound signal intensity and clinical outcomes (e.g., PFS, ORR) is still under investigation. Primarily validated for diagnostic and intraoperative imaging.[3][5] Tissue Penetration: Limited by the tissue penetration of the fluorescent signal, which may be a constraint for deep-seated tumors. |
| [18F]FTT-PET | A PET radiotracer analog of the PARP inhibitor rucaparib that measures PARP1 expression and target engagement non-invasively throughout the body. | Predictive of PFS: Baseline [18F]FTT uptake and its change after PARPi initiation significantly correlate with Progression-Free Survival (PFS) in breast cancer patients (ρ = 0.74 and -0.86, respectively). Measures Target Engagement: A >50% reduction in [18F]FTT uptake after ~7 days of PARPi therapy was associated with a PFS of >6 months in ovarian cancer patients. | Distinct from Genetic Markers: [18F]FTT uptake does not correlate with HRD tissue scores, suggesting it provides independent biological information. Availability: Requires specialized PET imaging facilities and radiotracer synthesis capabilities. | |
| Genomic | BRCA1/2 Mutations | Germline or somatic mutations in the BRCA1 or BRCA2 genes, which are key components of the homologous recombination repair (HRR) pathway. | Strong Predictive Value: Patients with BRCA mutations derive the most significant benefit from PARPi therapy, with a hazard ratio (HR) for PFS of 0.33-0.37 in ovarian cancer.[6][7] | Limited Patient Population: Only a subset of patients with ovarian, breast, prostate, and pancreatic cancers harbor BRCA1/2 mutations. Resistance Mechanisms: Not all patients with BRCA mutations respond, and acquired resistance can occur through mechanisms like reversion mutations.[6] |
| Homologous Recombination Deficiency (HRD) Score | A measure of genomic instability resulting from a deficient HRR pathway, typically calculated as a composite score of Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-Scale State Transitions (LST).[8] | Broadens Patient Selection: Identifies a larger population of patients without BRCA mutations who may benefit from PARPi. Predictive Value: In BRCA-wildtype ovarian cancer, both Myriad myChoice® (GIS ≥42) and Foundation Medicine gLOH-high show similar predictive value for PFS with PARPi (HR ~0.43-0.46).[7] | Test Variability: Different commercial HRD tests are not equivalent and should not be used interchangeably.[9] Inconsistent Correlation with Response: The benefit of PARPi in the homologous recombination proficient (HRP) population is limited.[6][7] | |
| Functional (Ex vivo) | RAD51 Foci Formation Assay | An immunofluorescence-based assay that measures the formation of RAD51 foci in tumor cells upon DNA damage, indicating a functional HRR pathway.[10] | Functional Readout: Provides a direct assessment of HRR pathway functionality at the time of testing. Predictive of Platinum Response: RAD51-low status in ovarian cancer is predictive of response to platinum-based chemotherapy and is associated with longer PFS and overall survival.[10] Identifies Non-gBRCA Responders: Can identify HRR-deficient breast cancers that are sensitive to PARPi beyond those with germline BRCA mutations. | Technical Complexity: Requires fresh or FFPE tissue and specialized immunofluorescence microscopy and analysis. Lack of Standardization: Scoring criteria and thresholds can vary between laboratories. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of these biomarkers.
This compound Staining and Imaging of Fresh Human Biospecimens
This protocol is adapted from studies on oral cancer detection.[1][2]
-
Tissue Preparation: Immediately after excision, the fresh biospecimen is bisected. One half is processed for standard histopathology (formalin-fixed paraffin-embedded), and the other half is used for fresh tissue staining.
-
Staining: The fresh tissue is incubated in a solution of this compound (e.g., 500 nM in a suitable buffer) for 5-10 minutes at room temperature.
-
Washing: The stained tissue is washed for 10 minutes in a clearing solution (e.g., 30% PEG 300 in water) to remove unbound this compound and reduce background fluorescence.[3]
-
Imaging: The tissue is imaged using a high-resolution fluorescence microscope or a dedicated clinical imaging system equipped with the appropriate excitation and emission filters for the fluorophore on this compound (e.g., BODIPY-FL).
-
Image Analysis: The fluorescence intensity in the tumor and adjacent normal tissue is quantified to determine the tumor-to-margin ratio. The subcellular localization of the signal (nuclear) should be confirmed.
Homologous Recombination Deficiency (HRD) Score Calculation from NGS Data
This is a generalized workflow for calculating HRD scores from Next-Generation Sequencing (NGS) data.[8][11][12]
-
DNA Extraction and Sequencing: High-quality genomic DNA is extracted from tumor tissue and a matched normal blood sample. Whole-exome or whole-genome sequencing is performed to a sufficient depth.
-
Sequence Alignment and Variant Calling: The sequencing reads are aligned to a reference human genome. Germline and somatic single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) are identified.
-
Allele-Specific Copy Number Analysis: The allele-specific copy number profile of the tumor is determined. This step is crucial for identifying regions of Loss of Heterozygosity (LOH).
-
Genomic Scar Analysis:
-
Loss of Heterozygosity (LOH): The number of genomic regions of a certain minimum size that exhibit LOH is calculated.
-
Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere without crossing the centromere is quantified.
-
Large-Scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases is counted.
-
-
HRD Score Calculation: The individual scores for LOH, TAI, and LST are summed to generate a final HRD score. A predefined threshold (e.g., ≥42 for Myriad myChoice®) is used to classify tumors as HRD or homologous recombination proficient (HRP).[7]
RAD51 Foci Formation Immunofluorescence Assay
This protocol is for assessing HRR function in FFPE tumor samples.[10][13]
-
Tissue Sectioning and Deparaffinization: 3-5 µm thick sections are cut from FFPE tumor blocks, mounted on slides, and deparaffinized using standard histological procedures.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization and Blocking: The sections are permeabilized (e.g., with Triton X-100) and then blocked with a protein-blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The slides are incubated overnight at 4°C with primary antibodies against RAD51 and a cell cycle marker for the S/G2 phase, such as Geminin.
-
Secondary Antibody Incubation: After washing, the slides are incubated with fluorescently-labeled secondary antibodies specific to the primary antibodies.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.
-
Image Acquisition and Analysis: The slides are imaged using a confocal or high-resolution fluorescence microscope. The number of RAD51 foci per nucleus is counted in at least 100 Geminin-positive tumor cells. A tumor is typically classified as RAD51-low (HR deficient) if a low percentage of Geminin-positive cells (e.g., ≤10%) form a minimum number of RAD51 foci (e.g., ≥5).[13]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Caption: Experimental workflow for the validation of predictive biomarkers for PARPi therapy response.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Facebook [cancer.gov]
- 6. Comparison of PARPi efficacy according to homologous recombination deficiency biomarkers in patients with ovarian cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of PARPi efficacy according to homologous recombination deficiency biomarkers in patients with ovarian cancer: a systematic review and meta-analysis - Batalini - Chinese Clinical Oncology [cco.amegroups.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of genomic instability test scores used for predicting PARP activity in ovarian cancer. - ASCO [asco.org]
- 10. A RAD51 functional assay as a candidate test for homologous recombination deficiency in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
- 12. Step-by-Step Workflow for the Analysis and Interpretation of the Cancer Genome - CD Genomics [cd-genomics.com]
- 13. icm.unicancer.fr [icm.unicancer.fr]
Assessing the Specificity of PARPi-FL in PARP1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe, PARPi-FL, and its specificity for its target, Poly(ADP-ribose) polymerase 1 (PARP1). The performance of this compound is evaluated through experimental data, with a focus on studies utilizing PARP1 knockout models to demonstrate target engagement and specificity. This document is intended to assist researchers in assessing the utility of this compound for their specific applications.
Quantitative Data Summary
The following table summarizes the performance of this compound in targeting PARP1, with data extrapolated from blocking experiments and studies in models with varying PARP1 expression levels. While direct side-by-side comparisons with other fluorescent probes in PARP1 knockout models are limited in the current literature, the data presented provides strong evidence for the specificity of this compound.
| Metric | This compound in Wild-Type/High PARP1 Expression Models | This compound with Olaparib Blockade | This compound in PARP1 Knockout Models (Inferred) | Alternative Fluorescent PARP Probes |
| Target Binding Affinity (IC50) | ~12.2 nM[1] | N/A | N/A | Varies by probe |
| Fluorescence Signal | High nuclear accumulation in PARP1-expressing cells[2] | Significantly reduced fluorescence intensity (up to 79% reduction)[1] | Expected to have minimal to no specific nuclear signal | Dependent on probe specificity and affinity |
| Tumor-to-Background Ratio | High contrast, with tumor-to-muscle ratios >10[3] | Reduced tumor uptake | Expected to have a low tumor-to-background ratio | Varies |
| Specificity Confirmation | High correlation with PARP1 expression levels[2] | Demonstrates competitive binding at the PARP1 active site[2] | The most definitive method for confirming on-target activity | Requires validation, ideally in knockout models |
Experimental Protocols
Generation of PARP1 Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating a PARP1 knockout cell line to validate the specificity of this compound.
1. gRNA Design and Plasmid Construction:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the PARP1 gene. Online tools can be used to minimize off-target effects.
-
Clone the designed sgRNAs into a Cas9 expression vector.
2. Transfection:
-
Transfect the Cas9-gRNA plasmid into the desired host cell line (e.g., HeLa, U2OS) using a suitable transfection reagent.
3. Single-Cell Cloning:
-
Following transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate and expand individual clones.
4. Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of PARP1 protein expression in candidate knockout clones by Western blotting using a validated PARP1 antibody.
Fluorescence Microscopy of this compound in PARP1 Knockout and Wild-Type Cells
This protocol details the procedure for comparing this compound uptake and localization in wild-type versus PARP1 knockout cells.
1. Cell Culture:
-
Culture both wild-type and validated PARP1 knockout cells in appropriate media and conditions on glass-bottom dishes suitable for fluorescence microscopy.
2. This compound Staining:
-
Prepare a working solution of this compound in cell culture media (e.g., 100 nM).
-
Incubate the cells with the this compound solution for a specified time (e.g., 15-30 minutes) at 37°C.
3. (Optional) Blocking Control:
-
For an additional control, pre-incubate a set of wild-type cells with an excess of a non-fluorescent PARP inhibitor, such as olaparib (e.g., 10 µM), for 30-60 minutes before adding the this compound solution.
4. Imaging:
-
Wash the cells with fresh media or phosphate-buffered saline (PBS) to remove unbound probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore on this compound (e.g., BODIPY-FL).
-
Capture images of both wild-type and PARP1 knockout cells, as well as the blocking control, using identical imaging parameters (e.g., exposure time, laser power).
5. Image Analysis:
-
Quantify the mean fluorescence intensity in the nuclear region of a statistically significant number of cells for each condition.
-
Compare the fluorescence intensity between wild-type, PARP1 knockout, and olaparib-blocked cells to determine the degree of PARP1-specific signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Systemic Versus Topical Delivery of PARPi-FL for Cancer Imaging
A detailed examination of two distinct delivery methodologies for the fluorescent PARP1 inhibitor, PARPi-FL, reveals significant differences in their application, efficacy, and safety profiles. While systemic administration allows for imaging of deep-seated tumors, topical application offers a rapid, non-invasive approach for superficial cancers with minimal systemic exposure.
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway and is overexpressed in various malignancies. This overexpression makes it an attractive target for diagnostic imaging agents. This compound, a fluorescently labeled PARP1 inhibitor, has emerged as a promising tool for real-time, in vivo visualization of cancerous tissues. The efficacy and utility of this compound are critically dependent on its delivery method. This guide provides a comparative overview of systemic versus topical administration of this compound, supported by experimental data, to aid researchers and clinicians in selecting the optimal approach for their specific applications.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data gathered from preclinical and clinical studies on the systemic and topical delivery of this compound.
Table 1: Efficacy and Imaging Performance
| Parameter | Systemic Delivery (Intravenous) | Topical Delivery |
| Cancer Models Studied | Glioblastoma, Small Cell Lung Cancer, Oral Squamous Cell Carcinoma | Oral Squamous Cell Carcinoma, Basal Cell Carcinoma |
| Tumor Contrast (Tumor-to-Normal Tissue Ratio) | Glioblastoma (Tumor-to-Brain): >10[1][2] Glioblastoma (Tumor-to-Muscle): >10[1][2] Oral Squamous Cell Carcinoma (Tumor-to-Muscle/Trachea/Tongue): >3[2] Esophageal Cancer (Tumor-to-Esophagus): 6.1 to 20.8[3] | Oral Squamous Cell Carcinoma (Tumor-to-Margin): >3 (at 1000 nM)[4] |
| Time to Imaging Post-Administration | 60 - 180 minutes[5] | Within minutes[1] |
| Penetration Depth | Not applicable (systemic distribution) | Oral Mucosa: >250 µm[2] Intact Skin: ~100 µm[6] |
Table 2: Pharmacokinetics and Safety
| Parameter | Systemic Delivery (Intravenous) | Topical Delivery |
| Blood Half-life | ~24.5 minutes (non-encapsulated)[7] ~6 hours (nanoemulsion encapsulated)[7] | Not applicable (minimal systemic absorption) |
| Biodistribution | Distributes throughout the body, with notable uptake in the liver.[8] | Primarily localized to the application site. |
| Reported Toxicity (Preclinical) | No signs of sickness or distress at 2.5 mg/kg in mice; no significant changes in hematological or clinical chemistry parameters.[5] | No local irritation or signs of local toxicity in a Phase I human study for oral cancer.[4] No serious toxicity observed in preclinical species for skin application.[6] |
| Systemic Exposure | Full body exposure | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for both systemic and topical this compound administration.
Systemic Delivery Protocol for Glioblastoma Imaging in Mice
-
Animal Model: Athymic nude mice with subcutaneously or orthotopically implanted human glioblastoma cells (e.g., U87 MG).[5]
-
Drug Formulation and Administration: this compound is dissolved in a vehicle solution (e.g., 19.5% 1:1 DMAC:Kolliphor, 3.5% DMSO, 77% PBS) and administered via intravenous injection.[5]
-
Imaging: At various time points post-injection (typically 60-180 minutes), mice are euthanized, and organs are excised for ex vivo epifluorescence imaging to quantify biodistribution and tumor uptake.[5] For in vivo imaging of orthotopic tumors, specialized imaging systems are used.
-
Toxicity Assessment: In vivo toxicity is evaluated by monitoring mortality, morbidity, clinical observations, and body weight. Hematological and clinical chemistry parameters are analyzed from blood samples taken at the end of the study.[5]
Topical Delivery Protocol for Oral Cancer Detection in Humans (Phase I Study)
-
Patient Population: Patients with biopsy-proven oral squamous cell carcinoma (OSCC).
-
Drug Formulation and Administration: Patients gargle a 15 mL solution of this compound at escalating concentrations (100 nM, 250 nM, 500 nM, or 1000 nM) for 60 seconds. This is followed by a 60-second gargle with a clearing solution.[4]
-
Imaging: Fluorescence measurements of the cancerous lesion and surrounding healthy mucosa are taken before and after this compound application and after the clearing step using a fluorescence-equipped endoscope.[4]
-
Safety Assessment: Patient vital signs, blood pressure, and oxygen levels are monitored. Blood samples are collected before and after administration for complete blood count and clinical chemistry analysis. The oral mucosa is examined for any signs of local irritation.[4]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the systemic and topical delivery of this compound.
References
- 1. Molecular Imaging of PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of PARP | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion-Based Delivery of Fluorescent PARP Inhibitors in Mouse Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Quantitative Accuracy of PARPi-FL Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PARPi-FL (a fluorescently labeled PARP inhibitor) imaging with alternative methods for quantifying Poly (ADP-ribose) polymerase (PARP) inhibitor activity. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs.[1][3] this compound is a fluorescently labeled version of the PARP inhibitor olaparib, designed for optical imaging of PARP1 expression and activity.[3] Its ability to provide real-time, high-resolution visualization of PARP1 in living cells and tissues makes it a powerful tool for preclinical research and potentially for clinical diagnostics.
This guide will compare the quantitative accuracy of this compound imaging against other established methods for assessing PARP inhibitor efficacy, including radiolabeled PARP inhibitor imaging (PET) and in vitro biochemical and cellular assays.
Quantitative Comparison of PARP Quantification Methods
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound with other methods.
Table 1: In Vivo Imaging Performance of PARP Inhibitor Probes
| Parameter | This compound (Fluorescence) | [18F]PARPi (PET) | [18F]FTT (PET) |
| Tumor-to-Background Ratio | Tumor-to-esophagus ratios of 6.1 ± 1.7 to 20.8 ± 3.5 in esophageal cancer xenografts.[3] Tumor-to-margin fluorescence signal ratio of > 3 in oral cancer patients at 1000 nM.[4] | Tumor-to-brain ratio of ~72:1 in subcutaneous glioblastoma xenografts.[5] | Tumor-to-blood ratios of 2.46 ± 0.35 in HCC1937 xenografts.[1] |
| Sensitivity & Specificity | >95% sensitivity and >95% specificity for differentiating tumor and normal tissue in fresh human oral cancer biopsies.[3] | High specificity demonstrated by significant reduction in tumor uptake after administration of olaparib.[5] | Successfully reflects PARP1/2 expression levels and detects target engagement.[1] |
| Resolution | Subcellular, microscopic resolution.[3] | Whole-body, macroscopic resolution. | Whole-body, macroscopic resolution. |
| Application | Preclinical in vivo and ex vivo imaging, potential for intraoperative guidance.[2][3] | Preclinical and clinical whole-body imaging for assessing tumor burden and therapy response.[6][7] | Preclinical and clinical whole-body imaging.[1][7] |
Table 2: In Vitro Potency and Specificity of PARP Inhibitors and Imaging Agents
| Compound | IC50 (PARP1) | IC50 (PARP2) | Notes |
| Olaparib | 5 nM | 1.5 nM | FDA-approved PARP inhibitor. |
| This compound | 12.2 nM | - | Fluorescent imaging agent with high affinity for PARP1.[2] |
| [19F]PARPi | 2.8 ± 1.1 nM | - | Non-radioactive analog of the PET tracer.[5] |
| Rucaparib | 1.4 nM | 0.2 nM | FDA-approved PARP inhibitor. |
| Talazoparib | 0.6 nM | 0.3 nM | Potent PARP inhibitor. |
| Veliparib | 4.7 nM | 2.9 nM | PARP inhibitor with lower trapping efficiency. |
| Niraparib | 3.8 nM | 2.1 nM | FDA-approved PARP inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
This compound Staining and Imaging of Fresh Tissues
This protocol is adapted from studies on oral cancer biopsies.[3]
-
Reagent Preparation: Prepare a 1000 nM solution of this compound in a suitable buffer (e.g., PBS).
-
Tissue Incubation: Immerse freshly excised tissue biopsies in the this compound solution for 5 minutes at room temperature.
-
Washing: Transfer the tissues to a fresh buffer solution and wash for 10 minutes to remove unbound probe.
-
Imaging:
-
Macroscopic Imaging: Use a fluorescence imaging system (e.g., IVIS) to visualize the overall fluorescence distribution.
-
Microscopic Imaging: Employ a confocal microscope for high-resolution imaging of cellular and subcellular localization of this compound.
-
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify fluorescence intensity in tumor versus adjacent normal tissue.
In Vitro this compound Blocking Assay
This assay confirms the specificity of this compound binding to PARP1.[8]
-
Cell Culture: Plate cells of interest (e.g., JHU-LX22 SCLC cells) in a suitable format (e.g., 96-well plate or chamber slides).
-
Inhibitor Treatment: Treat cells with a saturating concentration of a non-fluorescent PARP inhibitor (e.g., 10 µM olaparib) for 30 minutes at 37°C. Include a vehicle-only control group.
-
This compound Staining: Add this compound (e.g., 500 nM) to all wells and incubate for 15 minutes at 37°C.
-
Washing: Wash the cells with fresh medium to remove unbound this compound.
-
Analysis:
-
Confocal Microscopy: Visualize the reduction in nuclear fluorescence in the olaparib-treated group compared to the control.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to determine the percentage of blocking.
-
PARP Activity ELISA
This method quantifies the product of PARP activity, poly(ADP-ribose) (PAR).
-
Sample Preparation: Lyse cells or tissues in a buffer containing PARP inhibitors to prevent artificial PAR synthesis or degradation.
-
ELISA Procedure:
-
Coat a 96-well plate with an anti-PAR antibody.
-
Add prepared cell lysates to the wells and incubate.
-
Wash the wells to remove unbound material.
-
Add a detection antibody (e.g., a biotinylated anti-PAR antibody) followed by a streptavidin-HRP conjugate.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Quantify PAR levels by comparing the sample signal to a standard curve generated with known amounts of PAR.
Western Blot for PARP Activity
This technique visualizes the PAR polymer on proteins.
-
Protein Extraction: Extract proteins from cells or tissues using a lysis buffer.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PAR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the bands corresponding to PARylated proteins using an imaging system. The intensity of the bands reflects the level of PARP activity.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for validating this compound.
Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for validating the quantitative accuracy of this compound imaging.
Conclusion
This compound imaging stands out as a powerful tool for the high-resolution, quantitative assessment of PARP1 expression and target engagement in preclinical models. Its strength lies in providing subcellular detail that is not achievable with whole-body imaging techniques like PET. For studies requiring the visualization of drug distribution and target binding at the cellular level, this compound is an excellent choice.
PET imaging with radiolabeled PARP inhibitors such as [18F]PARPi and [18F]FTT offers the advantage of non-invasive, whole-body quantification, making it highly suitable for clinical translation and monitoring systemic therapeutic efficacy.
In vitro methods like ELISA and Western blotting remain the gold standard for precise quantification of PARP activity and protein levels in cell and tissue lysates. These assays are invaluable for mechanistic studies and for validating the findings from imaging modalities.
The choice of method will ultimately depend on the specific research question. A multi-modal approach, combining the strengths of this compound imaging with in vitro assays and potentially PET imaging, will provide the most comprehensive and robust validation of PARP inhibitor activity.
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Nuclear Localization of PARPi-FL: A Comparative Guide with Co-stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and supporting experimental data for confirming the nuclear localization of PARPi-FL, a fluorescently labeled PARP inhibitor. We will delve into co-staining techniques, present quantitative data for performance analysis, and detail experimental protocols.
Overview of this compound Nuclear Localization
This compound, a fluorescent derivative of the PARP inhibitor olaparib, is designed to target and visualize Poly(ADP-ribose) Polymerase 1 (PARP1), an enzyme predominantly found in the nucleus.[1][2][3] Confirmation of its nuclear accumulation is a critical step in validating its specificity and utility as a research and potential diagnostic tool.[4][5] Studies have consistently demonstrated that this compound specifically accumulates in the nuclei of cells, co-localizing with PARP1.[6][7] This specific nuclear uptake is crucial for its application in identifying tumor margins and assessing PARP1 expression levels in various cancers, including oral, oropharyngeal, and esophageal cancers.[8][9]
Co-staining for Nuclear Confirmation
To unequivocally demonstrate the nuclear localization of this compound, co-staining with nuclear-specific dyes is a standard and essential practice. The most commonly used co-stains are Hoechst 33342 and 4′,6-diamidino-2-phenylindole (DAPI).[1][5][6][10][11] These dyes bind to the minor groove of DNA, emitting a strong blue fluorescence that clearly delineates the nucleus.
By overlaying the green fluorescence of this compound with the blue fluorescence of Hoechst or DAPI, researchers can visually confirm that the this compound signal is confined within the nuclear boundaries. Furthermore, co-localization with anti-PARP1 antibody immunofluorescence (red) provides definitive evidence that this compound binds to its intended target within the nucleus.[6][7]
Quantitative Analysis of Nuclear Co-localization
The co-localization of this compound with nuclear markers and PARP1 can be quantified to provide objective evidence of its specificity. Pearson's correlation coefficient (R) and the overlap coefficient are common metrics used in these analyses.
| Probe/Stain | Co-localization Marker | Cell/Tissue Type | Co-localization Coefficient (R) | Key Findings |
| This compound (green) | Anti-PARP1 Antibody (red) | FaDu xenografts | R coloc. = 0.986 | High degree of co-localization, indicating this compound binds to PARP1.[7] |
| This compound (green) | Hoechst 33342 (blue) | FaDu cells | Not explicitly quantified, but visual data shows clear nuclear accumulation. | Confirms this compound signal is within the nucleus.[5] |
| This compound (green) | DAPI (blue) | DT40 cells | Not explicitly quantified, but visual data shows clear nuclear localization of PARP1. | Demonstrates the established nuclear location of the target enzyme.[10][11] |
Comparative Performance
While direct, side-by-side comparisons with other fluorescent PARP inhibitors for nuclear staining are limited in the provided literature, the specificity of this compound for PARP1 is well-documented through blocking experiments. Pre-treatment with a 50-fold excess of the non-fluorescent PARP inhibitor olaparib has been shown to reduce the uptake of this compound by 79%, confirming its target-specific binding.[4]
Radiolabeled analogs such as [18F]PARPi have been developed for PET imaging and show good tumor uptake and specificity.[2][12][13] However, this compound offers the advantage of subcellular resolution through fluorescence microscopy, which is essential for confirming nuclear localization.[2]
Experimental Protocols
Below are detailed methodologies for key experiments to confirm the nuclear localization of this compound.
In Vitro Co-localization of this compound and Hoechst in Cultured Cells
-
Cell Culture: Plate FaDu or Cal27 cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Irradiation (Optional): To induce DNA damage and potentially increase PARP1 expression, irradiate cells with a dose of 10 Gy.[5]
-
This compound Staining: Incubate the cells with this compound at a concentration of 100 nM for 5 minutes.[1]
-
Washing: Wash the cells for 10 minutes to remove unbound probe.[8]
-
Nuclear Co-staining: Add Hoechst 33342 solution (e.g., 0.002 mg/mL) and incubate for a sufficient time to stain the nuclei.[1]
-
Imaging: Visualize the cells using a confocal microscope. Excite this compound at 488 nm and Hoechst at ~350 nm, and collect emission at ~512 nm and ~461 nm, respectively.[2]
-
Analysis: Overlay the green (this compound) and blue (Hoechst) channels to observe co-localization.
Ex Vivo Co-localization of this compound and Anti-PARP1 Antibody in Tissue Sections
-
Tissue Preparation: Obtain fresh or frozen tissue sections (e.g., 10-μm cryosections) from xenografts or biopsies.[1]
-
This compound Staining: If not administered in vivo, stain the tissue sections with 100 nM this compound for 5 minutes.[1]
-
Nuclear Co-staining: Stain with a nuclear counterstain like Hoechst 33342.[1]
-
Immunofluorescence:
-
Fix the tissue sections.
-
Permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary anti-PARP1 antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., emitting in the red spectrum).
-
-
Imaging: Use a confocal microscope to acquire images of this compound (green), the nuclear stain (blue), and the PARP1 antibody (red).
-
Analysis: Assess the overlap of the three colors to confirm that this compound is present in the nucleus and co-localizes with its target protein, PARP1.[6][7]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in confirming the nuclear localization of this compound.
Caption: Workflow for confirming this compound nuclear localization.
PARP1 Signaling and this compound Action
The diagram below illustrates the role of PARP1 in DNA single-strand break repair and how this compound inhibits this process, leading to its accumulation at sites of DNA damage within the nucleus.
Caption: PARP1 signaling and this compound mechanism of action.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Molecular Imaging of PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Two experts and a newbie: [18F]PARPi vs [18F]FTT vs [18F]FPyPARP—a comparison of PARP imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in PARP1 Targeted Nuclear Imaging and Theranostic Probes [mdpi.com]
Evaluating PARPi-FL: A Head-to-Head Comparison with a Known PARP1 Substrate for Performance Assessment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of PARPi-FL, a fluorescently labeled PARP inhibitor, against a known PARP1 substrate in enzymatic assays. This comparison will aid in selecting the appropriate assay methodology for screening and characterizing PARP1 inhibitors.
This guide details the experimental protocols for both a direct binding assay using this compound and a classic enzymatic assay measuring the consumption of PARP1's natural substrate, nicotinamide adenine dinucleotide (NAD+). We present a comparative analysis of their performance based on available data and highlight the strengths and applications of each approach.
Performance at a Glance: this compound vs. Enzymatic Substrate Assay
| Parameter | This compound (Direct Binding Assay) | Known PARP1 Substrate (NAD+) (Enzymatic Assay) | Reference |
| Principle | Measures direct binding of a fluorescent inhibitor to PARP1. | Measures the enzymatic activity of PARP1 through the consumption of NAD+. | [1][2] |
| Assay Format | Fluorescence Polarization (FP) | Colorimetric, Chemiluminescent, Fluorescent | [3][4] |
| Key Metric | Binding Affinity (Kd), IC50 (in competitive format) | Enzymatic Activity, IC50 | [5][6] |
| Reported Affinity/Potency | Kd: ~12.2 nM | IC50 (for Olaparib): ~1-5 nM (cell-free) | [5][6] |
| Throughput | High | Medium to High | [7] |
| Advantages | Direct measurement of inhibitor binding, real-time kinetics, suitable for high-throughput screening. | Measures functional inhibition of enzymatic activity, reflects the biological action of the inhibitor. | [7][8] |
| Limitations | Does not directly measure enzymatic inhibition. | Indirectly measures inhibitor binding, can be affected by substrate concentration. | [7][8] |
Visualizing the Methodologies
To better understand the principles behind each assay, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Principle of the this compound fluorescence polarization assay.
Caption: Principle of the PARP1 enzymatic assay with a known substrate.
Experimental Protocols
This compound Direct Binding Assay (Fluorescence Polarization)
This protocol outlines a method to determine the binding affinity (Kd) of this compound to PARP1 or the IC50 of a test compound in a competitive binding format.
Materials:
-
Recombinant human PARP1 enzyme
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
384-well, black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Serial Dilution of PARP1 (for Kd determination): Prepare a series of dilutions of PARP1 in assay buffer.
-
Preparation of this compound Solution: Prepare a constant concentration of this compound in assay buffer (e.g., 3 nM).
-
Assay Plate Preparation:
-
Add a fixed volume of the this compound solution to all wells.
-
Add an equal volume of the serially diluted PARP1 enzyme to the wells.
-
For background wells, add assay buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 4 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore on this compound.
-
Data Analysis: Calculate the change in millipolarization (mP) units. The Kd can be determined by fitting the data to a one-site binding model using appropriate software.
For IC50 determination of a test compound:
-
Serial Dilution of Test Compound: Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Assay Plate Preparation:
-
Add a fixed concentration of PARP1 enzyme and this compound to all wells (except controls).
-
Add the serially diluted test compound to the wells.
-
Include controls for 100% binding (enzyme + this compound, no inhibitor) and 0% binding (this compound only).
-
-
Follow steps 4-6 as above. The IC50 is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Caption: Experimental workflow for the this compound binding assay.
PARP1 Enzymatic Assay (NAD+ Consumption)
This protocol describes a common method to measure PARP1 enzymatic activity and determine the IC50 of an inhibitor by quantifying the consumption of NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
NAD+
-
Histone H1 (as an acceptor protein)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
Detection Reagent (e.g., a kit that measures remaining NAD+ or the product, nicotinamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Serial Dilution of Test Compound: Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Assay Plate Preparation:
-
To each well, add assay buffer, activated DNA, and Histone H1.
-
Add the serially diluted test compound.
-
Add PARP1 enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme).
-
-
Initiate Reaction: Add NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30-37°C.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve measuring the fluorescence or absorbance.
-
Measurement: Read the signal on a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the PARP1 enzymatic assay.
Conclusion
Both the this compound direct binding assay and the traditional enzymatic assay provide valuable, complementary information for the evaluation of PARP1 inhibitors. The this compound assay offers a high-throughput method to directly measure the binding of a fluorescently labeled inhibitor to PARP1, making it ideal for primary screening and determining binding kinetics. In contrast, the enzymatic assay provides a functional readout of an inhibitor's ability to block the catalytic activity of PARP1, which is a crucial indicator of its biological effect.
For a comprehensive understanding of a compound's performance, it is recommended to utilize both assay formats. The choice of the primary assay will depend on the specific research question, with the this compound assay being advantageous for initial high-throughput screening and the enzymatic assay being essential for validating the functional inhibitory activity of lead compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PARPi-FL: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling PARPi-FL, a fluorescently labeled PARP1 inhibitor, must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, in line with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station should be nearby.[1]
Quantitative Disposal Parameters
While specific quantitative limits for this compound disposal are not publicly available, general laboratory chemical waste guidelines provide a framework for safe disposal. The following table summarizes key parameters based on standard practices.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Assumed based on its nature as a complex organic molecule and laboratory reagent.[2] |
| Container Type | Clearly labeled, appropriate, sealed plastic container.[3] | To prevent leaks, spills, and reaction with container material. |
| Aqueous Waste | Absorb with inert material (e.g., diatomite, universal binders).[1] | To convert liquid waste into a solid form for easier and safer handling. |
| Solid Waste | Collect in a designated hazardous waste container. | To prevent dispersal and ensure proper containment. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled as hazardous chemical waste.[2] | To prevent physical injury and chemical exposure. |
| Decontamination | Scrub surfaces and equipment with alcohol.[1] | To effectively remove residual this compound. |
| Storage | Store in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[2][3] | To comply with regulations and prevent accidental reactions. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous chemical waste stream. Do not dispose of this compound down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive, absorbent material like diatomite or universal binders.[1] Place the solidified material into the hazardous waste container.
-
Contaminated Labware: Items such as pipette tips, and centrifuge tubes that have come into contact with this compound should be collected in the same hazardous chemical waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is specifically labeled for hazardous chemical waste.[2]
2. Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), the date accumulation started, and any known hazard characteristics.[6]
3. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound.
-
Scrub the areas and equipment with alcohol.[1]
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them in the designated hazardous waste container.
4. Storage and Final Disposal:
-
Keep the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[2][3]
-
Ensure the storage area is secure and away from ignition sources and direct sunlight.[1]
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3][6] Always follow your institution's specific procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound chemical waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, and ensuring compliance with federal, state, and local regulations.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Waste – EHS [ehs.mit.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling PARPi-FL
For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with PARPi-FL. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, a fluorescently labeled small molecule inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), is a powerful tool for in vivo tumor imaging and cancer research.[1][2][3] Derived from the PARP inhibitor Olaparib and conjugated to a BODIPY-FL dye, it enables the visualization of PARP1-expressing cancer cells.[1][4][5] While a supplier Safety Data Sheet (SDS) may classify this compound as non-hazardous, its parent compound, Olaparib, is an antineoplastic drug with identified risks.[6] Therefore, a conservative approach to handling, incorporating protocols for hazardous drugs, is strongly recommended.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Handling Stock Solutions & Weighing | Double Chemo Gloves, Disposable Gown (impermeable), Eye Protection (Safety Goggles), N95 Respirator |
| Preparing Dilutions & Reagents | Double Chemo Gloves, Disposable Gown (impermeable), Eye Protection (Safety Glasses with side shields) |
| Cell Culture & Imaging | Chemo Gloves, Disposable Gown, Eye Protection (Safety Glasses) |
| Waste Disposal | Double Chemo Gloves, Disposable Gown, Eye Protection (Safety Goggles) |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[7]
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe and effective use of this compound. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Experimental Protocol: In Vitro Cell Staining for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free)
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells cultured on coverslips or in imaging plates
-
Fluorescence microscope with appropriate filters for BODIPY-FL (Excitation/Emission: ~507/525 nm)[2]
Procedure:
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). Protect the working solution from light.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells twice with PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 30 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope.
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound (including staining solutions and wash buffers) must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound (e.g., pipette tips, gloves, gowns, culture plates) must be collected in a designated hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's certified hazardous waste management provider. Do not pour any this compound waste down the drain.
Understanding the Mechanism: PARP Inhibition
PARP inhibitors function through a mechanism known as synthetic lethality. In cells with deficient DNA repair pathways (such as those with BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound to advance their scientific inquiries. Your commitment to safety is paramount to the success and integrity of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
